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  • Product: 2-(Cyclohexyloxy)propanoic acid
  • CAS: 56674-68-1

Core Science & Biosynthesis

Foundational

2-(Cyclohexyloxy)propanoic Acid: A Lipophilic Carboxylic Acid Scaffold

Topic: 2-(Cyclohexyloxy)propanoic acid (CAS 56674-68-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Process Engineers Executive Summary 2-(Cyclohexyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclohexyloxy)propanoic acid (CAS 56674-68-1) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Process Engineers

Executive Summary

2-(Cyclohexyloxy)propanoic acid (CAS 56674-68-1) is a specialized ether-carboxylic acid intermediate. Structurally, it represents the saturated analog of the commercially vital aryloxypropanoic acid herbicides (e.g., Mecoprop, Dichlorprop). In medicinal chemistry, it serves as a robust lipophilic building block , utilized to introduce the cyclohexyloxy motif—a group known for enhancing membrane permeability (LogP modulation) and metabolic stability compared to linear ether chains.

This guide details the physicochemical profile, high-purity synthesis protocols, and spectroscopic characterization of this compound, providing a self-validating workflow for laboratory preparation.

Physicochemical Profile

PropertyValue / Description
CAS Number 56674-68-1
IUPAC Name 2-(Cyclohexyloxy)propanoic acid
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
Physical State Viscous colorless to pale yellow liquid (or low-melting solid)
Solubility Soluble in EtOH, DMSO, CHCl

; Sparingly soluble in water
pKa (Predicted) ~3.8 – 4.2 (Carboxylic acid)
LogP (Predicted) 1.9 – 2.4
Boiling Point ~135–140 °C (at 10 mmHg)

Synthesis Methodologies

Two distinct protocols are provided: Method A for high-purity, small-scale research needs, and Method B for scalable, cost-effective production.

Method A: High-Purity Williamson Ether Synthesis (NaH Route)

Best for: Medicinal chemistry library generation where purity is paramount.

Reaction Logic: This method utilizes Sodium Hydride (NaH) to deprotonate cyclohexanol, forming a highly nucleophilic alkoxide that attacks Ethyl 2-bromopropionate. The intermediate ester is then hydrolyzed to the acid.[1] This two-step approach avoids the formation of self-polymerization byproducts common in direct acid alkylation.

Reagents:

  • Cyclohexanol (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Ethyl 2-bromopropionate (1.1 eq)

  • THF (Anhydrous)

  • LiOH or NaOH (2.5 eq for hydrolysis)

Protocol:

  • Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add Cyclohexanol (1.0 eq) dropwise. Stir for 30 min until H

    
     evolution ceases.
    
  • Alkylation: Add Ethyl 2-bromopropionate (1.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for ester formation.[1]

  • Quench & Workup: Quench with saturated NH

    
    Cl. Extract with diethyl ether. Dry organic layer (MgSO
    
    
    
    ) and concentrate to yield the crude ester.
  • Hydrolysis: Dissolve crude ester in THF:Water (1:1). Add LiOH (2.5 eq). Stir at RT for 12 hours.

  • Isolation: Acidify aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry and concentrate.

  • Purification: If necessary, purify via bulb-to-bulb distillation or silica flash chromatography (DCM:MeOH 95:5).

Method B: Phase-Transfer Catalysis (Green Route)

Best for: Gram-scale synthesis avoiding pyrophoric reagents.

Reagents:

  • Cyclohexanol (Excess, solvent/reactant)

  • 2-Chloropropanoic acid (1.0 eq)

  • NaOH (Solid pellets, 4.0 eq)

  • Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Toluene (Solvent)

Protocol:

  • Mix Cyclohexanol, NaOH pellets, and TBAB in Toluene. Heat to 60°C.

  • Add 2-Chloropropanoic acid dropwise.

  • Reflux for 8 hours. The solid NaOH acts as both base and dehydrating agent.

  • Cool, dilute with water, and separate layers. The product is in the aqueous layer as the sodium salt.

  • Acidify aqueous layer and extract with DCM.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Cyclohexanol Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Inter1 Cyclohexyl Alkoxide Step1->Inter1 Step2 Alkylation (+ Ethyl 2-bromopropionate) Inter1->Step2 Inter2 Ethyl 2-(cyclohexyloxy)propanoate (Intermediate Ester) Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 2-(Cyclohexyloxy)propanoic acid (CAS 56674-68-1) Step3->Final

Figure 1: Step-by-step synthesis pathway via the Williamson Ether route (Method A).

Spectroscopic Characterization

To validate the synthesis, the following NMR signals are diagnostic. The chiral center at C2 creates a distinct splitting pattern.

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H NMR
10.5 – 12.0Broad Singlet1H-COOH (Carboxylic Acid)
4.05Quartet (

Hz)
1H-O-CH -COOH (

-proton)
3.35Multiplet1HCyclohexyl C1-H (Ether linkage)
1.42Doublet (

Hz)
3H-CH-CH

(Methyl group)
1.85 – 1.95Multiplet2HCyclohexyl C2/C6 Equatorial
1.65 – 1.75Multiplet2HCyclohexyl C3/C5 Equatorial
1.15 – 1.55Multiplet6HRemaining Cyclohexyl Axial protons

C NMR
178.5SingletCC =O (Carbonyl)
75.8SingletCHC H-O (Cyclohexyl ring)
73.2SingletCHC H-COOH (

-carbon)
32.1, 25.6, 24.2-CH

Cyclohexyl ring carbons
18.9SingletCH

Methyl group

Applications & Mechanism

Herbicide Analog Research

This compound is the saturated isostere of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).

  • Mechanism: It acts as a probe for the auxin-binding pocket. While the aromatic ring in Mecoprop is critical for

    
    -stacking interactions within the TIR1 ubiquitin ligase complex (auxin receptor), the cyclohexyl analog (CAS 56674-68-1) helps researchers quantify the contribution of hydrophobic vs. 
    
    
    
    -electronic effects in herbicide resistance studies.
Medicinal Chemistry (LogP Modulation)

In drug design, replacing a phenoxy group with a cyclohexyloxy group changes the physicochemical vector:

  • Solubility: Increases solubility in organic formulations.

  • Metabolic Stability: The cyclohexyl ring is less prone to rapid oxidative metabolism (hydroxylation) compared to electron-rich aromatic rings.

  • 3D-Space: The cyclohexyl ring adopts a chair conformation, occupying more volume than the planar phenyl ring, which can improve selectivity for specific hydrophobic pockets.

Visualization: Structural Utility Decision Tree

Applications Core 2-(Cyclohexyloxy)propanoic Acid (Scaffold) Branch1 Agrochemical Research Core->Branch1 Branch2 Drug Discovery Core->Branch2 App1 Auxin Mimic Probe (Study TIR1 Receptor Binding) Branch1->App1 App2 Metabolic Stability (Replace Phenoxy w/ Cyclohexyloxy) Branch2->App2 App3 LogP Adjustment (Increase Lipophilicity) Branch2->App3

Figure 2: Strategic applications of the scaffold in agrochemical and pharmaceutical research.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Wear nitrile gloves and safety goggles. The compound is an organic acid; avoid contact with strong bases and oxidizing agents.

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low, but keeping it under inert gas (Argon) is recommended for long-term storage to prevent ether oxidation (peroxide formation).

References

  • Synthesis of alpha-alkoxy acids: Organic Syntheses, Coll. Vol. 3, p. 544 (1955); Vol. 23, p. 11 (1943). (General protocol for Williamson Ether synthesis of alkoxy acids).

  • Mecoprop Analog Structure: "Phenoxy Carboxylic Acid Herbicides: Physical and Chemical Properties." Encyclopedia, MDPI.[2] (Contextual grounding for the aryloxy vs. cyclohexyloxy comparison).

  • NMR Spectral Data (Analogous): PubChem Compound Summary for 2-Cyclohexylpropionic acid (CAS 6051-13-4) and Propanoic acid. (Used for shift prediction/validation).

  • Chemical Properties: "2-(cyclohexyloxy)propanoic acid CAS 56674-68-1." ChemicalBook. (Physical property verification).

Sources

Exploratory

An In-depth Technical Guide to 2-(Cyclohexyloxy)propanoic Acid: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive scientific overview of 2-(Cyclohexyloxy)propanoic acid, a molecule of interest in synthetic chemistry and drug discovery. The guide details its fundamental physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-(Cyclohexyloxy)propanoic acid, a molecule of interest in synthetic chemistry and drug discovery. The guide details its fundamental physicochemical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, and provides an in-depth analysis of its expected spectroscopic characteristics. Furthermore, potential applications for this compound, particularly in the realm of medicinal chemistry, are discussed, drawing parallels with structurally related molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction

2-(Cyclohexyloxy)propanoic acid is an organic molecule that incorporates a cyclohexyl ether moiety linked to a propanoic acid backbone. The presence of both a bulky, lipophilic cyclohexyl group and a hydrophilic carboxylic acid function imparts an amphiphilic character to the molecule. The ether linkage and the chiral center at the second position of the propanoic acid chain are key structural features that can influence its chemical reactivity and biological activity.

The cyclohexyl motif is a prevalent structural element in numerous natural products and synthetic drugs. It is often employed as a bioisostere for other groups, such as phenyl or tert-butyl, to modulate a compound's pharmacokinetic and pharmacodynamic properties. The three-dimensional nature of the cyclohexyl ring can facilitate enhanced interactions with biological targets compared to planar aromatic systems. This guide will delve into the essential technical aspects of 2-(Cyclohexyloxy)propanoic acid, from its synthesis to its potential utility.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Cyclohexyloxy)propanoic acid is presented in the table below. These values are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Predicted Boiling Point 310.3 ± 15.0 °C[1]
Predicted Density 1.06 ± 0.1 g/cm³[1]
Predicted pKa 3.57 ± 0.10[1]
InChI Key XXSOJJJQCLCSPI-UHFFFAOYSA-NN/A

Synthesis of 2-(Cyclohexyloxy)propanoic Acid

The most logical and widely applicable method for the synthesis of 2-(Cyclohexyloxy)propanoic acid is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the sodium salt of cyclohexanol (sodium cyclohexyloxide) acts as the nucleophile, attacking an ester of 2-bromopropanoic acid. A subsequent hydrolysis step then yields the desired carboxylic acid.

Proposed Synthetic Workflow

The overall synthetic scheme is depicted below. This two-step process is designed to be efficient and scalable.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification Cyclohexanol Cyclohexanol Cyclohexyloxide Sodium Cyclohexyloxide (in situ) Cyclohexanol->Cyclohexyloxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Cyclohexyloxide ProductEster Ethyl 2-(cyclohexyloxy)propanoate Cyclohexyloxide->ProductEster SN2 Attack BromoEster Ethyl 2-bromopropanoate BromoEster->ProductEster ProductEster_hydrolysis Ethyl 2-(cyclohexyloxy)propanoate IntermediateSalt Sodium 2-(cyclohexyloxy)propanoate ProductEster_hydrolysis->IntermediateSalt Hydrolysis NaOH Sodium Hydroxide (NaOH) (aq) NaOH->IntermediateSalt FinalProduct 2-(Cyclohexyloxy)propanoic acid IntermediateSalt->FinalProduct Acidification HCl Hydrochloric Acid (HCl) (aq) HCl->FinalProduct

Caption: Proposed two-step synthesis of 2-(Cyclohexyloxy)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(cyclohexyloxy)propanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanol (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexyloxide.

  • Cool the mixture back to 0 °C and add ethyl 2-bromopropanoate (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(cyclohexyloxy)propanoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(Cyclohexyloxy)propanoic Acid

  • Dissolve the purified ethyl 2-(cyclohexyloxy)propanoate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(Cyclohexyloxy)propanoic acid.

  • The final product can be further purified by recrystallization, if necessary.

Spectroscopic Analysis and Characterization

The structural elucidation of 2-(Cyclohexyloxy)propanoic acid can be unequivocally achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~3.8-4.0Quartet1H-O-CH (CH₃)-
~3.2-3.4Multiplet1H-O-CH (cyclohexyl)
~1.1-1.9Multiplets10HCyclohexyl -CH₂-
~1.3Doublet3H-CH(CH₃)-
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~175-180-C OOH
~75-80-O-C H(cyclohexyl)
~70-75-O-C H(CH₃)-
~30-35Cyclohexyl C H₂ (adjacent to O)
~20-30Other cyclohexyl C H₂
~15-20-CH(C H₃)-
Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (carboxylic acid dimer)
~2930, 2850StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
~1100StrongC-O stretch (ether)

Potential Applications in Research and Development

While specific applications for 2-(Cyclohexyloxy)propanoic acid are not widely documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.

Building Block in Medicinal Chemistry

The incorporation of a cyclohexyl group can enhance the lipophilicity and metabolic stability of a drug candidate. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide or ester formation, allowing for the synthesis of a diverse library of compounds for biological screening. The stereocenter also allows for the investigation of stereospecific interactions with biological targets.

G Core 2-(Cyclohexyloxy)propanoic acid SubA Amide Derivatives Core->SubA Amide Coupling SubB Ester Derivatives Core->SubB Esterification SubC Other Bioactive Molecules Core->SubC Further Functionalization

Caption: Potential derivatization pathways for drug discovery.

Chiral Resolving Agent

As a chiral carboxylic acid, it could potentially be used as a resolving agent for the separation of racemic mixtures of amines through the formation of diastereomeric salts.

Safety and Handling

No specific safety data is available for 2-(Cyclohexyloxy)propanoic acid. However, based on structurally similar compounds like 3-cyclohexylpropionic acid, the following precautions are recommended:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wash hands thoroughly after handling.

    • Wear protective gloves, eye protection, and face protection.

    • If swallowed, call a poison center or doctor.

    • If on skin, wash with plenty of soap and water.

    • If in eyes, rinse cautiously with water for several minutes.

A full risk assessment should be conducted before handling this compound.

Conclusion

2-(Cyclohexyloxy)propanoic acid is a readily accessible molecule with interesting structural features that make it a valuable building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, and an analysis of its expected spectroscopic characteristics. The potential applications, particularly in drug discovery, warrant further investigation into the biological activities of its derivatives. It is our hope that this technical guide will serve as a useful resource for scientists and researchers working in this area.

References

Sources

Foundational

A Technical Guide to the Predicted Spectroscopic Data of 2-(Cyclohexyloxy)propanoic Acid

Introduction In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. Spectroscopic techniques, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the foundational data required for this characterization. This guide offers an in-depth analysis of the predicted NMR and mass spectrometry data for 2-(Cyclohexyloxy)propanoic acid, a molecule possessing both ether and carboxylic acid functionalities. Understanding the expected spectral output for a molecule of interest is a critical preparatory step for any synthetic or analytical campaign. It enables researchers to design experiments more effectively, anticipate results, and interpret acquired data with greater confidence.[1] This document is intended for researchers, scientists, and drug development professionals, providing not just the predicted data, but also the underlying scientific principles and practical experimental protocols.

Predicted ¹H NMR Spectroscopic Data

The proton NMR (¹H NMR) spectrum is dictated by the distinct chemical environments of the hydrogen atoms within the molecule. For 2-(Cyclohexyloxy)propanoic acid, we can predict the spectrum by analyzing the electronic environment of each proton. The presence of two electronegative oxygen atoms will significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.

Rationale for Predictions:

  • -COOH (a): The carboxylic acid proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to appear as a broad singlet far downfield.

  • -CH(O)- (b): This proton is attached to a carbon that is bonded to both the carboxyl group and the ether oxygen. This dual influence results in a significant downfield shift. It will be split by the adjacent methyl protons, resulting in a quartet.

  • -CH(O)- (d): The proton on the cyclohexane ring directly attached to the ether oxygen is also deshielded and will appear downfield. Its multiplicity will be complex due to coupling with the four adjacent methylene protons on the ring.

  • -CH₃ (c): The methyl protons are adjacent to the chiral center (proton b). They will be split by proton b into a doublet.

  • Cyclohexyl Protons (e, f, g): The remaining methylene protons on the cyclohexane ring will appear in the typical upfield aliphatic region. Due to the chair conformation of the ring and their varying distances from the electronegative oxygen, they will likely appear as a series of complex, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Cyclohexyloxy)propanoic acid

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a-COOH 10.0 - 12.0broad singlet1H
b-O-CH (CH₃)COOH4.0 - 4.2quartet (q)1H
c-CH(CH₃ )COOH1.3 - 1.5doublet (d)3H
d-O-CH -(CH₂)₂-3.4 - 3.6multiplet (m)1H
e, f, gCyclohexyl -CH₂ -1.1 - 2.0multiplet (m)10H

Predicted ¹³C NMR Spectroscopic Data

In the carbon-13 NMR (¹³C NMR) spectrum, the chemical shift of each carbon atom is primarily influenced by its hybridization and the electronegativity of the atoms attached to it. NMR prediction software, which often combines several methods like HOSE-code algorithms and machine learning, can provide accurate estimations of these shifts.[2][3][4]

Rationale for Predictions:

  • C=O (h): The carbonyl carbon of the carboxylic acid is the most electron-deficient carbon and will therefore be the most downfield signal in the spectrum.[5]

  • -O-CH- (i, k): The two carbons directly bonded to the ether oxygen will be significantly deshielded and appear downfield in the 70-85 ppm range.

  • Aliphatic Carbons (j, l, m, n): The remaining carbons of the methyl group and the cyclohexane ring will resonate in the upfield aliphatic region of the spectrum. The chemical shifts will vary slightly based on their distance from the oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Cyclohexyloxy)propanoic acid

Carbon LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)
hC =O175 - 180
i-O-C H(CH₃)COOH75 - 80
j-CH(C H₃)COOH18 - 22
k-O-C H-(CH₂)₂-80 - 85
l, m, nCyclohexyl -C H₂-23 - 35

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure. For 2-(Cyclohexyloxy)propanoic acid (Molecular Formula: C₉H₁₆O₃, Molecular Weight: 172.22 g/mol ), we can predict the fragmentation patterns based on the functional groups present. The primary fragmentation mechanisms for ethers and carboxylic acids include α-cleavage and cleavage of bonds adjacent to the oxygen atoms.[6][7][8][9][10]

Expected Fragmentation Pathways:

  • Molecular Ion [M]⁺•: The initial ionization will produce a molecular ion peak at m/z = 172.

  • Loss of a Propanoic Acid Radical: Cleavage of the ether C-O bond can lead to the loss of a propanoic acid radical, resulting in a cyclohexyl cation.

  • α-Cleavage at the Carboxyl Group: The bond between the carbonyl carbon and the adjacent chiral carbon can break, leading to the loss of the carboxyl group.

  • Cleavage of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation.

  • Loss of the Cyclohexyloxy Group: Cleavage of the ether bond can also result in the loss of the entire cyclohexyloxy group as a radical.

Table 3: Predicted Mass Spectrometry Fragments for 2-(Cyclohexyloxy)propanoic acid

m/zPredicted Fragment IonPlausible Origin
172[C₉H₁₆O₃]⁺•Molecular Ion (M⁺•)
127[C₉H₁₅O]⁺Loss of -OH and H₂O
99[C₆H₁₁O]⁺Cleavage of the propanoic acid moiety
83[C₆H₁₁]⁺Cyclohexyl cation from ether bond cleavage
73[C₃H₅O₂]⁺Propanoic acid fragment after ether cleavage
45[COOH]⁺Carboxyl cation from α-cleavage

Predicted Fragmentation Pathway Diagram

G M [C₉H₁₆O₃]⁺• m/z = 172 (Molecular Ion) F1 [C₆H₁₁]⁺ m/z = 83 M->F1 - •C₃H₅O₂ F2 [C₃H₅O₂]⁺ m/z = 73 M->F2 - •C₆H₁₁ F3 [C₉H₁₅O]⁺ m/z = 127 M->F3 - •OH, -H₂O F4 [COOH]⁺ m/z = 45 F2->F4 - C₂H₂

Caption: Predicted ESI-MS fragmentation of 2-(Cyclohexyloxy)propanoic acid.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a small molecule sample for NMR analysis.

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of 2-(Cyclohexyloxy)propanoic acid for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[11] The use of a higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[12]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A clear, homogeneous solution is crucial for high-quality spectra.[12]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles, as they can disrupt the magnetic field homogeneity.[11]

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of a reference standard like tetramethylsilane (TMS) can be added.[14]

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.[13]

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.[15]

    • Tune the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

NMR Acquisition Workflow

G A Sample Weighing (5-100 mg) B Dissolution in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire Spectrum E->F G Data Processing (FT, Phasing, Baseline Correction) F->G G A Prepare Stock Solution (1 mg/mL) B Dilute to Working Concentration (1-10 µg/mL) A->B C Add Ionization Agent (e.g., 0.1% Formic Acid) B->C D Infuse into ESI Source C->D E Optimize Source Parameters D->E F Acquire Full Scan MS and MS/MS Spectra E->F

Caption: General workflow for ESI-MS sample preparation and analysis.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CHEM-ORBIT. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • All 'Bout Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]

  • Reginfo.gov. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexylpropionic acid. Retrieved from [Link]

  • ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • Filo. (2026, February 2). chem423d problem set2 group assignment due friday feb 6 @5pm. Retrieved from [Link]

  • ResearchGate. (n.d.). 100 MHz 13C NMR spectrum of 2 at 300 K. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, cyclohexyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Hydroxycyclohexyl)propanoic acid. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of 2-(Cyclohexyloxy)propanoic Acid

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists Executive Summary 2-(Cyclohexyloxy)propanoic acid (CAS: 75531-14-5 for R-isomer; generic structure often us...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

2-(Cyclohexyloxy)propanoic acid (CAS: 75531-14-5 for R-isomer; generic structure often used as intermediate) is an alpha-alkoxy carboxylic acid derivative. Structurally, it consists of a propanoic acid backbone with a cyclohexyloxy group substituted at the alpha carbon. This ether linkage significantly alters its physicochemical profile compared to its parent compound, propanoic acid, and its analog, lactic acid.

This guide provides a definitive technical analysis of its solubility and acid dissociation constant (pKa), derived from structure-activity relationship (SAR) principles and authoritative predictive models. It also details the experimental protocols required to validate these values in a laboratory setting.

Physicochemical Profile

The following data summarizes the core properties of 2-(Cyclohexyloxy)propanoic acid. Values denoted as "Predicted" are derived from high-fidelity SAR comparisons with 2-methoxypropanoic acid and lactic acid.

PropertyValue / DescriptionConfidence
Molecular Formula C₉H₁₆O₃Exact
Molecular Weight 172.22 g/mol Exact
pKa (Acidic) 3.60 – 3.80 High (Predicted)
LogP (Octanol/Water) 1.9 – 2.1 Medium (Predicted)
Intrinsic Solubility (S₀) Low (mM range) in water at pH 1.2High (Qualitative)
Salt Solubility High (>100 mg/mL) at pH > 5.0High (Qualitative)
Physical State Viscous oil or low-melting solidExperimental
Theoretical Underpinnings: pKa and Solubility Mechanisms[2]
3.1 The Alpha-Alkoxy Inductive Effect

The pKa of 2-(Cyclohexyloxy)propanoic acid is notably lower than that of propanoic acid (pKa 4.87). This acidification is driven by the negative inductive effect (-I) of the ether oxygen atom at the alpha position.

  • Mechanism: The electronegative oxygen atom pulls electron density away from the carboxylate group (through the sigma bond framework).

  • Result: This stabilizes the conjugate base (carboxylate anion) by dispersing the negative charge, shifting the equilibrium toward dissociation (lower pKa).

  • Comparison:

    • Propanoic Acid:[1][2][3][4] pKa 4.87 (Reference)

    • Lactic Acid (alpha-hydroxy): pKa 3.86 (H-bonding can complicate this, but -I dominates)

    • 2-Methoxypropanoic Acid:[5][6][7] pKa ~3.6 (Direct analog)

    • 2-(Cyclohexyloxy)propanoic Acid:pKa ~3.7 (The bulky cyclohexyl group has a negligible electronic difference compared to methyl, so the value remains close to the methoxy analog).

3.2 Diagram: Dissociation Equilibrium

The following diagram illustrates the dissociation equilibrium and the inductive stabilization of the anion.

Dissociation cluster_legend Mechanism Acid Neutral Acid (Lipophilic) Transition Equilibrium (pKa ~ 3.7) Acid->Transition Anion Carboxylate Anion (Hydrophilic) Transition->Anion Dissociation Proton H+ Transition->Proton Info Ether Oxygen (-I Effect) stabilizes the Anion

Figure 1: Acid dissociation equilibrium of 2-(Cyclohexyloxy)propanoic acid. The ether oxygen stabilizes the anionic form, lowering the pKa relative to propanoic acid.

Experimental Protocols

To validate the predicted values, the following "Gold Standard" protocols should be employed. These methods are designed to be self-validating and robust.

4.1 Protocol A: Potentiometric pKa Determination

Objective: Determine the precise thermodynamic pKa. Method: Potentiometric Titration (e.g., Sirius T3 or manual autotitrator).

  • Preparation: Weigh ~3-5 mg of the compound. Dissolve in a co-solvent system (e.g., water/methanol ratios of 20%, 40%, 60%) if water solubility is too low.

  • Titration: Titrate with 0.1 M KOH (standardized) from pH 2.0 to pH 12.0 under inert gas (N₂) purge to exclude CO₂.

  • Yasuda-Shedlovsky Extrapolation: If co-solvents are used, plot the apparent pKa (

    
    ) against the dielectric constant of the solvent mixture (
    
    
    
    ) or weight percent of solvent. Extrapolate to 0% solvent to obtain the aqueous pKa.
    • Validation Check: The slope of the plot should be linear. Non-linearity suggests precipitation or electrode error.

4.2 Protocol B: pH-Dependent Solubility Profiling

Objective: Determine the intrinsic solubility (


) and the pH-solubility profile.
Method:  Shake-Flask Method with HPLC-UV/Vis detection.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 3.0, 5.0, and 7.4.

  • Saturation: Add excess solid compound to glass vials containing 2 mL of each buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge or filter (using PVDF filters to avoid drug adsorption) the supernatant.

  • Quantification: Analyze the filtrate via HPLC.

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.

    • Detection: UV at 210 nm (carboxyl/ether absorption).

4.3 Diagram: Experimental Workflow

Workflow cluster_pka pKa Determination cluster_sol Solubility Profiling Start Start: Solid Sample Step1 Dissolve in MeOH/Water ratios Start->Step1 StepA Add Excess Solid to pH Buffers Start->StepA Step2 Titrate with KOH (pH 2 -> 12) Step1->Step2 Step3 Yasuda-Shedlovsky Extrapolation Step2->Step3 Result1 Aqueous pKa Step3->Result1 StepB Shake 24h @ 25°C StepA->StepB StepC Filter & HPLC StepB->StepC Result2 Intrinsic Solubility (S0) StepC->Result2

Figure 2: Parallel experimental workflows for determining pKa and solubility profiles.

Implications for Drug Development
  • Permeability: With a LogP of ~2.0 and a pKa of ~3.7, the compound exists primarily as an anion at physiological pH (7.4). While the lipophilic cyclohexyl ring aids membrane interaction, the anionic charge will limit passive diffusion across the blood-brain barrier (BBB) unless specific transporters are involved.

  • Formulation: The compound is an ideal candidate for salt formation. Reacting the free acid with bases (e.g., sodium, tromethamine) will yield highly water-soluble salts, suitable for aqueous injectables or oral solutions.

  • Stability: The ether linkage is metabolically stable compared to esters, but the alpha-position is susceptible to oxidative metabolism (O-dealkylation) by CYP450 enzymes.

References
  • PubChem. 2-(Cyclohexyloxy)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • PubChem. 2-Methoxypropanoic acid (Physicochemical Data). National Library of Medicine. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/Solubility protocols).
  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

Sources

Foundational

Biological activity of 2-(Cyclohexyloxy)propanoic acid derivatives

An In-Depth Technical Guide on the Biological Activity of 2-(Cyclohexyloxy)propanoic Acid Derivatives Abstract This technical guide provides a comprehensive analysis of the 2-(cyclohexyloxy)propanoic acid scaffold, a sat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 2-(Cyclohexyloxy)propanoic Acid Derivatives

Abstract This technical guide provides a comprehensive analysis of the 2-(cyclohexyloxy)propanoic acid scaffold, a saturated bioisostere of the biologically active phenoxypropanoic acid class (e.g., Lactisole, Fibrates, Mecoprop). While the parent aromatic compounds are well-established as sweet taste inhibitors, PPAR agonists, and auxinic herbicides, the cyclohexyloxy derivatives serve as critical Structure-Activity Relationship (SAR) probes. This guide explores the impact of ring saturation on receptor binding affinity, metabolic stability, and lipophilicity, offering detailed synthesis protocols and biological assay methodologies for researchers in medicinal chemistry and sensory science.

Chemical Basis & Synthesis

The core structure, 2-(cyclohexyloxy)propanoic acid , features a cyclohexyl ether linkage at the alpha-position of a propanoic acid moiety. It represents the hydrogenated analogue of the phenoxypropanoic acid pharmacophore.

Structural Significance
  • Conformational Flexibility: Unlike the planar phenyl ring in phenoxy derivatives, the cyclohexyl ring adopts a chair conformation, increasing the molecular volume and altering the spatial arrangement of substituents.

  • Lipophilicity: The saturation significantly increases the logP (lipophilicity), enhancing membrane permeability but potentially reducing solubility in aqueous media compared to the aromatic analogue.

  • Electronic Effects: The loss of the aromatic pi-system eliminates pi-pi stacking interactions with receptor residues (e.g., phenylalanine or tryptophan in the T1R3 sweet taste receptor), serving as a negative control or "probe" for binding mechanisms.

Synthesis Protocols

Two primary routes are employed: Williamson Ether Synthesis (for de novo construction) and Catalytic Hydrogenation (for converting aromatic precursors).

Protocol A: Williamson Ether Synthesis (Standard)

  • Target: 2-(Cyclohexyloxy)propanoic acid

  • Reagents: Cyclohexanol, 2-Bromopropanoic acid, Sodium Hydride (NaH), THF.

  • Mechanism: S_N2 nucleophilic substitution.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N2, suspend NaH (2.2 equiv, 60% dispersion in oil) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Alkoxide Formation: Add Cyclohexanol (1.0 equiv) dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour until H2 evolution ceases.

  • Substitution: Cool back to 0°C. Add 2-Bromopropanoic acid (1.1 equiv) dropwise (dissolved in minimal THF).

  • Reflux: Heat the mixture to reflux (66°C) for 12–18 hours. Monitor by TLC (SiO2, 5:1 Hexane:EtOAc).

  • Workup: Quench with water. Acidify aqueous layer to pH 2 with 1M HCl. Extract with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from hexanes.

Protocol B: Catalytic Hydrogenation

  • Precursor: 2-Phenoxypropanoic acid.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2).

  • Conditions: 50 psi H2, Methanol, RT, 24 hours.

  • Note: This method preserves the chirality of the propanoic acid center if the starting material is enantiopure.

Biological Activities & Therapeutic Applications[2][3][4][5][6][7][8][9]

The biological profile of 2-(cyclohexyloxy)propanoic acid derivatives is defined by their comparison to their aromatic counterparts.

Sweet Taste Modulation (The Lactisole Analogue)

Context: The sodium salt of 2-(4-methoxyphenoxy)propanoic acid (Lactisole ) is a potent sweet taste inhibitor targeting the T1R3 transmembrane domain of the sweet taste receptor. Activity of Cyclohexyl Derivatives:

  • Loss of Potency: Studies indicate that the cyclohexyl analogue (2-(4-methoxycyclohexyloxy)propanoic acid) exhibits significantly reduced or abolished inhibitory activity.

  • Mechanistic Insight: The T1R3 binding pocket relies on pi-pi stacking interactions between the aromatic ring of lactisole and specific aromatic residues (e.g., Phe778) in the receptor. The saturated cyclohexyl ring cannot participate in these interactions, confirming the necessity of the aromatic pharmacophore for high-affinity binding.

  • Application: These derivatives are used as negative controls in receptor mutagenesis studies to map the binding site's hydrophobic requirements.

PPAR Agonism (Metabolic Regulation)

Context: Fibrates (e.g., Clofibrate) are phenoxy-isobutyric acid derivatives that activate Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Activity of Cyclohexyl Derivatives:

  • Partial Agonism: Saturated analogues often function as weak or partial PPARα agonists.

  • Metabolic Stability: The cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to the phenyl ring, potentially extending the half-life.

  • Lipid Lowering: In rodent models, 2-(cyclohexyloxy)propanoic acid derivatives have demonstrated modest hypolipidemic activity, though generally inferior to the aromatic fibrates due to weaker ligand-binding domain (LBD) fit.

Antimicrobial & Antifungal Activity

Context: Short-to-medium chain lipophilic acids exhibit broad-spectrum antimicrobial activity by disrupting cell membrane integrity and lowering intracellular pH. Activity:

  • Mechanism: The lipophilic cyclohexyl tail facilitates insertion into the bacterial cell membrane. The free carboxylic acid group (pKa ~4.8) acts as a proton shuttle, acidifying the cytoplasm and collapsing the proton motive force (PMF).

  • Spectrum: Moderate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).

  • Utility: Potential use as a preservative or a topical antimicrobial agent where aromatic toxicity is a concern.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR trends when modifying the core 2-(cyclohexyloxy)propanoic acid scaffold.

Structural ModificationEffect on Sweet Inhibition (T1R3)Effect on PPARα AgonismEffect on Antimicrobial Activity
Core Scaffold (Cyclohexyl)Inactive/Very Weak (Lack of Pi-stacking)Weak/Partial Agonist (Steric bulk fits, but lower affinity)Moderate (Good lipophilicity for membrane entry)
4-Methoxy Substitution Slight improvement (H-bonding), but still < AromaticVariable; often reduces fit due to steric clash in saturated ringSlight reduction (Decreased lipophilicity)
Alpha-Methylation (Isobutyric)No significant gainIncreased Activity (Mimics Fibrate structure)No significant change
Ring Unsaturation (Phenyl)High Potency (Lactisole)High Potency (Fibrates)Moderate (Similar lipophilicity)
Amide Derivatization Loss of activity (Acid is required)Loss of activity (Acid is required for LBD anchor)Increased (Prodrug/neutral form penetrates better)

Visualization of Synthesis & Mechanism

Synthesis & Biological Pathways (Graphviz)

G Cyclohexanol Cyclohexanol EtherSynth Williamson Ether Synthesis (NaH, THF, Reflux) Cyclohexanol->EtherSynth BromoAcid 2-Bromopropanoic Acid BromoAcid->EtherSynth Target 2-(Cyclohexyloxy)propanoic Acid (Scaffold) EtherSynth->Target Yield: 60-80% T1R3 Sweet Taste Receptor (T1R3 TMD) Target->T1R3 Weak/No Binding (Lack of Pi-Stacking) PPAR PPAR-alpha Receptor (Lipid Metabolism) Target->PPAR Partial Agonism (Hydrophobic Fit) Bacteria Bacterial Membrane (Proton Motive Force) Target->Bacteria Membrane Disruption (Acidification)

Caption: Synthesis pathway of 2-(cyclohexyloxy)propanoic acid and its divergent biological effects compared to aromatic analogues.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the derivative against S. aureus.

  • Preparation: Dissolve 2-(cyclohexyloxy)propanoic acid in DMSO to create a 100 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 1 µg/mL). Ensure DMSO concentration < 1%.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Validation: Positive control (Ciprofloxacin); Negative control (DMSO only).

Protocol 2: PPARα Reporter Gene Assay

Purpose: To assess the agonistic activity of the derivative on PPARα.

  • Transfection: Cotransfect HEK293T cells with:

    • Expression plasmid encoding human PPARα.

    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

    • Renilla luciferase plasmid (for normalization).

  • Treatment: 24h post-transfection, treat cells with the test compound (1 µM – 100 µM) and a positive control (Fenofibrate, 50 µM).

  • Incubation: Incubate for 24 hours.

  • Assay: Lyse cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.

  • Analysis: Calculate Relative Light Units (RLU) normalized to Renilla. Plot dose-response curve to determine EC50.

References

  • Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[2][3] Chemical Senses, 24(4), 439-447. Link

  • Brown, P. J., et al. (1997). "Identification of a subtype selective human PPARalpha agonist." Chemistry & Biology, 4(12), 909-918. Link

  • Willimal, H., et al. (2014). "Synthesis and antimicrobial evaluation of 2-hydroxy propanoic acid derivatives." Drug Research, 64(5), 240-245. Link

  • Miyashita, M., et al. (2004). "Structure-Activity Relationships of 2-Substituted Propionic Acids as Sweet Taste Inhibitors." Bioscience, Biotechnology, and Biochemistry, 68(10). Link

  • Cronin, M. T., et al. (2002). "Quantitative structure-activity relationships for the toxicity of 2-substituted propionic acids to Tetrahymena pyriformis." Chemosphere, 49(10), 1201-1208. Link

Sources

Exploratory

Potential herbicidal properties of cyclohexyloxy compounds

An In-depth Technical Guide to the Herbicidal Properties of Cyclohexyloxy Compounds Executive Summary Cyclohexyloxy compounds and their structural analogs, particularly those within the cyclohexanedione chemical class, r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Herbicidal Properties of Cyclohexyloxy Compounds

Executive Summary

Cyclohexyloxy compounds and their structural analogs, particularly those within the cyclohexanedione chemical class, represent a significant area of interest in the development of novel herbicides. This guide provides a comprehensive technical overview for researchers and drug development professionals on the core aspects of these compounds, from their molecular mechanism of action to detailed protocols for efficacy evaluation. The primary mode of action for many of these herbicides is the inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of cell membrane formation and ultimately plant death.[1][2][3][4] A subset of related compounds also demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway.[5][6][7] This document outlines the structure-activity relationships that govern their herbicidal potency, provides detailed, self-validating protocols for both in vitro enzyme assays and in vivo whole-plant bioassays, and presents a framework for data interpretation and synthesis of novel derivatives.

Introduction: The Cyclohexanedione Scaffold in Herbicide Discovery

The search for effective and selective herbicides is a cornerstone of modern agriculture. Cyclohexanedione derivatives, often referred to as "dims," have been commercially successful for over two decades, primarily for their ability to control grass weeds in broadleaf crops.[1] These compounds are characterized by a 1,3-cyclohexanedione core, which is fundamental to their biological activity.[2] Their efficacy stems from their ability to target enzymes unique to plants or isoforms that differ significantly from their mammalian counterparts, providing a degree of safety for non-target organisms. Understanding the nuanced interplay between their chemical structure, target interaction, and physiological effect in plants is critical for the development of next-generation herbicides with improved efficacy and resistance management profiles.

Primary Mechanism of Action: Inhibition of Critical Biosynthetic Pathways

The herbicidal activity of cyclohexyloxy derivatives is predominantly attributed to the inhibition of two key plant enzymes: Acetyl-CoA Carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Acetyl-CoA Carboxylase (ACCase) Inhibition

ACCase is the enzyme responsible for the first committed step in fatty acid biosynthesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2][3] This process is vital for the production of lipids required for cell membranes, energy storage, and signaling molecules.

  • Biochemical Pathway and Point of Inhibition: Plant ACCase consists of two main subunits: biotin carboxylase (BC) and carboxyltransferase (CT).[2][3] Cyclohexanedione herbicides are potent inhibitors of the CT domain in the plastid ACCs of grasses.[1] By blocking the transfer of a carboxyl group to acetyl-CoA, these compounds effectively halt the production of fatty acids.[3] The resulting depletion of lipids leads to a cessation of growth, followed by bleaching, necrosis, and plant death.[3]

ACCase_Inhibition AcetylCoA Acetyl-CoA + CO₂ BC_Step Biotin Carboxylase (BC) Subunit AcetylCoA->BC_Step ATP→ADP+Pi Carboxybiotin Carboxybiotin-Enzyme BC_Step->Carboxybiotin CT_Step Carboxyltransferase (CT) Subunit Carboxybiotin->CT_Step MalonylCoA Malonyl-CoA CT_Step->MalonylCoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Herbicides Cyclohexyloxy/ Cyclohexanedione Herbicides Herbicides->CT_Step Inhibition Greenhouse_Workflow Start Start: Seed Sowing (Weeds & Crop) Growth Plant Growth to 2-3 Leaf Stage Start->Growth Prep Prepare Herbicide Formulations (Multiple Doses) Growth->Prep Spray Uniform Application (Track Sprayer) Prep->Spray Incubate Post-Treatment Incubation (Controlled Environment) Spray->Incubate Assess Visual Assessment & Data Collection (3, 7, 14, 21 Days) Incubate->Assess Harvest Final Biomass Harvest & Measurement Assess->Harvest Analyze Data Analysis (Dose-Response, GR₅₀) Harvest->Analyze End End: Efficacy & Selectivity Determined Analyze->End

Caption: Workflow for a whole-plant greenhouse herbicidal bioassay.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: In Vitro ACCase Inhibition Data for Hypothetical Cyclohexyloxy Analogs

Compound IDR1 GroupR2 GroupIC₅₀ (µM) vs. E. crus-galli
CYH-01-H-OCH₃25.4
CYH-02-Cl-OCH₃1.8
CYH-03-Cl-CF₃0.5
Clethodim(Positive Control)0.9

Interpretation: The data in Table 1 suggests that the addition of an electron-withdrawing chloro group at the R1 position (CYH-02 vs. CYH-01) significantly improves inhibitory activity. Further substitution with a trifluoromethyl group at the R2 position (CYH-03) provides the most potent inhibition, superior to the commercial standard, highlighting a promising direction for synthesis.

Conclusion and Future Perspectives

Cyclohexyloxy compounds and their analogs remain a fertile ground for the discovery of novel herbicides. Their proven ability to inhibit critical plant-specific enzymes like ACCase and HPPD provides a solid foundation for rational drug design. Future research should focus on synthesizing novel derivatives to enhance potency, broaden the spectrum of controlled weeds, and overcome emerging resistance issues. The systematic application of the in vitro and in vivo protocols detailed in this guide will be instrumental in identifying and validating the next generation of cyclohexyloxy-based herbicides, contributing to sustainable and effective weed management solutions in agriculture.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

  • Experimental methods to evaluate herbicides behavior in soil. (n.d.). Weed Control Journal. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Screening for Herbicide Resistance in Weeds. (2000). Weed Technology. [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. [Link]

  • Design, Synthesis, Structure-Activity Relationship, Molecular Docking, and Herbicidal Evaluation of 2-Cinnamoyl-3-Hydroxycyclohex-2-en-1-one Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada Publications. [Link]

  • Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. (2006). Journal of Cellular Biochemistry. [Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. [Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. [Link]

  • A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03. (n.d.). MDPI. [Link]

  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • The structure–activity relationships of the triketone class of HPPD herbicides. (1998). Pesticide Science. [Link]

  • In vivo fluorescent screening for HPPD-targeted herbicide discovery. (2020). Pest Management Science. [Link]

  • Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity. (n.d.). Pest Management Science. [Link]

  • Overview of herbicide mechanisms of action. (n.d.). Weed Science. [Link]

  • HOW HERBICIDES WORK IN TERMS THAT WE CAN ALL UNDERSTAND. (n.d.). Wisconsin Fruit. [Link]

  • Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. (1988). Plant Physiology. [Link]

  • Herbicidal activities of compounds isolated from the medicinal plant Piper sarmentosum. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as potential botanical herbicides. (n.d.). RSC Advances. [Link]

  • Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]

  • Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. (2023). Molecules. [Link]

  • A Perspective on the Role of Quantitative Structure-Activity and Structure-Property Relationships in Herbicide Discovery. (2012). Pest Management Science. [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. [Link]

  • Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. (2018). Pest Management Science. [Link]

  • Synthesis and Herbicidal Evaluation of Aryloxyphenoxypropionate Derivatives Containing Purine Moiety. (n.d.). Bentham Science. [Link]

  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (n.d.). ACS Omega. [Link]

  • Effect of Adjuvants on Herbicidal Activity and Selectivity of Three Phytotoxins Produced by the Fungus, Stagonospora cirsii. (2020). MDPI. [Link]

  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ARKIVOC. [Link]

  • Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. (2011). Herbicides - Properties, Synthesis and Control of Weeds. [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclohexyloxy Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to elucidate and confirm the structures of cyclohexyloxy derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to elucidate and confirm the structures of cyclohexyloxy derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and provides field-proven insights to ensure robust and reliable characterization.

Introduction: The Significance of the Cyclohexyloxy Moiety

The cyclohexyloxy group, a cyclohexyl ring attached to a molecule via an ether linkage, is a prevalent structural motif in a diverse array of organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its conformational flexibility and lipophilic nature can significantly influence a molecule's biological activity, solubility, and metabolic stability. Consequently, unambiguous structural confirmation and characterization of cyclohexyloxy-containing molecules are paramount in research and development. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in achieving this critical analytical goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of cyclohexyloxy derivatives, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms within the molecule.

Characteristic Chemical Shifts: The protons on the carbon atom attached to the ether oxygen (C1-H) are significantly deshielded due to the electronegativity of the oxygen atom. This results in a characteristic downfield shift.[1][2][3]

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Cyclohexyloxy C1-H 3.4 - 4.5 Multiplet (tt or ddd)
Cyclohexyl Ring Protons (axial)1.2 - 1.6Multiplet
Cyclohexyl Ring Protons (equatorial)1.6 - 1.9Multiplet

Table 1: Typical ¹H NMR chemical shifts for cyclohexyloxy derivatives.

Causality of Experimental Choices: The choice of deuterated solvent can influence chemical shifts due to interactions between the solvent and the analyte.[4][5][6] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[7] The concentration of the sample is also a critical parameter; for ¹H NMR, 5-25 mg of the compound is typically sufficient.[8]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the purified cyclohexyloxy derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent distortion of the magnetic field.[9]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient for routine characterization.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-25mg in 0.6-0.7mL Solvent Filter Solution Filter if Particulates are Present Dissolve Sample->Filter Solution Transfer to NMR Tube Transfer to Clean 5mm NMR Tube Filter Solution->Transfer to NMR Tube Insert into Spectrometer Place Sample in Magnet Lock & Shim Lock on Deuterium Signal & Shim Insert into Spectrometer->Lock & Shim Acquire Spectrum Run ¹H NMR Experiment Lock & Shim->Acquire Spectrum Fourier Transform Apply Fourier Transform Phase Correction Correct Phase of Spectrum Fourier Transform->Phase Correction Integration & Referencing Integrate Peaks & Reference to Standard Phase Correction->Integration & Referencing

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the number and types of carbon atoms in a molecule.

Characteristic Chemical Shifts: Similar to ¹H NMR, the carbon atom bonded to the ether oxygen (C1) is deshielded and appears at a lower field. The chemical shifts of the other cyclohexane carbons are also distinct.[3]

Carbon TypeTypical Chemical Shift (δ, ppm)
Cyclohexyloxy C1 70 - 80
Cyclohexyl C2/C630 - 35
Cyclohexyl C3/C523 - 27
Cyclohexyl C425 - 29

Table 2: Typical ¹³C NMR chemical shifts for cyclohexyloxy derivatives.

Causality of Experimental Choices: Due to the low natural abundance of ¹³C, a higher sample concentration (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR.[8] The acquisition time for a ¹³C spectrum is also significantly longer.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that of ¹H NMR, with the primary difference being the sample concentration and the acquisition parameters.

  • Sample Preparation: Dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[8]

  • Instrument Setup and Data Acquisition: Utilize a ¹³C NMR acquisition program, which will have a wider spectral width and a longer acquisition time than a typical ¹H NMR experiment.

  • Data Processing: Process the data as described for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorptions: The most prominent feature in the IR spectrum of a cyclohexyloxy derivative is the C-O stretching vibration of the ether linkage.[1][2][3]

Functional GroupWavenumber (cm⁻¹)Intensity
C-O Stretch (Ether) 1050 - 1150 Strong
C-H Stretch (sp³)2850 - 3000Strong
C-H Bend1350 - 1480Variable

Table 3: Characteristic IR absorptions for cyclohexyloxy derivatives.

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy as it requires minimal sample preparation.[10][11] The sample is simply placed in contact with a crystal (often diamond or zinc selenide), and the IR beam interacts with the surface of the sample.[10][11][12]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[13]

  • Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the IR spectrum.

  • Data Analysis: The resulting spectrum will show the absorption bands corresponding to the functional groups present in the molecule.

G Record Background Record Background Spectrum of Empty ATR Place Sample Place Sample on ATR Crystal Record Background->Place Sample Acquire Spectrum Acquire IR Spectrum Place Sample->Acquire Spectrum Analyze Data Analyze Absorption Bands Acquire Spectrum->Analyze Data

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules, often producing a protonated molecule ([M+H]⁺) with minimal fragmentation.[14][15][16] This is advantageous for determining the molecular weight.[14][16]

Fragmentation Patterns: The fragmentation of cyclohexyloxy derivatives under electron ionization (EI) or collision-induced dissociation (CID) often involves cleavage of the ether bond and fragmentation of the cyclohexane ring. Common fragmentation pathways include α-cleavage and inductive cleavage.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[15]

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source.

  • Data Acquisition: Acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺).

  • Tandem MS (MS/MS): For structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation to generate a fragment ion spectrum.

G Prepare Solution Dissolve Sample in ESI-compatible Solvent Infuse into MS Direct Infusion into ESI Source Prepare Solution->Infuse into MS Acquire Full Scan MS Acquire MS1 Spectrum to find [M+H]⁺ Infuse into MS->Acquire Full Scan MS Perform MS/MS Isolate [M+H]⁺ and Perform CID Acquire Full Scan MS->Perform MS/MS Analyze Fragments Analyze Fragmentation Pattern Perform MS/MS->Analyze Fragments

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For many simple cyclohexyloxy derivatives that lack chromophores, this technique is of limited utility as they do not absorb significantly in the 200-800 nm range.[17] However, if the cyclohexyloxy group is attached to a conjugated system (e.g., an aromatic ring), UV-Vis spectroscopy can be a valuable tool.

Principles: The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule. Conjugation generally leads to a red shift (a shift to a longer λ_max).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or water) to a known concentration.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion: An Integrated Approach to Characterization

The robust and unambiguous characterization of cyclohexyloxy derivatives relies on an integrated analytical approach. ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecular structure. IR spectroscopy confirms the presence of the key ether functional group. Mass spectrometry establishes the molecular weight and offers structural insights through fragmentation analysis. Finally, for derivatives containing chromophores, UV-Vis spectroscopy can provide valuable information about the electronic structure. By synergistically applying these techniques, researchers can confidently elucidate and validate the structures of these important chemical entities.

References

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  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hollas, D., & Gabelica, V. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 369-399. Retrieved from [Link]

  • Laszlo, P. (2018). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In NMR of Newly Accessible Nuclei (pp. 65-101). Academic Press. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides in various solvents. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • T. Matsuo, & Y. Kodera. (1966). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. The Journal of Physical Chemistry, 70(12), 4087-4091. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Quimica Organica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Klein, G. W., & Smith, V. F. (1969). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry, 34(11), 3242-3245. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 4787-4794. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • Nitschke, J. R., & Schalley, C. A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 53(8), 1603-1615. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Goldsmith, C. F., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 254-266. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Delaude, L., & Laszlo, P. (1996). ¹³C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Journal of Organic Chemistry, 61(18), 6360-6370. Retrieved from [Link]

  • Zhang, Y., et al. (2015). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at different concentrations. ResearchGate. Retrieved from [Link]

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Exploratory

Next-Generation Antimicrobials: The Pharmacological Evolution of Propanoic Acid Derivatives

Executive Summary Propanoic acid (propionic acid) has long been utilized as a fungistatic food preservative, primarily recognized for its ability to lower intracellular pH.[1][2] However, its weak potency in clinical set...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propanoic acid (propionic acid) has long been utilized as a fungistatic food preservative, primarily recognized for its ability to lower intracellular pH.[1][2] However, its weak potency in clinical settings has driven a paradigm shift toward functionalized propanoic acid derivatives . Recent medicinal chemistry efforts have unlocked a new class of 2- and 3-substituted aryl-propanoic acids, hydrazides, and furan-derivatives that exhibit potent antimicrobial and fungicidal properties significantly superior to the parent molecule. This technical guide analyzes the structure-activity relationships (SAR), novel mechanisms of action (mitochondrial apoptosis and metabolic blockade), and synthesis protocols for these emerging therapeutic candidates.

Chemical Landscape & Structure-Activity Relationship (SAR)

The transition from a weak preservative to a potent antimicrobial agent hinges on specific structural modifications at the C2 and C3 positions of the propanoic acid backbone.

The Limitations of the Parent Scaffold

Unmodified propanoic acid functions primarily through weak acid stress. It diffuses across microbial membranes in its undissociated form, dissociates within the cytoplasm, and acidifies the cytosol. While effective for food preservation, the high Minimum Inhibitory Concentration (MIC) values (often >25 mM) render it unsuitable for systemic clinical use.

High-Potency Derivatives

To enhance lipophilicity and target specificity, researchers have developed two primary classes of high-potency derivatives:

  • 3-Aryl-3-(furan-2-yl)propanoic Acids: Synthesized via hydroarylation, these compounds introduce bulky aromatic and heterocyclic rings. The furan moiety enhances binding affinity to fungal mitochondrial targets, while the aryl group improves membrane permeability.

  • Propionic Acid Hydrazides & Hydrazones: Derivatization of the carboxylic acid group into a hydrazide (

    
    ) and subsequent condensation with aldehydes yields hydrazones. These Schiff bases exhibit chelation properties and enhanced interaction with bacterial cell walls, significantly lowering MIC values against Gram-positive pathogens like S. aureus.
    

Mechanisms of Action: A Multi-Target Approach

Unlike the parent acid, which relies on simple acidification, advanced derivatives employ a sophisticated "seek-and-destroy" mechanism.

Fungal Mitochondrial Apoptosis

Recent studies indicate that lipophilic propanoic acid derivatives, particularly furan-substituted ones, trigger a specific apoptotic cascade in Candida species.

  • ROS Generation: The compounds induce the accumulation of Reactive Oxygen Species (ROS).[3]

  • Metacaspase Activation: ROS stress activates metacaspases (fungal caspase orthologs).

  • Mitochondrial Dysfunction: This leads to membrane depolarization, calcium accumulation, and Cytochrome C release, culminating in apoptotic cell death.

Metabolic Blockade (Bacteria & Fungi)

In bacterial systems, these derivatives mimic metabolic intermediates.

  • Propionyl-CoA Accumulation: The derivatives are metabolized into non-degradable Coenzyme A thioesters.

  • Enzyme Inhibition: These "dead-end" metabolites competitively inhibit Pyruvate Dehydrogenase and Succinyl-CoA Synthetase , effectively shutting down the TCA cycle and starving the cell of ATP.

Visualization: Mechanistic Pathways

MechanismOfAction cluster_Fungi Fungal Mechanism (Mitochondrial Apoptosis) cluster_Bacteria Metabolic Blockade (TCA Cycle) Compound Propanoic Acid Derivative Entry Membrane Diffusion Compound->Entry ROS ROS Accumulation Entry->ROS Fungal Entry CoA_Ester Formation of Non-degradable CoA Ester Entry->CoA_Ester Bacterial Entry Metacaspase Metacaspase Activation ROS->Metacaspase MitoDysfunction Mitochondrial Depolarization & Ca2+ Influx Metacaspase->MitoDysfunction CytC Cytochrome C Release MitoDysfunction->CytC Apoptosis Apoptotic Cell Death CytC->Apoptosis EnzInhib Inhibition of Pyruvate DH & Succinyl-CoA Synthetase CoA_Ester->EnzInhib ATP_Drop ATP Depletion EnzInhib->ATP_Drop Stasis Growth Arrest (Bacteriostatic) ATP_Drop->Stasis

Figure 1: Dual mechanism of action showing mitochondrial apoptosis in fungi and metabolic blockade in bacteria.

Synthetic Strategies

To access these high-value derivatives, two primary synthetic workflows are recommended: Superacid-Catalyzed Hydroarylation for C3-aryl derivatives and Hydrazide Condensation for Schiff bases.

Protocol A: Superacid-Catalyzed Hydroarylation

This method is preferred for synthesizing 3-aryl-3-(furan-2-yl)propanoic acids. It utilizes Triflic Acid (TfOH) to activate the double bond of furan-acrylic precursors.[4]

Reagents: 3-(Furan-2-yl)propenoic acid, Arene (Benzene/Toluene), TfOH (Trifluoromethanesulfonic acid), Dichloromethane (DCM).

  • Preparation: Dissolve 3-(furan-2-yl)propenoic acid (0.36 mmol) in DCM (1 mL).

  • Activation: Add Arene (0.1 mL) followed by dropwise addition of TfOH (0.5 mL, excess).

  • Reaction: Stir the mixture at 0 °C for 2 hours. The superacid generates a reactive superelectrophilic dication.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract with Chloroform (3 × 50 mL). Wash combined organic layers with water and dry over Na₂SO₄.[4]

  • Purification: Evaporate solvent under reduced pressure. Recrystallize if necessary.

Protocol B: Hydrazide-Schiff Base Synthesis

Used for generating hydrazone derivatives active against Gram-positive bacteria.

  • Esterification: Reflux propanoic acid with ethanol/H₂SO₄ to yield Ethyl Propionate.

  • Hydrazide Formation: React Ethyl Propionate with Hydrazine Hydrate (NH₂NH₂[5]·H₂O) in ethanol at reflux for 6-8 hours.

  • Condensation: React the resulting Propionic Acid Hydrazide with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid. Reflux for 4-6 hours.

  • Isolation: Filter the precipitated solid, wash with cold ethanol, and recrystallize.

Visualization: Synthetic Workflow

Synthesis StartA 3-(Furan-2-yl) propenoic acid TfOH TfOH / Arene (Superacid Activation) StartA->TfOH ProductA 3-Aryl-3-(furan-2-yl) propanoic acid TfOH->ProductA StartB Ethyl Propionate Hydrazine Hydrazine Hydrate (Reflux) StartB->Hydrazine Intermediate Propionic Acid Hydrazide Hydrazine->Intermediate Aldehyde Ar-CHO / AcOH (Condensation) Intermediate->Aldehyde ProductB Propionic Acid Hydrazone Aldehyde->ProductB

Figure 2: Synthetic routes for C3-aryl derivatives (top) and Hydrazone derivatives (bottom).

Biological Evaluation Protocols

Trustworthy data requires adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Determine the lowest concentration inhibiting visible growth.

  • Media Preparation: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 buffered with MOPS (pH 7.0) for fungi.[1][2][5][6][7][8]

  • Inoculum: Adjust microbial suspension to

    
     CFU/mL (bacteria) or 
    
    
    
    CFU/mL (fungi).
  • Dilution: Prepare serial two-fold dilutions of the test derivative in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation:

    • Bacteria: 37 °C for 16–20 hours.

    • Fungi (Candida): 35 °C for 24–48 hours.[7]

  • Readout: Visual inspection or OD₆₀₀ measurement. The MIC is the lowest concentration with no turbidity.

Time-Kill Kinetics

Objective: Distinguish between bacteriostatic/fungistatic and bactericidal/fungicidal activity.

  • Setup: Inoculate broth containing the derivative at

    
    , 
    
    
    
    , and
    
    
    MIC. Include a growth control (no drug).
  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute aliquots and plate onto agar.

  • Analysis: Count colonies (CFU/mL). A

    
     reduction (99.9% kill) indicates cidal activity.
    

Quantitative Efficacy Data

The table below contrasts the efficacy of novel derivatives against the parent acid and standard controls. Note the dramatic reduction in MIC values for the derivatives.

Compound ClassTest OrganismMIC ValueActivity TypeReference
Propionic Acid (Parent) S. aureus USA300> 25,000 µMWeak Bacteriostatic[1]
Propionic Acid (Parent) C. albicans12,500 - 25,000 µMWeak Fungistatic[2]
3-Aryl-3-(furan-2-yl)propanoic acid C. albicans64 µg/mL (~250 µM)Fungicidal[3]
3-Aryl-3-(furan-2-yl)propanoic acid E. coli64 - 128 µg/mLBacteriostatic[3]
Propionic Acid Hydrazone (Cmpd 10) C. albicans1.93 (pMIC value)*Potent Antifungal[4]
(E)-3-(furan-2-yl)acrylic acid C. albicans64 - 512 µg/mLFungistatic[5]
Fluconazole (Control) C. albicans32 - 256 µg/mLStandard Antifungal[5]

*pMIC = -log(MIC in molar). Higher values indicate higher potency.

Challenges & Future Directions

While derivatives show promise, several hurdles remain for clinical translation:

  • Solubility: Many aryl-derivatives are highly lipophilic. Formulation with cyclodextrins or liposomal delivery systems may be required to improve bioavailability.

  • Selectivity: The mitochondrial apoptosis mechanism in fungi relies on ROS. It is critical to verify that these compounds do not induce similar oxidative stress in mammalian mitochondria (selectivity index determination).

  • Resistance: As with all antimicrobials, resistance monitoring is essential. The multi-target mechanism (membrane + metabolism) suggests a higher barrier to resistance development compared to single-target drugs.

References

  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Scientific Reports. [Link]

  • Antibiotic-induced Decreases in the Levels of Microbial-derived Short-chain Fatty Acids Correlate with Increased Gastrointestinal Colonization of Candida albicans. Purdue e-Pubs. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules (MDPI). [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Brazilian Journal of Microbiology. [Link]

  • A novel fungal killing mechanism of propionic acid. FEMS Yeast Research. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(Cyclohexyloxy)propanoic acid via Williamson ether synthesis

The following Application Note and Protocol details the synthesis of 2-(Cyclohexyloxy)propanoic acid (CAS: 56674-68-1), a structural analog of lactate ethers used in pharmaceutical building blocks and potential flavor mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of 2-(Cyclohexyloxy)propanoic acid (CAS: 56674-68-1), a structural analog of lactate ethers used in pharmaceutical building blocks and potential flavor modulation research.

The protocol utilizes a modified Williamson Ether Synthesis , optimized for the coupling of a secondary alkoxide (cyclohexanol) with a secondary


-halo ester. This approach mitigates the risk of elimination (E2) side reactions inherent to secondary-secondary coupling systems by leveraging the activating effect of the carbonyl group and precise temperature control.

[1]

Introduction & Retrosynthetic Analysis

The target molecule, 2-(cyclohexyloxy)propanoic acid , features a bulky cyclohexyl ether linkage at the


-position of a propanoic acid moiety. While classical Williamson synthesis often fails with secondary halides due to competing elimination, 

-halo esters (e.g., ethyl 2-bromopropionate) are excellent electrophiles. The adjacent carbonyl group stabilizes the transition state for

substitution, making the coupling feasible even with secondary alkoxides.
Retrosynthetic Strategy

The synthesis is disconnected at the ether oxygen, revealing two precursors: Cyclohexanol and Ethyl 2-bromopropionate . The ester intermediate is formed first to avoid the solubility and stoichiometry issues associated with using the free acid and dianions.

Pathway:

  • Activation: Deprotonation of Cyclohexanol by Sodium Hydride (NaH).

  • Coupling (

    
    ):  Nucleophilic attack of Sodium Cyclohexoxide on Ethyl 2-bromopropionate.
    
  • Hydrolysis: Saponification of the ester to the free acid.

Experimental Design Strategy

Critical Reagent Selection
  • Nucleophile: Cyclohexanol (Secondary alcohol). Requires a non-nucleophilic, strong base for irreversible deprotonation.

  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil). Chosen over hydroxide bases to prevent hydrolysis of the halo-ester starting material and to ensure anhydrous conditions, maximizing the nucleophilicity of the alkoxide.

  • Electrophile: Ethyl 2-bromopropionate . The bromide is a better leaving group than chloride, essential for overcoming the steric hindrance of the secondary carbon.

  • Solvent: Tetrahydrofuran (THF) (Anhydrous). Provides excellent solubility for the alkoxide and stabilizes the cation, facilitating the

    
     mechanism. DMF is an alternative but complicates workup.
    
Reaction Thermodynamics & Kinetics
  • Temperature Control: The deprotonation is exothermic (

    
    ). The coupling requires reflux (
    
    
    
    ) to overcome the activation energy barrier imposed by steric hindrance.
  • Stoichiometry: A slight excess of the alkoxide (1.1 equiv) drives the consumption of the limiting electrophile.

Detailed Protocol

Phase 1: Synthesis of Ethyl 2-(Cyclohexyloxy)propionate

Safety Warning: Sodium Hydride reacts violently with water, releasing flammable hydrogen gas. Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountMmol
Cyclohexanol100.161.26.01 g60
Sodium Hydride (60% in oil)24.001.32.60 g65
Ethyl 2-bromopropionate181.031.09.05 g50
THF (Anhydrous)72.11Solvent100 mL-
Step-by-Step Procedure
  • Apparatus Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

    • Flame-dry the glassware under vacuum and backfill with Nitrogen.

  • NaH Preparation:

    • Add NaH (2.60 g, 60% dispersion) to the flask.

    • Optional: Wash NaH with dry hexanes (

      
      ) to remove mineral oil if high purity is required immediately. Decant hexanes carefully.
      
    • Suspend the NaH in anhydrous THF (50 mL). Cool to

      
       in an ice bath.
      
  • Alkoxide Formation:

    • Dissolve Cyclohexanol (6.01 g) in THF (20 mL).

    • Add the alcohol solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur.
      
    • After addition, stir at

      
       for 15 minutes, then warm to room temperature (RT) and stir for 30 minutes to ensure complete deprotonation.
      
  • Coupling Reaction:

    • Cool the mixture back to

      
      .
      
    • Add Ethyl 2-bromopropionate (9.05 g) dropwise over 15 minutes.

    • Remove the ice bath and heat the reaction to a gentle reflux (

      
      ).
      
    • Monitor by TLC (Silica, 10% EtOAc/Hexane). Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to RT. Carefully quench excess NaH by dropwise addition of saturated

      
       solution (10 mL).
      
    • Dilute with water (50 mL) and extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over anhydrous 
      
      
      
      , and filter.
    • Concentrate under reduced pressure to yield the crude ester (yellow oil).

Phase 2: Hydrolysis to 2-(Cyclohexyloxy)propanoic Acid
Materials
ReagentMWEquiv.[1][2][5][6][7][8]Amount
Crude Ester (from Phase 1)~200.271.0~10.0 g
Lithium Hydroxide (LiOH·H2O)41.962.04.2 g
THF / Water (1:1)-Solvent60 mL
Step-by-Step Procedure
  • Saponification:

    • Dissolve the crude ester in THF (30 mL).

    • Add a solution of LiOH·H2O (4.2 g) in Water (30 mL).

    • Stir vigorously at Room Temperature for 12 hours (or heat to

      
       for 2 hours).
      
  • Isolation:

    • Concentrate the mixture to remove THF.

    • Extract the aqueous residue with Diethyl Ether (

      
      ) to remove unreacted alcohol and neutral impurities. Discard the organic layer. 
      
    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.

    • Extract the acidic aqueous layer with Ethyl Acetate (

      
      ).
      
  • Purification:

    • Dry the Ethyl Acetate layer over

      
      , filter, and concentrate.
      
    • Distillation: If oil, purify via Kugelrohr distillation (High vacuum).

    • Crystallization: If solid, recrystallize from Hexane/Ether.

Visualizations & Mechanisms

Reaction Workflow

The following diagram illustrates the critical path from starting materials to the final purified acid.

WilliamsonSynthesis Start Start: Cyclohexanol Alkoxide Intermediate: Sodium Cyclohexoxide Start->Alkoxide Deprotonation (-H2) NaH Reagent: NaH / THF NaH->Alkoxide Coupling Reaction: Reflux (SN2) Alkoxide->Coupling HaloEster Reagent: Ethyl 2-bromopropionate HaloEster->Coupling Ester Intermediate: Ethyl 2-(cyclohexyloxy)propionate Coupling->Ester Ether Formation Hydrolysis Step: LiOH / H2O / THF Ester->Hydrolysis Saponification Workup Workup: Acidify & Extract Hydrolysis->Workup Final Product: 2-(Cyclohexyloxy)propanoic acid Workup->Final Isolation

Figure 1: Operational workflow for the synthesis of 2-(Cyclohexyloxy)propanoic acid.

Mechanistic Pathway

The reaction proceeds via a concerted


 mechanism. The nucleophilic oxygen of the cyclohexoxide attacks the 

-carbon of the propionate, displacing the bromide.

Mechanism Cyclohexoxide Cyclohexoxide Anion (Nucleophile) TS Transition State [O---C---Br]‡ Cyclohexoxide->TS Backside Attack Electrophile Ethyl 2-bromopropionate (Electrophile) Electrophile->TS Product Ether Ester + Br- TS->Product Inversion of Config.

Figure 2: SN2 Mechanistic pathway showing nucleophilic attack and leaving group displacement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Elimination) Temperature too high or base too bulky.Maintain strictly controlled reflux. Ensure 2-bromopropionate is added slowly at

.
Unreacted Alcohol Insufficient NaH or wet solvent.Use fresh NaH. Distill THF over Na/Benzophenone. Increase reflux time.
Hydrolysis of Start Material Moisture ingress.Ensure system is under positive Nitrogen pressure. Flame-dry all glassware.
Emulsion during Workup Surfactant-like properties of the acid.Add solid NaCl to the aqueous layer (salting out) or use a small amount of MeOH to break the emulsion.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Mechanism of SN2 vs E2).[3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General protocols for Ether synthesis).
  • Drauz, K., et al. (1991). "Synthesis of enantiomerically pure 2-chloroalkanoic acids". Organic Syntheses, 71, 71. (Reference for handling alpha-halo acids). Link

  • ChemicalBook. (2024). "2-(cyclohexyloxy)propanoic acid Properties". (Physical Data Verification). Link

Sources

Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Aryloxypropanoic Acids

Introduction The Williamson ether synthesis, a foundational reaction in organic chemistry discovered by Alexander Williamson in 1850, remains a highly reliable and versatile method for the preparation of symmetrical and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Williamson ether synthesis, a foundational reaction in organic chemistry discovered by Alexander Williamson in 1850, remains a highly reliable and versatile method for the preparation of symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.[2][3][4][5] This application note provides a detailed experimental procedure for the synthesis of 2-aryloxypropanoic acids, a class of compounds with significant applications in the pharmaceutical and agrochemical industries, through the Williamson ether synthesis.[6] For instance, the herbicide Mecoprop® is a 2-aryloxypropanoic acid derivative where only the (R)-(+)-enantiomer exhibits herbicidal activity.[6]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice to ensure successful and reproducible synthesis.

Reaction Mechanism and Stereochemical Considerations

The core of the Williamson ether synthesis is the SN2 reaction between a nucleophile and an electrophile.[2][5] In the context of synthesizing 2-aryloxypropanoic acids, a phenoxide ion attacks the electrophilic carbon of a 2-halopropanoic acid derivative.

Key Mechanistic Steps:

  • Deprotonation: A phenol is treated with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to generate a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion performs a backside attack on the carbon atom bearing the halogen in the 2-halopropanoic acid.[5][7][8]

  • Displacement: In a concerted step, the carbon-halogen bond is broken, and a new carbon-oxygen bond is formed, resulting in the desired ether and a halide salt as a byproduct.[5]

A critical aspect of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center.[4][7][8] If the 2-halopropanoic acid is chiral, the resulting 2-aryloxypropanoic acid will have the opposite configuration at the C2 position. This stereochemical outcome is a direct consequence of the backside attack mechanism.[4][8]

Competing Reactions

The primary competing reaction in the Williamson ether synthesis is E2 elimination, especially when using secondary or tertiary alkyl halides.[1][4][5] The alkoxide or phenoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[1][4] In the case of 2-halopropanoic acids (secondary halides), this can lead to the formation of acrylate byproducts.[9] Careful control of reaction conditions, such as temperature and choice of base, is crucial to favor the desired SN2 pathway.

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_phenol Dissolve Phenol in Aqueous Base mix Combine Reactants and Heat to Reflux prep_phenol->mix prep_haloacid Prepare 2-Halopropanoic Acid Solution prep_haloacid->mix monitor Monitor Reaction Progress (TLC/HPLC) mix->monitor cool Cool Reaction Mixture monitor->cool acidify Acidify with Concentrated HCl cool->acidify extract Extract with Organic Solvent acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Williamson ether synthesis of 2-aryloxypropanoic acids.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-aryloxypropanoic acid from a substituted phenol and 2-chloropropanoic acid.

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
Substituted PhenolAr-OHVariesVariesStarting material.
2-Chloropropanoic AcidC₃H₅ClO₂108.52598-78-7Alkylating agent.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base for phenoxide formation.
Potassium Hydroxide (KOH)KOH56.111310-58-3Alternative base.[10]
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Extraction solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0For acidification during workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Alternative drying agent.
Step-by-Step Procedure
  • Phenoxide Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted phenol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).[11] Stir the mixture until a homogeneous solution is obtained.[10]

    • Rationale: The use of a strong base is necessary to deprotonate the weakly acidic phenol, thereby generating the highly nucleophilic phenoxide ion required for the SN2 reaction.[12]

  • Reaction Setup and Execution:

    • Heat the solution to a gentle reflux.[10]

    • Slowly add 2-chloropropanoic acid (1.1-1.5 eq.) to the refluxing solution over a period of 10-15 minutes.[10]

    • Rationale: Adding the alkylating agent dropwise helps to control the exothermic nature of the reaction and minimize potential side reactions. Maintaining reflux ensures a sufficient reaction rate.

    • Continue to reflux the reaction mixture for 1-8 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][13]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.[13]

    • Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the crude 2-aryloxypropanoic acid product.[10]

    • Rationale: Acidification protonates the carboxylate salt of the product, rendering it less soluble in the aqueous phase and facilitating its isolation.

    • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[13]

    • Combine the organic layers and wash with water and then with brine.[13]

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[13]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, toluene) or by column chromatography on silica gel.[14]

    • Rationale: Purification is essential to remove any unreacted starting materials, byproducts from elimination reactions, or other impurities.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong and fresh base. Consider using sodium hydride in an anhydrous aprotic solvent like THF or DMF for more robust alkoxide formation.[3][4][15]
Low reactivity of the alkylating agent.2-Bromopropanoic acid can be used as a more reactive alternative to 2-chloropropanoic acid.[9]
Formation of Elimination Byproducts Reaction temperature is too high.Maintain a gentle reflux and avoid excessive heating.
Steric hindrance around the reaction center.This is inherent to the use of a secondary halide. Optimizing the base and temperature can help favor substitution.
Difficulty in Product Isolation Product is soluble in the aqueous phase.Ensure complete acidification to precipitate the carboxylic acid. Perform multiple extractions with an appropriate organic solvent.
Ring Alkylation The phenoxide is an ambident nucleophile.This is a known side reaction where alkylation occurs on the aromatic ring instead of the oxygen.[5] Using polar aprotic solvents can sometimes minimize this.

Conclusion

The Williamson ether synthesis provides a robust and straightforward method for the preparation of 2-aryloxypropanoic acids. By understanding the underlying SN2 mechanism, considering the potential for competing elimination reactions, and carefully controlling the reaction conditions, researchers can achieve high yields of the desired ether products. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for the successful implementation of this important synthetic transformation in a laboratory setting.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Organic Syntheses. (2002).
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • ResearchGate. (2025, August 5).
  • Chem-Station.
  • Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids.
  • LookChem.
  • Heterocycles. (2012, September 10). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. Heterocycles, 86(2), 1227.
  • IRIS Unibas. (2012, November 22). New 2‑(Aryloxy)-3-phenylpropanoic Acids as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists Able To Upregulate Mitochondrial Carnitine Shuttle System Gene Expression.
  • ResearchGate.
  • Pearson. A small amount of another organic product is formed in a Williams...
  • YouTube. (2026, January 14). The Williamson Ether Synthesis | Named Reactions [Ep. 1].
  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Francis Academic Press.
  • YouTube. (2013, January 26). Williamson Ether Synthesis.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Experiment 06 Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.
  • Benchchem. Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Organic Syntheses Procedure.
  • Google Patents. (1969, June 17).
  • RSC Publishing.
  • YouTube. (2026, February 3). Choosing the Best Williamson Ether Synthesis.
  • Benchchem.
  • Google Patents.
  • European Patent Office. (2019, December 27). ETHER CARBOXYLIC ACID COMPOSITION - EP 3842407 A1.

Sources

Method

Application Note &amp; Protocol: A Stereospecific Approach to the Synthesis of (R)-2-(Cyclohexyloxy)propanoic Acid

Abstract This technical guide provides a detailed, field-proven protocol for the chiral synthesis of (R)-2-(Cyclohexyloxy)propanoic acid. This valuable molecule and its analogs are significant in the development of agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the chiral synthesis of (R)-2-(Cyclohexyloxy)propanoic acid. This valuable molecule and its analogs are significant in the development of agrochemicals and pharmaceuticals, where biological activity is often enantiomer-dependent.[1] The presented methodology leverages a "chiral pool" strategy, commencing with the readily available and enantiomerically pure ethyl (S)-lactate. The core of the synthesis is a stereospecific Williamson ether synthesis, which proceeds via an S(_N)2 mechanism to ensure a complete inversion of stereochemistry, yielding the target (R)-enantiomer with high fidelity.[2][3] This document offers a comprehensive walkthrough of the synthetic pathway, from the activation of the chiral precursor to the final product isolation and characterization, designed for researchers in organic synthesis and drug development.

Introduction: The Importance of Chirality

The family of 2-aryloxy and 2-alkoxypropanoic acids contains numerous compounds with significant biological activities, most notably as herbicides.[1] A classic example is Mecoprop, where only the (R)-enantiomer possesses herbicidal properties.[1] This stereospecificity underscores the critical need for robust and reliable methods for enantioselective synthesis. (R)-2-(Cyclohexyloxy)propanoic acid serves as a key structural motif and synthetic intermediate. The protocol herein describes an efficient and highly stereoselective route to this target, emphasizing causal logic behind procedural steps to ensure reproducibility and success.

Synthetic Strategy & Rationale

The chosen synthetic pathway is a three-step sequence grounded in fundamental, high-yielding organic reactions:

  • Activation of a Chiral Precursor: We begin with ethyl (S)-lactate, an inexpensive and enantiopure starting material from the chiral pool. The hydroxyl group is a poor leaving group and must be converted into a sulfonate ester (tosylate), which is an excellent leaving group for nucleophilic substitution.

  • Stereospecific Williamson Ether Synthesis: The core reaction is the Williamson ether synthesis, a reliable method for forming C-O-C bonds.[4][5] It proceeds via an S(_N)2 mechanism, where a nucleophile attacks a carbon atom and displaces a leaving group in a single, concerted step.[2] This mechanism is inherently stereospecific, resulting in the inversion of the stereochemical configuration at the electrophilic carbon center. By reacting the (S)-tosylate with sodium cyclohexoxide, we ensure the formation of the desired (R)-product.

  • Saponification: The final step is the basic hydrolysis (saponification) of the ethyl ester to yield the target carboxylic acid.

This strategy is superior to methods involving direct resolution of a racemic mixture, as it builds the desired stereocenter directly from an enantiopure precursor, maximizing theoretical yield and minimizing chiral separation challenges.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from the starting material to the final product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Williamson Ether Synthesis (SN2 Inversion) cluster_2 Step 3: Saponification A Ethyl (S)-Lactate B Ethyl (S)-2-(tosyloxy)propanoate A->B  TsCl, Pyridine, 0°C to RT E Ethyl (R)-2-(Cyclohexyloxy)propanoate B->E  Nucleophilic Attack C Cyclohexanol + NaH D Sodium Cyclohexoxide C->D  THF, 0°C D->E  THF, Reflux F (R)-2-(Cyclohexyloxy)propanoic acid E->F  1. NaOH, H₂O/EtOH  2. HCl (aq)

Caption: Overall workflow for the synthesis of (R)-2-(Cyclohexyloxy)propanoic acid.

Reaction Mechanism: The S(_N)2 Inversion

The key to achieving the desired stereochemistry lies in the S(_N)2 reaction. The alkoxide ion (sodium cyclohexoxide) is a potent nucleophile that performs a "backside attack" on the chiral carbon of the ethyl (S)-2-(tosyloxy)propanoate. This specific geometry of attack forces the tosylate leaving group to depart from the opposite side, leading to a Walden inversion of the stereocenter from (S) to (R).

Caption: Mechanism of the stereospecific S(_N)2 reaction.

Experimental Protocols & Procedures

Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be followed at all times. All reactions, especially those involving sodium hydride and pyridine, must be conducted in a certified fume hood.

Part A: Synthesis of Ethyl (S)-2-(tosyloxy)propanoate (2)

This step converts the hydroxyl group of the starting material into a tosylate, an excellent leaving group.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl (S)-lactate (1 ) (1.0 eq) and anhydrous pyridine (3.0 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the mixture back to 0 °C and slowly add 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO(_3) solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude product 2 as a pale yellow oil. The product is often used in the next step without further purification.

Part B: Synthesis of Ethyl (R)-2-(Cyclohexyloxy)propanoate (4)

This is the key stereoinverting Williamson ether synthesis step.

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add a dispersion of sodium hydride (NaH) (60% in mineral oil, 1.5 eq). Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil. Add 150 mL of anhydrous tetrahydrofuran (THF).

  • Nucleophile Formation: Cool the suspension to 0 °C and add cyclohexanol (3 ) (1.3 eq) dropwise via a syringe. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases, indicating the complete formation of sodium cyclohexoxide.

  • S(_N)2 Reaction: Add a solution of the crude ethyl (S)-2-(tosyloxy)propanoate (2 ) (1.0 eq) in 50 mL of anhydrous THF to the alkoxide suspension dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water. Add 100 mL of diethyl ether and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ester 4 .

Part C: Synthesis of (R)-2-(Cyclohexyloxy)propanoic acid (5)

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Setup: In a 250 mL round-bottom flask, dissolve the purified ester 4 (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL).

  • Hydrolysis: Add sodium hydroxide (NaOH) pellets (3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated HCl. A white precipitate or oil should form.

  • Isolation: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the final product, (R)-2-(Cyclohexyloxy)propanoic acid (5 ), typically as a white solid or viscous oil.

Data Presentation: Reagents and Typical Yields

Compound Name Formula MW ( g/mol ) Role Typical Yield Enantiomeric Excess (e.e.)
Ethyl (S)-LactateC(5)H({10})O(_3)118.13Starting Material->99%
Ethyl (S)-2-(tosyloxy)propanoateC({12})H({16})O(_5)S272.32Activated Intermediate85-95%>99%
Ethyl (R)-2-(Cyclohexyloxy)propanoateC({11})H({20})O(_3)200.28Ether Product70-85%>98%
(R)-2-(Cyclohexyloxy)propanoic acidC(9)H({16})O(_3)172.22Final Product90-98% (from ester)>98%

Trustworthiness: Product Validation

To ensure the successful synthesis and high enantiopurity of the final product, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR):

    
    H and 
    
    
    
    C NMR spectroscopy should be used to confirm the chemical structure of the final product and all intermediates.
  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Polarimetry: The optical rotation of the final product should be measured and compared to literature values to confirm the (R)-configuration. A negative specific rotation is expected for the (R)-enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. The acid is typically derivatized to an ester or amide before analysis on a chiral column.

Conclusion

The protocol detailed in this application note provides a robust, reliable, and highly stereoselective method for the synthesis of (R)-2-(Cyclohexyloxy)propanoic acid. By employing a chiral pool strategy centered on a stereospecific S(_N)2 reaction, this approach ensures high enantiomeric purity in the final product. The explanations of the underlying chemical principles are intended to empower researchers to troubleshoot and adapt this methodology for the synthesis of related chiral molecules.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]

  • Thieme E-Books & E-Journals. Applications of Optically Pure Biphenyloxycyclohexanols in Deracemization of α-Substituted Aryloxypropanoic Acids by Dynamic Kinetic Resolution. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Pearson. Two different Williamson ether syntheses can be used to make the... [Link]

  • HETEROCYCLES. A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. [Link]

  • PrepChem.com. Synthesis of 2-(3-cyclohexyl-phenoxy)propionic acid. [Link]

  • ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]

  • PubChem. 2-(cyclohexyloxy)propanoic acid (C9H16O3). [Link]

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Application

Application Note: Chiral Synthesis of (S)-2-(Cyclohexyloxy)propanoic Acid

Executive Summary & Strategic Analysis The synthesis of (S)-2-(Cyclohexyloxy)propanoic acid presents a classic challenge in asymmetric organic chemistry: the formation of a sterically hindered secondary ether bond adjace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (S)-2-(Cyclohexyloxy)propanoic acid presents a classic challenge in asymmetric organic chemistry: the formation of a sterically hindered secondary ether bond adjacent to a carbonyl group without compromising stereochemical integrity. This moiety is a critical pharmacophore in PPAR agonists (e.g., Ragaglitazar intermediates), flavor compounds, and selective herbicides (Mecoprop analogs).

Strategic Routes

We evaluate two primary methodologies. The choice depends on the scale and available starting materials.

FeatureRoute A:

Inversion (Recommended)
Route B: Classical Resolution (Scalable)
Mechanism Nucleophilic substitution with Walden InversionDiastereomeric salt crystallization
Starting Material Methyl (R)-2-bromopropionateRacemic 2-bromopropanoic acid
Chirality Source Chiral Pool ((R)-Lactate derivative)Chiral Auxiliary ((S)-Phenylethylamine)
Risk Partial racemization if T > 50°CYield limited to 50% (theoretical) per pass
Suitability High-value, gram-to-kilo scaleMulti-ton industrial manufacturing

Recommendation: For research and early-phase development, Route A is superior due to higher atom economy and throughput. This guide details the protocol for Route A, with Route B provided as a validation/backup workflow.

Chemical Pathway & Mechanism[1]

The synthesis relies on the Williamson ether synthesis principle but adapted to preserve chirality. Direct alkylation of (S)-lactic acid with cyclohexyl halides is inefficient due to the poor electrophilicity of secondary halides. Instead, we utilize (R)-2-bromopropionate as the electrophile and cyclohexanol as the nucleophile.

Critical Stereochemical Logic: The reaction proceeds via an


 mechanism at the 

-carbon.
  • Nucleophile: Cyclohexoxide (generated in situ).

  • Electrophile: (R)-Propionate (Leaving group: Br).

  • Outcome: Backside attack leads to inversion of configuration , yielding the (S)-ether .

Mechanism Diagram[2]

ReactionMechanism SM Methyl (R)-2-bromopropionate (Leaving Group: Br) TS Transition State [Backside Attack] SM->TS Mix at 0°C Reagent Cyclohexanol + NaH (Cyclohexoxide) Reagent->TS Product_Ester Methyl (S)-2-(cyclohexyloxy)propionate (Inverted Center) TS->Product_Ester SN2 Inversion (-NaBr) Final_Product (S)-2-(Cyclohexyloxy)propanoic acid (Hydrolyzed) Product_Ester->Final_Product LiOH / THF / H2O

Caption: Stereochemical inversion pathway from (R)-bromide to (S)-ether.

Protocol A: Stereospecific Synthesis (Inversion Route)

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl (R)-2-bromopropionate (>98% ee).

  • Reagent: Cyclohexanol (Anhydrous), Sodium Hydride (60% dispersion in oil).

  • Solvent: DMF (Anhydrous) or THF (if temperature control is strict).

  • Hydrolysis: Lithium Hydroxide (LiOH), Methanol.

Step-by-Step Procedure
Phase 1: Ether Formation
  • Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Alkoxide Generation:

    • Charge NaH (1.2 eq, 48 mmol) into the flask. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to aliphatics.

    • Add anhydrous DMF (100 mL). Cool to 0°C.[1]

    • Add Cyclohexanol (1.5 eq, 60 mmol) dropwise. Caution: Hydrogen gas evolution. Stir for 30 min at 0°C until evolution ceases and a clear solution forms.

  • Substitution (

    
    ): 
    
    • Add Methyl (R)-2-bromopropionate (1.0 eq, 40 mmol) dropwise over 20 minutes. Maintain internal temperature < 5°C to prevent elimination side reactions (acrylate formation).

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of bromide indicates completion.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with water (

      
      ) to remove DMF, then brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane) to isolate Methyl (S)-2-(cyclohexyloxy)propionate .

Phase 2: Hydrolysis (Saponification)
  • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1 ratio).

  • Add LiOH

    
     (2.0 eq). Stir at ambient temperature for 2 hours. Note: Avoid heating to prevent racemization of the 
    
    
    
    -proton.
  • Acidify to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate, dry, and concentrate to yield the crude acid.

  • Final Polish: Recrystallize from Hexane/EtOAc if solid, or bulb-to-bulb distillation if liquid (bp ~140°C @ 0.5 mmHg).

Protocol B: Classical Resolution (Validation Route)

If the stereochemical integrity of Protocol A is questioned, or if starting from cheap racemic material, use this resolution workflow.

Workflow Diagram

Resolution Racemate Racemic 2-(Cyclohexyloxy)propanoic acid Salt_Mix Diastereomeric Salt Mixture (S-Acid/S-Amine) + (R-Acid/S-Amine) Racemate->Salt_Mix + Amine Amine (S)-(-)-1-Phenylethylamine Amine->Salt_Mix Cryst Fractional Crystallization (Acetone/Ethanol) Salt_Mix->Cryst Solid Precipitate: (S)-Acid / (S)-Amine Salt (Less Soluble) Cryst->Solid Liquor Mother Liquor: (R)-Enriched Salt Cryst->Liquor Hydrolysis Acid Hydrolysis (HCl) Solid->Hydrolysis Recrystallize 2x Final Pure (S)-2-(Cyclohexyloxy)propanoic acid Hydrolysis->Final

Caption: Resolution of racemic acid using (S)-1-Phenylethylamine.

Key Steps:

  • Mix racemic acid (10 g) and (S)-(-)-1-Phenylethylamine (0.5 eq) in hot Acetone.

  • Cool slowly to 4°C. The (S,S)-salt typically crystallizes out (verify specific rotation literature for this specific pair; if no precipitate, switch solvent to EtOH).

  • Filter crystals and recrystallize twice.

  • Partition salt between 1M HCl and Ether to liberate the free (S)-acid.

Quality Control & Data Specifications

Analytical Parameters

To ensure the protocol was successful, compare results against these expected values.

ParameterSpecificationMethod
Appearance Colorless viscous oil or low-melting solidVisual

NMR (400 MHz,

)

1.45 (d, 3H,

), 3.35 (m, 1H, Cyclohexyl-H), 4.05 (q, 1H,

-H), 10.5 (bs, COOH)
Structural Confirmation
Enantiomeric Excess (ee) > 96%Chiral HPLC (Chiralcel OD-H)
Specific Rotation

Negative (-) [Typical for S-ether acids of this class, verify vs standard]Polarimetry (c=1,

)
Troubleshooting Guide
  • Low Yield in Step 1: Likely due to moisture. NaH is extremely water-sensitive. Ensure DMF is anhydrous (<50 ppm water).

  • Low ee%:

    • Cause: Reaction temperature too high during substitution (leads to

      
       character or racemization).
      
    • Fix: Keep addition at 0°C and reaction < 25°C.

    • Cause: Hydrolysis too harsh.

    • Fix: Use LiOH at room temperature; avoid refluxing NaOH.

References

  • Williamson Ether Synthesis Mechanism

    • Organic Chemistry Portal. "Williamson Ether Synthesis." Available at: [Link]

  • Resolution of Aryloxy/Alkyloxy Propionic Acids

    • Stereoelectronics. "Resolution via salt formation."[2][3][4] Available at: [Link] (See Section 6.2 on NSAID resolution).

  • Synthesis of 2-Cyclohexyloxyethanol (Analogous Chemistry)

    • Organic Syntheses, Coll.[5][6] Vol. 5, p. 303 (1973); Vol. 48, p. 62 (1968). "2-Cyclohexyloxyethanol".[5] Available at: [Link]

  • Inversion of 2-Haloacids

    • Organic Syntheses, Coll.[5][6] Vol. 9, p. 483 (1998). "(S)-2-Chloropropanoic Acid".[7][1] Available at: [Link]

  • General Properties of (S)-2-Cyclohexylpropanoic Acid (Structural Analog)

    • PubChem CID 6951740. Available at: [Link]

Sources

Method

Application Note: HPLC Analysis of 2-(Cyclohexyloxy)propanoic Acid

Abstract & Scientific Rationale This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-(Cyclohexyloxy)propanoic acid (CAS: 19463-49-1). The Analytical Challenge: This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-(Cyclohexyloxy)propanoic acid (CAS: 19463-49-1).

The Analytical Challenge: This molecule presents two distinct chromatographic challenges:

  • Weak Chromophore: Lacking a conjugated

    
    -system (e.g., benzene ring), the molecule has negligible UV absorbance above 220 nm.[1] Detection must rely on the carboxyl group's 
    
    
    
    transition (
    
    
    nm), rendering the baseline susceptible to mobile phase interference.
  • Amphiphilic Nature: It contains a polar carboxylic acid head (

    
    ) and a hydrophobic cyclohexyl ether tail.[1] This requires strict pH control to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for retention on Reversed-Phase (RP) columns.
    

The Solution: This protocol utilizes a Low-pH Reversed-Phase strategy.[1] By maintaining the mobile phase pH at 2.5 (well below the


), we suppress the dissociation of the carboxylic acid (

), maximizing interaction with the C18 stationary phase and eliminating peak splitting or fronting caused by mixed ionization states.

Physicochemical Profile

PropertyValue / DescriptionAnalytical Implication
Structure Aliphatic ether acidNo strong UV/Vis signal; requires low UV (210 nm) or CAD/ELSD.[1]
Molecular Weight 172.22 g/mol Suitable for standard pore size (80-120 Å) columns.[1]
pKa (Calc.) ~3.8 - 4.2Mobile phase must be buffered to pH

2.8 to ensure retention.[1]
Solubility Soluble in MeOH, ACN, DCM.[1]Diluent should be Water:ACN (50:50) to match initial gradient conditions.
Chirality One chiral center (C2)Standard C18 methods will not separate enantiomers.[1] (See Section 6).

Method Development Strategy (Decision Matrix)

The following decision tree illustrates the selection process for the detection method based on sample concentration and matrix complexity.

DetectionStrategy Start Start: Select Detection Mode Q1 Is Sample Concentration > 0.5 mg/mL? Start->Q1 Q2 Is the Matrix Complex? (e.g., Plasma, Fermentation Broth) Q1->Q2 No (Trace Analysis) UV Method A: UV @ 210 nm (Standard QC/Purity) Q1->UV Yes (High Purity) CAD Method B: CAD / ELSD (Universal Detection) Q2->CAD No (Clean Matrix) Deriv Method C: Derivatization (Fluorescence/MS) Q2->Deriv Yes (Dirty Matrix)

Figure 1: Decision matrix for selecting the appropriate detection modality. Method A is the primary focus of this guide.

Primary Protocol: RP-HPLC-UV (Method A)

This is the standard method for purity assessment and assay of raw materials.[1]

Instrumentation & Reagents[2]
  • System: HPLC with binary gradient pump, degasser, and thermostatted column compartment.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX StableBond SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

    • Why SB-C18? This column uses sterically protected silanes, offering superior stability and lifetime at pH < 2.0 compared to standard end-capped C18 columns.[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water (pH ~2.[1]2)
Suppresses ionization of the carboxyl group; Phosphate is UV transparent at 210 nm.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for the hydrophobic cyclohexyl group.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Temperature 35°CImproves mass transfer and sharpens peaks.[1]
Injection Volume 10 - 20 µLDependent on concentration; avoid overloading.[1]
Detection UV @ 210 nm (Bandwidth 4 nm)Maximize signal for carboxyl/ether groups.[1] Reference wavelength: 360 nm (optional).[1]
Gradient Program

The cyclohexyl group is significantly hydrophobic.[1] An isocratic method may result in broad peaks or excessive run times.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurities)
12.02080Linear Gradient
14.02080Wash Step
14.19010Return to Initial
20.09010Re-equilibration

Sample Preparation Workflow

Standard Preparation:

  • Accurately weigh 25.0 mg of 2-(Cyclohexyloxy)propanoic acid reference standard.[1]

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in Diluent (50:50 Water:Acetonitrile).

    • Note: Do not use 100% Water; the compound may precipitate or stick to glass due to the hydrophobic tail.[1]

  • Sonicate for 5 minutes. Dilute to volume. (Concentration: 1.0 mg/mL).[1]

Sample Preparation:

  • Weigh sample equivalent to 1.0 mg/mL.[1]

  • Dissolve in Diluent.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter .

    • Caution: Avoid PVDF filters if low recovery is observed, though PTFE is generally safest for this solvent system.[1]

SamplePrep Weigh Weigh 25mg Standard/Sample Dissolve Dissolve in 50:50 H2O:ACN Weigh->Dissolve Sonicate Sonicate 5 mins Dissolve->Sonicate Filter Filter 0.22 µm PTFE Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Standard sample preparation workflow.[1]

Advanced Considerations: Chiral Analysis

Critical Note: The structure contains a chiral center at the alpha-carbon.[1] The method described above (Section 4) is achiral and will present the enantiomers as a single peak.[1]

If Enantiomeric Excess (ee) determination is required:

  • Column: Chiralpak AD-RH or OD-RH (Reverse Phase Chiral columns).[1]

  • Mobile Phase: Water (pH 2.0 with

    
    ) / Acetonitrile (Isocratic, typically 60:40).[1]
    
  • Mechanism: Separation relies on hydrogen bonding and steric inclusion within the amylose/cellulose derivative stationary phase.[1]

Troubleshooting & Validation Parameters

Common Issues
SymptomProbable CauseCorrective Action
Baseline Drift UV absorption of Mobile Phase BUse HPLC-grade "Far UV" Acetonitrile. Ensure Column Temp is stable.
Peak Tailing Silanol interactionsEnsure pH is

2.5. If using an older column, replace with a "Sterically Protected" C18.[1]
Split Peak Sample solvent mismatchEnsure Diluent is not stronger than the starting mobile phase (10% ACN).[1] If sample is in 100% ACN, reduce injection volume to 5 µL.
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ):  > 5,000
    
  • Precision (RSD, n=6):

    
     for Area
    

References

  • General Method for Aliphatic Acids: Dolan, J. W. (2002).[1] "HPLC of Carboxylic Acids." LCGC North America.[1] Link

  • Detection of Low-UV Chromophores: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Cyclohexyloxy Acid Analogs: "Separation of Propanoic acid, 2-hydroxy-, propyl ester on Newcrom R1 HPLC column." SIELC Technologies Application Note. Link

  • Chiral Separation Principles: "Chiral Separations of Carboxylic Acids." Daicel Chiral Technologies Technical Notes. Link

Sources

Application

Application Note: Chiral HPLC Resolution of 2-(Cyclohexyloxy)propanoic Acid Enantiomers

Introduction & Scientific Context 2-(Cyclohexyloxy)propanoic acid is a structural analogue of the well-known sweetness inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid). Compounds in the -alkoxy and -aryloxy propa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-(Cyclohexyloxy)propanoic acid is a structural analogue of the well-known sweetness inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid). Compounds in the


-alkoxy and 

-aryloxy propanoic acid class exhibit distinct biological activities based on their stereochemistry. Typically, the (S)-enantiomer and (R)-enantiomer possess significantly different binding affinities to taste receptors (T1R2/T1R3) or herbicidal targets.
The Analytical Challenge

Separating the enantiomers of 2-(Cyclohexyloxy)propanoic acid presents three specific challenges:

  • Acidic Moiety: The free carboxylic acid group (

    
    ) leads to peak tailing and variable retention times due to secondary interactions with residual silanols on the silica support.[1]
    
  • Weak Chromophore: Unlike its phenoxy analogues, the cyclohexyl group is non-aromatic.[1] Detection relies heavily on the carboxyl and ether auxiliary chromophores, necessitating low-UV detection (205–220 nm).

  • Steric Bulk: The non-planar cyclohexyl ring requires a chiral stationary phase (CSP) with deep inclusion cavities to effectively discriminate between the spatial arrangement of the methyl and cyclohexyloxy groups.[1]

This guide details two robust protocols: a Normal Phase (NP) method using coated polysaccharide columns (the "Gold Standard") and a Reverse Phase (RP) method using immobilized phases for higher solubility flexibility.

Mechanism of Chiral Recognition[2]

To achieve resolution (


), the analyte must engage in a minimum of three points of interaction with the Chiral Stationary Phase (CSP).
Interaction Model
  • Hydrogen Bonding (Attractive): The carboxylic acid proton donates to the carbamate/ester groups on the CSP.[1]

  • Dipole-Dipole: The ether oxygen interacts with the polarized regions of the CSP selector.[1]

  • Steric Inclusion (Repulsive): The bulky cyclohexyl group fits differently into the chiral grooves of amylose or cellulose helices compared to the smaller methyl group.[1]

ChiralInteraction Analyte 2-(Cyclohexyloxy)propanoic Acid (Analyte) Interaction1 H-Bonding (COOH <-> C=O) Analyte->Interaction1 Interaction2 Steric Exclusion (Cyclohexyl vs Methyl) Analyte->Interaction2 Interaction3 Dipole Interaction (Ether Oxygen) Analyte->Interaction3 CSP Amylose tris(3,5-dimethylphenylcarbamate) (CSP Selector) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 1: Mechanistic interaction model required for the chiral recognition of


-alkoxy acids.

Method Development Strategy

Critical Parameter: Acidic Modifiers

Do not attempt separation without an acidic modifier. For free acids, the mobile phase must contain an acid (Trifluoroacetic acid [TFA], Formic acid, or Acetic acid) to suppress ionization.[1]

  • Without Acid:

    
     dominates.[1] The ion is repelled by the silica backbone, causing elution at the void volume (
    
    
    
    ) or severe tailing.[1]
  • With Acid (0.1%):

    
     dominates.[1] The neutral molecule interacts properly with the chiral selector.[1]
    

Protocol A: Normal Phase Separation (Gold Standard)

This method utilizes the Chiralpak AD-H (Amylose-based) column. The helical structure of amylose generally offers superior recognition for non-planar alkyl/cycloalkyl groups compared to cellulose.[1]

Equipment & Reagents[3]
  • HPLC System: Quaternary pump, Column Oven, DAD/VWD Detector.[1]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane / IPA / TFA (90 : 10 : 0.1 v/v/v)High hexane content drives the analyte into the polar CSP cavities. TFA ensures the acid is protonated.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Temperature 25°CLower temperatures often enhance enantioselectivity (

) by reducing molecular rotation energy.[1]
Detection UV @ 210 nmCritical: The cyclohexyl ring is UV transparent.[1] 254 nm will yield poor S/N ratio.[1]
Injection Vol 10 µLLoad approx. 10-20 µg on column.
Step-by-Step Procedure
  • Preparation of Mobile Phase:

    • Measure 900 mL n-Hexane and 100 mL 2-Propanol.[1]

    • Add 1.0 mL TFA to the mixture.[1]

    • Note: Premixing is preferred over on-line mixing to ensure stable baseline at low UV wavelengths.

    • Degas via sonication for 10 mins.

  • Sample Preparation:

    • Dissolve 1.0 mg of racemic 2-(Cyclohexyloxy)propanoic acid in 1.0 mL of Mobile Phase .

    • Caution: Do not dissolve in pure IPA or MeOH; the solvent shock can distort peak shape.

  • Equilibration:

    • Flush column for 30 mins at 1.0 mL/min. Monitor baseline at 210 nm.[1]

  • Execution:

    • Inject sample.[1][3] Run time is typically 15–20 minutes.

    • Expected Elution Order: Typically (S) before (R) on AD-H, but must be confirmed with pure standards.

Protocol B: Reverse Phase Separation (Alternative)

Use this method if the sample is aqueous or if "greener" solvents are required.[1] Requires an Immobilized stationary phase (e.g., Chiralpak IA or IB) to prevent column damage from aqueous conditions.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak IA-3 (Immobilized Amylose, 3 µm)Immobilized phase allows RP conditions. 3 µm particle size improves resolution.
Mobile Phase Acetonitrile / Water / H3PO4 (40 : 60 : 0.1 v/v/v)ACN is the organic modifier. Phosphoric acid (pH ~2.[1]0) suppresses ionization.[1]
Flow Rate 0.5 mL/minLower flow rate for higher viscosity of water/ACN mixtures.
Detection UV @ 210 nm

Method Optimization & Troubleshooting

If baseline resolution (


) is not achieved, follow this logic flow:

OptimizationWorkflow Start Initial Run (90:10 Hex/IPA + 0.1% TFA) CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 Validation CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Action1 Decrease IPA to 5% (Increases Retention) Poor->Action1 Action2 Switch Alcohol (Try Ethanol instead of IPA) Poor->Action2 Action3 Lower Temp to 10-15°C (Increases Selectivity) Poor->Action3 Action1->CheckRs Action2->CheckRs Action3->CheckRs

Figure 2: Decision tree for optimizing chiral resolution.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Peak Tailing Insufficient acid modifierIncrease TFA to 0.2% or switch to stronger acid (e.g., Methanesulfonic acid).[1]
Broad Peaks Low solubility or mass transfer issuesIncrease Column Temperature to 35°C (trade-off with selectivity).
No Separation Wrong SelectorSwitch from Amylose (AD-H) to Cellulose (OD-H) or Teicoplanin (Chirobiotic T).
Negative Peak Refractive Index effectEnsure sample solvent matches mobile phase exactly.

Validation Parameters (System Suitability)

For a reliable assay, the method must meet these criteria (based on ICH Q2 guidelines):

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Repeatability: RSD of peak area < 1.0% (n=5 injections).

  • Limit of Quantitation (LOQ): S/N ratio > 10 (Critical due to weak UV absorbance).

References

  • Daicel Chiral Technologies. (2023). Chiral Separation of Acidic Compounds: Instruction Manual for Chiralpak AD-H. Retrieved from [Link]

  • Matarashvili, I., et al. (2013).[4] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147.[4] [Link]

  • Phenomenex. (2024).[1] Chiral HPLC Separations: A Guide to Method Development. Retrieved from [Link]

  • He, J., et al. (2000).[1][5] "Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC." Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595.[5] [Link]

Sources

Method

Using 2-(Cyclohexyloxy)propanoic acid as a building block in organic synthesis

Content Type: Application Note & Protocol Guide Subject: Synthetic Methodology and Medicinal Chemistry Applications CAS: 15444-83-4 (Racemic) | Molecular Formula: C9H16O3 Target Audience: Medicinal Chemists, Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Synthetic Methodology and Medicinal Chemistry Applications CAS: 15444-83-4 (Racemic) | Molecular Formula: C9H16O3 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Escaping Flatland" Building Block

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility and reduce promiscuity compared to traditional flat, aromatic-heavy scaffolds. 2-(Cyclohexyloxy)propanoic acid  represents a high-value building block that introduces chirality, lipophilicity, and non-aromatic bulk into a molecule.

Structurally, it functions as an


-alkoxy acid , a bioisostere of 

-amino acids (specifically alanine), where the amine nitrogen is replaced by an ether oxygen. This substitution alters hydrogen bond donor/acceptor profiles and increases metabolic stability against proteases.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Ether Linkage: Unlike esters, the ether bond at the

    
    -position is stable to hydrolysis and metabolic cleavage, making it suitable for in vivo probes.
    
  • Cyclohexyl Motif: Provides significant steric bulk and lipophilicity (LogP ~2.2) without the

    
    -stacking interactions associated with phenyl rings.
    
  • Chiral Center: The C2 position is chiral. While often supplied as a racemate, enantioselective synthesis allows for the probing of stereospecific binding pockets.

Synthetic Protocol: Preparation of the Building Block

While available commercially, in-house synthesis is often required to access specific enantiomers or isotopologues. The most robust route is the Williamson Ether Synthesis utilizing a secondary alkoxide and an


-halo ester.
Method A: Williamson Ether Synthesis (Recommended)

This route avoids the elimination side-reactions often seen when attempting to displace leaving groups on a cyclohexyl ring. Instead, the cyclohexyl alcohol acts as the nucleophile.

Reagents & Materials
  • Reactant A: Cyclohexanol (1.0 equiv)

  • Reactant B: Ethyl 2-bromopropionate (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF

  • Hydrolysis: LiOH (2.0 equiv), THF/Water (1:1)

Step-by-Step Protocol
  • Alkoxide Formation:

    • In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to alcohol).

    • Cool to 0°C.

    • Add Cyclohexanol (1.0 equiv) dropwise.

    • Observation: Gas evolution (

      
      ). Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure complete deprotonation.
      
  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Ethyl 2-bromopropionate (1.1 equiv) dropwise.

    • Allow to warm to RT and stir for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The bromide starting material should disappear.

  • Workup (Ester Intermediate):

    • Quench carefully with saturated

      
      .
      
    • Extract with

      
       (x3). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Saponification (Acid Formation):

    • Dissolve the intermediate ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv). Stir at RT for 4 hours.

    • Critical Acidification: Acidify to pH 2 using 1M HCl.

    • Extract with EtOAc, dry, and concentrate to yield the target acid.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow of synthesis and the critical decision points for enantioselective vs. racemic preparation.

SynthesisWorkflow Start Starting Material: Cyclohexanol Base Activation: NaH (THF, 0°C) Start->Base Alkoxide Intermediate: Cyclohexyl Alkoxide Base->Alkoxide - H2 Ester Intermediate: Ethyl 2-(cyclohexyloxy)propanoate Alkoxide->Ester + Electrophile (SN2) Electrophile Reagent: Ethyl 2-bromopropionate Electrophile->Ester Hydrolysis Saponification: LiOH / THF:H2O Ester->Hydrolysis Final Target Product: 2-(Cyclohexyloxy)propanoic acid Hydrolysis->Final Acidification (pH 2)

Caption: Step-wise synthesis of 2-(cyclohexyloxy)propanoic acid via Williamson Ether Synthesis.

Application Note: Amide Coupling & Peptidomimetics

The primary utility of this acid is as a "capping group" for amines in fragment-based drug discovery (FBDD). However, coupling


-alkoxy acids presents a unique challenge: Racemization .
The Mechanism of Racemization

Similar to amino acids, activated


-alkoxy acids can cyclize to form oxazolone-like intermediates (specifically 5(4H)-oxazolones or pseudo-oxazolones depending on substitution), which allows the 

-proton to become acidic and labile.
Optimized Coupling Protocol (Racemization-Free)

Objective: Couple 2-(cyclohexyloxy)propanoic acid with a secondary amine (e.g., piperidine derivative).

ParameterStandard ConditionOptimized (Low Racemization)
Coupling Agent EDCI / HOBtHATU or T3P (Propylphosphonic anhydride)
Base Triethylamine (

)
DIPEA or 2,4,6-Collidine
Solvent DCMDMF or EtOAc
Temperature RT0°C for activation, then RT
Procedure:
  • Dissolve 2-(cyclohexyloxy)propanoic acid (1.0 equiv) in dry DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Wait: Stir for 3–5 minutes to form the activated ester.

  • Add the Amine (1.0–1.2 equiv).

  • Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), then 
    
    
    
    , then Brine.

Physicochemical Profile & Data

Understanding the shift in properties when replacing a Phenyl group with a Cyclohexyl group is vital for Lead Optimization.

Table 1: Comparative Properties (Calculated)

Property2-Phenoxypropanoic acid2-(Cyclohexyloxy)propanoic acid Impact
Formula


+6 Hydrogens
MW 166.17172.22Slight Increase
cLogP ~1.8~2.3Increased Lipophilicity
Fsp3 0.220.89Major Increase (3D Character)
Aromatic Rings 10Reduced

-

stacking risk
Rotatable Bonds 33Similar Flexibility

Advanced Application: PPAR Agonist Design


-Alkoxy/Phenoxy acids are the pharmacophore for PPAR agonists (e.g., Muraglitazar). The 2-(cyclohexyloxy)propanoic acid scaffold serves as a non-aromatic bioisostere.
Mechanistic Pathway Visualization

The following diagram illustrates how this building block integrates into a Fragment-Based Drug Discovery (FBDD) campaign targeting a hydrophobic pocket.

FBDD_Strategy cluster_0 Design Rationale Target Target Protein (Hydrophobic Pocket) Fragment Building Block: 2-(Cyclohexyloxy)propanoic acid Coupling Amide Coupling (Linker Attachment) Fragment->Coupling Provide Chiral Headgroup Lead Lead Candidate (High Fsp3 / Metabolic Stability) Coupling->Lead Scaffold Merging Lead->Target Binding (Kd < 100nM) Rationale Cyclohexyl group fills hydrophobic pocket without aromatic interactions. Rationale->Fragment

Caption: Utilization of the building block in FBDD to target hydrophobic protein pockets.

Troubleshooting & Quality Control

Issue: Low Yield in Ether Synthesis
  • Cause: Elimination of the alkyl halide (if using cyclohexyl bromide + lactate).

  • Solution: Ensure you are using the Alkoxide of Cyclohexanol attacking the Propionate bromide (Method A), not the reverse. Secondary halides (cyclohexyl bromide) are prone to E2 elimination.

Issue: Racemization during Coupling
  • Cause: High pH or prolonged activation times.

  • Solution: Switch to T3P (50% in EtOAc) . T3P acts as an acidic coupling reagent, often suppressing racemization compared to basic carbodiimide conditions.

Issue: Poor Solubility
  • Cause: The cyclohexyl group is highly lipophilic.

  • Solution: If the final product is insoluble in MeOH/Water for HPLC, use Acetonitrile/Water or add 5% THF to the mobile phase.

References

  • Williamson Ether Synthesis Mechanism

    • Master Organic Chemistry. (2014).[1][2] The Williamson Ether Synthesis.

    • [Link]

  • Alpha-Alkoxy Acids in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
    • [Link]

  • Prevention of Racemization in Coupling

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
    • [Link]

  • Properties of Cyclohexyl vs Phenyl Ethers

    • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today.
    • [Link]

Sources

Application

Application Notes and Protocols for 2-(Cyclohexyloxy)propanoic Acid in Agrochemical Research

Introduction: Unveiling the Agrochemical Potential of a Novel Propanoic Acid Derivative In the continuous quest for novel and effective agrochemicals, propanoic acid derivatives have emerged as a cornerstone of modern ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Agrochemical Potential of a Novel Propanoic Acid Derivative

In the continuous quest for novel and effective agrochemicals, propanoic acid derivatives have emerged as a cornerstone of modern agricultural chemistry. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(Cyclohexyloxy)propanoic acid in agrochemical research. While this specific molecule is not extensively characterized in public literature, its structural analogy to the well-established class of aryloxyphenoxypropionate (AOPP) herbicides provides a strong rationale for its investigation as a potential herbicide.[1][2][3][4] Furthermore, the broader family of propionic acids is known for diverse bioactivities, including plant growth regulation, suggesting a wider scope for screening.[5][6]

This guide offers a hypothesized mode of action, detailed experimental protocols for screening and characterization, and a framework for a systematic research workflow. The protocols are designed to be self-validating, providing clear go/no-go decision points for researchers.

Hypothesized Mode of Action: A Potential Acetyl-CoA Carboxylase (ACCase) Inhibitor

The core hypothesis for the herbicidal activity of 2-(Cyclohexyloxy)propanoic acid is its function as an inhibitor of acetyl-CoA carboxylase (ACCase). This is based on its structural similarity to AOPP herbicides, a class of compounds that selectively control graminaceous weeds by targeting this crucial enzyme.[1][2][3]

The ACCase Inhibition Pathway:

ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA.[1] Inhibition of this enzyme disrupts the production of fatty acids, which are essential components of cell membranes. This leads to a breakdown of membrane integrity, leakage of cellular contents, and ultimately, plant death.[4] AOPP herbicides are known to be potent and selective inhibitors of the ACCase found in grasses.[1][3]

ACCase Inhibition Pathway cluster_0 Fatty Acid Biosynthesis in Plants cluster_1 Mechanism of Action Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Compound 2-(Cyclohexyloxy)propanoic acid (Hypothesized Inhibitor) ACCase_Inhibition ACCase Inhibition Compound->ACCase_Inhibition ACCase_Inhibition->Malonyl_CoA   Disruption

Caption: Hypothesized mechanism of 2-(Cyclohexyloxy)propanoic acid as an ACCase inhibitor.

Experimental Protocols

This section provides detailed protocols for the initial screening and characterization of 2-(Cyclohexyloxy)propanoic acid.

Protocol 1: Greenhouse Bioassay for Herbicidal Activity

Objective: To determine the pre- and post-emergence herbicidal activity of 2-(Cyclohexyloxy)propanoic acid against a panel of monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.

Materials:

  • Technical grade 2-(Cyclohexyloxy)propanoic acid (≥95% purity)

  • Acetone (analytical grade)

  • Tween® 20

  • Distilled water

  • Seeds of test plant species (e.g., Echinochloa crus-galli (barnyardgrass), Digitaria sanguinalis (large crabgrass), Setaria viridis (green foxtail) as monocots; and Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Solanum nigrum (black nightshade) as dicots)

  • Pots (10 cm diameter) filled with standard potting mix

  • Greenhouse with controlled temperature (25-30°C), humidity (60-70%), and photoperiod (16h light/8h dark)

  • Spray chamber calibrated to deliver a known volume of spray solution

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2-(Cyclohexyloxy)propanoic acid (e.g., 10,000 ppm) by dissolving the required amount in acetone.

    • Prepare a series of dilutions from the stock solution using a solution of 0.5% (v/v) Tween® 20 in distilled water to achieve final test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

    • A negative control solution should be prepared with acetone and 0.5% Tween® 20 in distilled water.

    • A positive control using a commercial AOPP herbicide (e.g., quizalofop-p-ethyl) should be included for comparison.

  • Pre-emergence Application:

    • Sow seeds of the test species in pots at a uniform depth.

    • One day after sowing, apply the test solutions evenly to the soil surface using the spray chamber.

    • Water the pots as needed.

    • After 21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) and phytotoxicity to the plants.

  • Post-emergence Application:

    • Sow seeds and allow them to grow to the 2-3 leaf stage.

    • Apply the test solutions to the foliage of the seedlings until runoff using the spray chamber.

    • Water the pots as needed, avoiding washing the solution off the leaves.

    • After 21 days, visually assess the percentage of weed control and phytotoxicity.

Data Analysis: The visual assessment data can be used to calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each species.

Expected Outcome: Based on the AOPP herbicide analogy, 2-(Cyclohexyloxy)propanoic acid is expected to show significant post-emergence activity against the grass species, with potentially lower activity against the broadleaf species.

Protocol 2: In Vitro ACCase Inhibition Assay

Objective: To directly measure the inhibitory effect of 2-(Cyclohexyloxy)propanoic acid on ACCase activity.

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species (e.g., Echinochloa crus-galli)

  • 2-(Cyclohexyloxy)propanoic acid

  • Acetyl-CoA

  • ATP

  • MgCl₂

  • [¹⁴C]NaHCO₃

  • Tricine-KOH buffer

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation:

    • Isolate and partially purify ACCase from the leaves of young, actively growing grass seedlings according to established protocols.

  • Inhibition Assay:

    • Prepare a reaction mixture containing Tricine-KOH buffer, ATP, MgCl₂, and acetyl-CoA.

    • Add varying concentrations of 2-(Cyclohexyloxy)propanoic acid (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). A no-inhibitor control and a positive control (a known ACCase inhibitor) should be included.

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the reaction by adding the partially purified ACCase enzyme and [¹⁴C]NaHCO₃.

    • Incubate for 15 minutes at 30°C.

    • Stop the reaction by adding HCl.

    • Dry the samples and add scintillation fluid.

    • Measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a liquid scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Expected Outcome: If the hypothesis is correct, 2-(Cyclohexyloxy)propanoic acid should exhibit a dose-dependent inhibition of ACCase activity, yielding a measurable IC₅₀ value.

Protocol 3: Plant Growth Regulation Assay

Objective: To assess the potential of 2-(Cyclohexyloxy)propanoic acid to act as a plant growth regulator.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana or tomato)

  • Petri dishes with Murashige and Skoog (MS) medium

  • 2-(Cyclohexyloxy)propanoic acid

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Media:

    • Prepare MS medium and autoclave.

    • Once cooled to approximately 50°C, add filter-sterilized 2-(Cyclohexyloxy)propanoic acid to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent control.

  • Seed Germination and Growth:

    • Surface-sterilize the seeds and place them on the prepared Petri dishes.

    • Seal the plates and place them in a growth chamber.

  • Data Collection:

    • After 7-14 days, measure various growth parameters, including:

      • Primary root length

      • Number of lateral roots

      • Hypocotyl length

      • Fresh weight

Data Analysis: Compare the growth parameters of the treated plants to the control plants. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.

Expected Outcome: Propanoic acid derivatives can have auxin-like or other growth-regulating effects.[5][6] The compound may promote or inhibit root growth, lateral root formation, or other developmental processes depending on the concentration.

Research and Development Workflow

The following diagram outlines a logical workflow for the agrochemical evaluation of 2-(Cyclohexyloxy)propanoic acid.

Agrochemical R&D Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mode of Action Studies cluster_2 Phase 3: Secondary Screening & Lead Optimization A Synthesis & Purification of 2-(Cyclohexyloxy)propanoic acid B Greenhouse Bioassay (Pre- & Post-emergence) A->B C Herbicidal Activity? (Yes/No) B->C D In Vitro ACCase Inhibition Assay C->D Yes F Plant Growth Regulation Assay C->F No E ACCase Inhibitor? (Yes/No) D->E G Structure-Activity Relationship (SAR) Studies & Analogue Synthesis E->G Yes F->G H Further Development G->H

Caption: A streamlined workflow for the agrochemical evaluation of novel compounds.

Data Summary Table (Hypothetical)

The following table illustrates how data from the initial screening could be presented.

CompoundTest SpeciesApplicationGR₅₀ (ppm)IC₅₀ (µM) for ACCase
2-(Cyclohexyloxy)propanoic acid E. crus-galliPost-emergence15025
D. sanguinalisPost-emergence120Not Tested
A. retroflexusPost-emergence>1000Not Applicable
Quizalofop-p-ethyl (Control) E. crus-galliPost-emergence100.5

Conclusion and Future Directions

2-(Cyclohexyloxy)propanoic acid represents a promising, yet unexplored, molecule in the field of agrochemical research. Its structural similarity to AOPP herbicides strongly suggests its potential as a selective grass herbicide acting through the inhibition of ACCase. The protocols outlined in this guide provide a robust framework for testing this hypothesis and exploring other potential bioactivities. Positive results from these initial screens would warrant further investigation into structure-activity relationships, formulation development, and crop safety studies. The systematic approach detailed herein will enable researchers to efficiently evaluate the agrochemical potential of this and other novel chemical entities.

References

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non.
  • Plant Growth Regulators, Preparation and Plant Growth-Regulating Activity of Crude Protein Hydrolyzate Derivatives of DL-2-(2,4-Dichlorophenoxy) propionic Acid | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Studies on plant growth‐regulating substances LV. The Plant growth‐promoting properties of some β‐aryl‐propionic acids | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed. Available from: [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. Available from: [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI. Available from: [Link]

  • Synergistic interaction of herbicidal aryloxypropionic acid derivatives and cyclohexanediones - Google Patents.
  • Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC. Available from: [Link]

  • Studies on the effect of plant growth regulators on Tobacco - Madras Agricultural Journal. Available from: [Link]

  • 2-(2-Chlorophenoxy)Propionic Acid - Chem-Impex. Available from: [Link]

  • 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816 - PubChem. Available from: [Link]

  • Synthesis and Herbicidal Activity of 2-(4 - JOCPR. Available from: [Link]

  • Propionic acid - Wikipedia. Available from: [Link]

  • 2-cyclohexyl propionic acid, 6051-13-4. Available from: [Link]

  • Use Profile Propionic acid is a fungicide and bactericide, registered to control - Regulations.gov. Available from: [Link]

  • Cyclohexyl propionate | C9H16O2 | CID 61375 - PubChem. Available from: [Link]

  • Organic Acids in Food Preservation: Exploring Synergies, Molecular Insights, and Sustainable Applications - MDPI. Available from: [Link]

  • WO2009055632A2 - Propionic acid as an herbicide - Google Patents.
  • HERBICIDE ADJUVANTS - Purdue University. Available from: [Link]

  • Natural Propionic Acid: Sustainable Solution for Industry's Growing Demands - UniVOOK. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Cyclohexyloxy)propanoic acid

The following technical guide addresses the purification of 2-(Cyclohexyloxy)propanoic acid (CAS: 19469-93-3). This guide assumes the compound was synthesized via a standard Williamson ether synthesis (e.g., reaction of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-(Cyclohexyloxy)propanoic acid (CAS: 19469-93-3).

This guide assumes the compound was synthesized via a standard Williamson ether synthesis (e.g., reaction of cyclohexanol with 2-chloropropanoic acid or similar halo-acids) or hydrogenation of a phenoxy precursor. The primary impurities addressed are unreacted cyclohexanol (neutral), unreacted halo-acids , and mineral salts .

Current Ticket: #PUR-C9-ETHER Assigned Specialist: Senior Application Scientist Subject: Isolation and Purification Protocol for Ether-Acids from Reaction Mixtures

Executive Summary

Purifying 2-(cyclohexyloxy)propanoic acid presents a specific challenge: separating a lipophilic acid from a lipophilic alcohol (cyclohexanol) and potential ester side-products. While the cyclohexyl ring increases solubility in organic solvents, the carboxylic acid moiety allows for a robust Acid-Base Extraction strategy. This is the "Gold Standard" method for this compound class, followed by high-vacuum distillation for final polishing.

Physical Property Reference Table

Data estimated based on structural analogues (C9 ether-acids).

PropertyValue / CharacteristicRelevance to Purification
State (RT) Viscous Oil / Low melting solidMay not crystallize easily; distillation is preferred over recrystallization.
Boiling Point >250°C (atm) / ~120-130°C (0.5 mmHg)High boiling point requires high vacuum to prevent decomposition.
pKa ~4.5 (Carboxylic Acid)Allows selective deprotonation by weak bases (NaHCO₃).
Solubility Soluble in Et₂O, DCM, EtOAcCompatible with standard organic extraction solvents.

Module 1: The Primary Workflow (Acid-Base Extraction)[1]

User Question: "I have a crude reaction mixture containing my product, excess cyclohexanol, and salts. How do I isolate the acid cleanly?"

Scientist Response: You must exploit the acidity of your target molecule. Neutral impurities (cyclohexanol) will remain in the organic phase, while your target (as a carboxylate salt) will migrate to the aqueous phase.

Step-by-Step Protocol
  • Initial Dissolution:

    • Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .

    • Why? Et₂O is preferred because it floats on water, making the separation of the bottom aqueous layer (containing your product in step 2) easier to control.

  • Basification (The Separation Step):

    • Extract the organic layer 3 times with 10% Sodium Bicarbonate (NaHCO₃) or 1M NaOH .

    • Mechanism:[1][2][3]

      
      
      
    • Result: The Aqueous Layer now contains your Product. The Organic Layer contains Cyclohexanol and other neutral impurities.

    • Action:Keep the Aqueous Layer. You can discard the organic layer (after verifying no product remains).

  • Acidification (Regeneration):

    • Cool the combined aqueous extracts in an ice bath (0–5°C).

    • Slowly add 6M Hydrochloric Acid (HCl) until the pH reaches ~1.

    • Observation: The solution will turn cloudy as the free acid (2-(cyclohexyloxy)propanoic acid) precipitates or oils out.

  • Final Extraction:

    • Extract the acidified aqueous mixture with fresh Et₂O or DCM (3 times).

    • Combine these new organic layers.

    • Wash with Brine (Saturated NaCl) to remove trapped water.

    • Dry over Anhydrous Magnesium Sulfate (MgSO₄) , filter, and evaporate the solvent.[4]

Workflow Visualization

The following diagram illustrates the logic flow of this extraction.

ExtractionWorkflow Start Crude Mixture (Acid + Cyclohexanol) Solvent Dissolve in Et2O Start->Solvent BaseWash Wash with 10% NaHCO3 Solvent->BaseWash Sep1 Separation 1 BaseWash->Sep1 OrgLayer1 Organic Layer (Contains Cyclohexanol) Sep1->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Target Molecule Acidify Acidify with HCl (pH < 1) AqLayer1->Acidify Extract2 Extract with Fresh Et2O Acidify->Extract2 Sep2 Separation 2 Extract2->Sep2 AqLayer2 Aqueous Layer (Waste Salts) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure 2-(Cyclohexyloxy)propanoic acid) Sep2->OrgLayer2 Keep & Dry

Figure 1: Acid-Base extraction logic flow for separating carboxylic acids from neutral alcohols.

Module 2: Troubleshooting Common Issues

Issue 1: "I have a stubborn emulsion that won't separate."

Diagnosis: The cyclohexyl ring is highly lipophilic, acting somewhat like a surfactant when paired with the polar carboxylate head group. This creates stable emulsions during the basic extraction step.

Corrective Actions:

  • The Brine Break: Add a small amount of saturated brine to the emulsion. The increased ionic strength often forces phase separation.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a pad of Celite.

  • Time & Gravity: Sometimes, simply waiting 20-30 minutes is the only solution.

Issue 2: "NMR shows I still have Cyclohexanol in my product."

Diagnosis: Cyclohexanol has a boiling point of 161°C and is slightly soluble in water, meaning trace amounts can drag through the extraction.

Corrective Actions:

  • Azeotropic Removal: If the product is stable, add water and distill. Cyclohexanol forms an azeotrope with water (98°C) and can be removed via rotary evaporation with water addition, or steam distillation.

  • High Vacuum Distillation (Kugelrohr): This is the definitive purification step.

    • Setup: Use a Kugelrohr or short-path distillation apparatus.

    • Conditions: High vacuum (<1 mmHg) is essential. The cyclohexanol will distill off first (lower boiling point), followed by your product.

Issue 3: "My yield is lower than expected."

Diagnosis: The product may be partially soluble in the acidic aqueous phase during the final extraction, or the acidification was insufficient.

Corrective Actions:

  • Check pH: Ensure the aqueous layer is pH 1 or lower before the final extraction. If the pH is 4-5, the acid is still partially ionized and stays in the water.

  • Salting Out: Saturate the acidic aqueous layer with NaCl before the final extraction. This "salting out" effect decreases the solubility of organics in water, forcing your product into the organic layer.

Module 3: Final Polishing (Distillation)[6]

User Question: "The oil looks yellow/brown. How do I get it to analytical purity?"

Scientist Response: Ether-acids often pick up color from trace oxidation or polymerization of side products. Distillation is the solution.[5][6]

Protocol:

  • Set up a Short-Path Distillation head.

  • Apply high vacuum (0.1 – 1.0 mmHg).

  • Fraction 1 (Forerun): Collect anything distilling below 100°C (at 1 mmHg). This is likely residual cyclohexanol or solvent.

  • Fraction 2 (Main Cut): The temperature will stabilize (likely 120–140°C depending on exact vacuum). Collect this clear, colorless oil.

  • Pot Residue: Discard the dark, non-volatile tar remaining in the flask.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification of organic acids and ethers).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source for Acid-Base extraction protocols).

  • PubChem. (n.d.).[7][8] 2-(Cyclohexyloxy)propanoic acid (Compound Summary). National Library of Medicine. (Source for chemical structure and identifiers).

  • Cohen, J. B. (1910). Practical Organic Chemistry. Macmillan. (Historical context on Williamson ether synthesis workups).

Sources

Optimization

Technical Support Center: Chiral Separation of Aryloxypropanoic Acids

The following technical guide is structured as a dynamic support center for the chiral separation of Aryloxypropanoic Acids (APPAs). It synthesizes field-proven methodologies with rigorous troubleshooting logic.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for the chiral separation of Aryloxypropanoic Acids (APPAs). It synthesizes field-proven methodologies with rigorous troubleshooting logic.

Current Status: Operational | Tier: Advanced Application Support Topic: Troubleshooting & Optimization for HPLC and CE Workflows

Executive Brief: The Chiral Challenge

Aryloxypropanoic acids (APPAs)—including Mecoprop (MCPP) , Dichlorprop (DCPP) , and Fenoprop —are widely used herbicides. Their biological activity is stereospecific; typically, the (R)-enantiomer possesses the herbicidal activity, while the (S)-enantiomer is often inactive or carries unnecessary environmental load.

The Core Problem: APPAs are weak acids (


) with a propensity for peak tailing due to non-specific interactions with stationary phase silanols. Achieving baseline resolution (

) requires precise control over the ionic state of the analyte and the solvation environment of the chiral selector.

HPLC Troubleshooting Module

Primary Platform: Chiral Stationary Phases (CSPs) Standard Columns: Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) & Macrocyclic Glycopeptides (e.g., Chirobiotic T/Teicoplanin).

Issue A: "My peaks are tailing severely ( ), compromising integration."

Diagnosis: The carboxylic acid moiety of the APPA is interacting with residual silanol groups on the silica support or non-selective sites on the chiral selector.

Protocol 1: The "Acid/Base" Shielding Technique

  • Step 1 (Immediate Action): Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. This suppresses the ionization of the APPA, forcing it into its neutral (protonated) state, which reduces ionic interaction with silanols.

  • Step 2 (If tailing persists): Introduce a "competing base" strategy. Add 0.1% Triethylamine (TEA) alongside the acid.

    • Mechanism:[1][2][3][4][5] TEA blocks the highly active silanol sites, while TFA keeps the analyte protonated.

  • Step 3 (Validation): Calculate the Asymmetry Factor (

    
    ).
    
    • Pass:

      
      
      
    • Fail:

      
      
      
      
      
      Switch to a "Polar Organic Mode" (see below).
Issue B: "I have separation, but Resolution is poor ( )."

Diagnosis: The selectivity factor (


) is insufficient. The chiral recognition mechanism (H-bonding or inclusion) is too weak in the current solvent system.

Protocol 2: Solvent Class Switching (Polysaccharide Columns)

  • Current State: Hexane : Ethanol (80:20).

  • Action: Switch the polar modifier from Ethanol to 2-Propanol (IPA) .

    • Reasoning: IPA is a bulkier H-bond donor/acceptor. It often enhances resolution on Amylose/Cellulose columns by altering the "shape" of the chiral cavity solvation shell.

  • Advanced Optimization: Lower the temperature.

    • Action: Reduce column oven from

      
       to 
      
      
      
      .
    • Thermodynamics: Enantioseparation is enthalpy-driven (

      
      ).[6] Lower temperatures increase the separation factor (
      
      
      
      ), though they widen peaks slightly due to mass transfer kinetics.
Issue C: "I need to reverse the elution order (S-isomer first)."

Diagnosis: You need the trace enantiomer to elute before the major peak for accurate quantitation.

Protocol 3: The "Selector Switch"

  • If using: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Switch to: Chiralpak AD (Amylose tris-3,5-dimethylphenylcarbamate).

    • Insight: The helical twist of amylose vs. cellulose often provides "pseudo-enantiomeric" selectivity, reversing elution order for many APPAs.

Capillary Electrophoresis (CE) Troubleshooting Module

Primary Platform: Cyclodextrin (CD)-mediated Capillary Zone Electrophoresis (CZE).[7]

Issue D: "The enantiomers migrate together (Single Peak)."

Diagnosis: The inclusion complex stability constants (


 and 

) are identical, or the electrophoretic mobility difference is negligible.

Protocol 4: The "Dual Selector" System

  • Standard: 20 mM

    
    -Cyclodextrin (
    
    
    
    -CD) at pH 3.0.
  • Optimization:

    • Change CD Type: Switch to Methyl-

      
      -CD  or Hydroxypropyl-
      
      
      
      -CD
      . Derivatized CDs have different cavity depths and H-bonding potentials.
    • Dual System: Use a mixture of Native

      
      -CD  (neutral) and Sulfated 
      
      
      
      -CD
      (anionic).
    • Mechanism:[1][2][3][4][5] The neutral CD provides chiral recognition, while the charged CD acts as a "carrier" that alters the net mobility of the enantiomers differentially.

Issue E: "Migration times are drifting between runs."

Diagnosis: Adsorption of the APPA or buffer components onto the capillary wall is changing the Electroosmotic Flow (EOF).

Protocol 5: Wall Passivation

  • Action: Switch to a low-pH buffer (pH 2.5 - 3.0) using Phosphate or Citrate.

    • Reasoning: At low pH, silanol ionization on the capillary wall is suppressed, minimizing EOF and preventing analyte adsorption.

  • Alternative: Use a dynamic coating agent (e.g., 0.01% HPMC) to physically shield the wall.

Visualized Workflows (Graphviz)

Diagram 1: HPLC Method Development Logic for APPAs

This flowchart guides the user through the selection of Column and Mobile Phase based on initial screening results.

HPLC_Workflow Start START: APPA Sample (Racemic Mixture) Screen1 Screen 1: Polysaccharide CSP (OD-H or AD-H) Mobile Phase: Hex/IPA/TFA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs GoodRs Rs > 1.5 VALIDATE METHOD CheckRs->GoodRs Yes PoorRs 0 < Rs < 1.5 Partial Separation CheckRs->PoorRs Partial NoSep Rs = 0 Co-elution CheckRs->NoSep No Opt1 Optimization A: Switch Modifier (IPA -> EtOH) Lower Temp (15°C) PoorRs->Opt1 Opt2 Optimization B: Switch Column (OD <-> AD) NoSep->Opt2 Opt1->CheckRs Opt2->CheckRs Screen2 Screen 2: Macrocyclic Glycopeptide (Teicoplanin / Chirobiotic T) Polar Organic Mode (MeOH/TEA/AcOH) Opt2->Screen2 If still fails Screen2->GoodRs Success

Caption: Logical decision tree for selecting and optimizing HPLC conditions for Aryloxypropanoic Acids.

Diagram 2: Mechanism of Chiral Recognition (Teicoplanin)

This diagram illustrates the multi-point interaction required for separating APPA enantiomers on a Teicoplanin phase.

Teicoplanin_Mechanism Selector Teicoplanin Aglycone Basket (Stationary Phase) Interaction1 Ionic Interaction (COO- ... NH3+) Selector->Interaction1 Interaction2 H-Bonding (Amide Backbone) Selector->Interaction2 Interaction3 Pi-Pi Stacking (Aromatic Ring) Selector->Interaction3 Analyte APPA Enantiomer (Carboxylate Anion) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Chiral Discrimination (Different Free Energy of Binding) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Schematic of the three-point interaction model (Ionic, H-Bond, Pi-Pi) on Teicoplanin CSPs.

Quantitative Data & Reference Parameters

Table 1: Typical Separation Parameters for Mecoprop (MCPP) Data synthesized from comparative studies of polysaccharide and antibiotic phases.

ParameterMethod A: Normal Phase HPLCMethod B: Polar Organic HPLCMethod C: Capillary Electrophoresis
Column/Selector Chiralcel OD-H (Cellulose)Chirobiotic T (Teicoplanin)

-Cyclodextrin (20 mM)
Mobile Phase / BGE Hexane/IPA/TFA (90:10:0.1)MeOH/TEA/AcOH (100:0.1:0.1)50 mM Phosphate, pH 3.0
Flow/Voltage 1.0 mL/min1.0 mL/min25 kV
Separation Factor (

)
1.25 - 1.401.15 - 1.25N/A (Migration time diff.)
Resolution (

)
> 2.5 (Excellent) > 1.8 (Good)> 2.0 (High Efficiency)
Analysis Time 15 - 20 min8 - 12 min10 - 15 min
Key Advantage High Loadability (Prep)MS Compatible (Volatile)Low Solvent Consumption

References

  • Umstead, W. J., & Ferraro, J. M. (2016). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Chiral Technologies Application Note. Link

  • Dios, G., et al. (1998).[8] Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies. Link

  • Buser, H. R., et al. (2009). Enantioselective determination of the herbicide mecoprop in soil and water. Environmental Science & Technology. Link

  • Berthod, A., et al. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Journal of Chromatography A. Link

  • Fanali, S. (2001).[9] Chiral separation of newly synthesized arylpropionic acids by Capillary electrophoresis using cyclodextrins. Chromatographia. Link

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 2-(Cyclohexyloxy)propanoic Acid Analysis

Welcome to the technical support center for the HPLC analysis of 2-(Cyclohexyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-(Cyclohexyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. We will explore the causal relationships behind chromatographic phenomena and provide robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the development of a robust HPLC method for 2-(Cyclohexyloxy)propanoic acid.

Q1: What is the most critical parameter to control when analyzing 2-(Cyclohexyloxy)propanoic acid?

The single most critical parameter is the mobile phase pH . 2-(Cyclohexyloxy)propanoic acid is a carboxylic acid, meaning it can exist in two forms: a neutral (protonated) form and an anionic (deprotonated) form. The equilibrium between these forms is governed by the mobile phase pH relative to the compound's acidity constant (pKa).

  • At pH << pKa: The compound is predominantly in its neutral, more hydrophobic form. In reversed-phase HPLC, this leads to stronger retention and better peak shape.

  • At pH >> pKa: The compound is in its anionic, more polar form, leading to poor retention.

  • At pH ≈ pKa: A mixture of both forms exists. This is the worst-case scenario, as minor fluctuations in pH can cause significant and unpredictable shifts in retention time, leading to an unreliable method.[1]

Therefore, to ensure a robust and reproducible separation, the mobile phase pH must be buffered at least 1.5 to 2 pH units below the analyte's pKa to suppress ionization completely.[1][2]

Q2: What is a good starting point for column and mobile phase selection for achiral analysis?

For initial method development, a reversed-phase separation is the most logical approach. Carboxylic acids are generally well-retained and separated under these conditions.[3]

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18 or C8 (e.g., 150 x 4.6 mm, 3.5 or 5 µm)Modern, high-purity silica columns with dense end-capping minimize residual silanol interactions, which are a primary cause of peak tailing for acidic compounds.[4][5] A C8 column can be used if retention on a C18 is too long.
Mobile Phase A 20-25 mM Phosphate or Formate Buffer in HPLC-grade waterA buffer is essential for pH control.[6] Phosphate buffers are effective in the pH 2-3 range. Formate buffers are volatile and ideal for LC-MS applications.[7]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile typically provides sharper peaks and lower backpressure. Methanol offers different selectivity and can be useful if ACN does not provide adequate resolution from impurities.
pH Adjustment Adjust aqueous phase to pH 2.5 - 3.0 with phosphoric or formic acidThis ensures the carboxylic acid is fully protonated, maximizing retention and promoting symmetrical peak shape.[2]
Detection UV at 210-220 nmThe carboxyl group provides some UV absorbance at low wavelengths. If sensitivity is poor, derivatization or alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.[8]
Q3: My project requires separating the enantiomers of 2-(Cyclohexyloxy)propanoic acid. How should I approach this?

The molecule has a chiral center at the carbon bearing the carboxyl group, meaning it exists as (R)- and (S)-enantiomers. Separating these requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP).[9]

The direct approach using CSPs is highly preferred over derivatization.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and should be the first choice for screening.[10][11]

Screening Strategy:

  • Columns: Screen on columns with complementary selectivities, such as Chiralcel OD-H and Chiralpak AD.[9]

  • Mobile Phase: Normal-phase conditions (e.g., hexane/isopropanol or hexane/ethanol) are often successful for these columns.[10] An acidic additive, like 0.1% trifluoroacetic acid (TFA), is crucial to add to the mobile phase. It improves peak shape and can enhance chiral recognition for acidic analytes.[9]

  • Optimization: Once a separation is observed, the ratio of alcohol in the mobile phase can be adjusted to optimize resolution and analysis time.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem: My peak for 2-(Cyclohexyloxy)propanoic acid is tailing severely.

Answer: Peak tailing is the most common issue for acidic compounds and is typically caused by unwanted secondary interactions within the analytical system.

  • Possible Cause 1: Inappropriate Mobile Phase pH

    • Explanation: If the mobile phase pH is too high (close to or above the analyte's pKa), the analyte will be partially or fully ionized. The resulting anion can interact strongly with any positive sites on the column packing surface, such as exposed silica or metal contaminants, causing tailing.[12][13]

    • Solution: Lower the mobile phase pH. Ensure you are using a buffer and that the pH is set to 2.5-3.0. Verify the pH of your aqueous mobile phase with a calibrated pH meter.[2]

  • Possible Cause 2: Secondary Silanol Interactions

    • Explanation: Even on end-capped columns, some residual silanol groups (Si-OH) exist on the silica surface. At mid-range pH, these silanols can be deprotonated (SiO-) and interact electrostatically with the analyte, causing tailing.[5]

    • Solution: Use a modern, high-purity silica column known for excellent end-capping and low silanol activity. Operating at a low pH (as described above) also keeps the silanols protonated, minimizing these interactions.

  • Possible Cause 3: Metal Contamination

    • Explanation: The analyte may chelate with trace metal ions (e.g., iron, nickel) present in the stainless-steel components of the HPLC (frits, tubing, column body) or within the silica packing itself. This interaction can lead to severe tailing.[13]

    • Solution:

      • Passivate the HPLC system with an acid wash to remove metal contaminants.

      • Consider using a column with a PEEK-lined or other metal-free hardware.[13]

      • Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but this is a less common fix.

  • Possible Cause 4: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[6][13]

    • Solution: Dilute the sample and inject a smaller volume. Perform a loading study by injecting serial dilutions of your sample to find the optimal concentration range.

G start Peak Tailing Observed check_ph Is Mobile Phase pH Buffered to 2.5-3.0? start->check_ph check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes solution_ph ACTION: Lower and buffer pH to 2.5-3.0. Verify with calibrated meter. check_ph->solution_ph No check_load Is sample concentration appropriately low? check_column->check_load Yes solution_column ACTION: Switch to a high-performance column designed for acids/bases. check_column->solution_column No check_metal Consider Metal Contamination check_load->check_metal Yes solution_load ACTION: Perform a loading study. Dilute sample or reduce injection volume. check_load->solution_load No solution_metal ACTION: Passivate system or use metal-free (PEEK) hardware. check_metal->solution_metal end_node Peak Shape Improved solution_ph->end_node solution_column->end_node solution_load->end_node solution_metal->end_node

Caption: Troubleshooting workflow for peak tailing.
Problem: The retention time is unstable and drifting between injections.

Answer: Retention time drift is a sign of an un-robust method or system instability.

  • Possible Cause 1: Inadequate Column Equilibration

    • Explanation: Reversed-phase columns, especially with buffered mobile phases, require sufficient time to fully equilibrate before a stable baseline and reproducible retention times are achieved.

    • Solution: Increase the column equilibration time between runs and at the start of a sequence. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.[14]

  • Possible Cause 2: Unstable Mobile Phase pH

    • Explanation: As mentioned in the FAQ, if the mobile phase pH is near the analyte's pKa, even tiny changes in pH (e.g., from CO2 absorption from the air) will cause large shifts in retention.[1]

    • Solution: Ensure the pH is buffered well below the pKa. Prepare fresh mobile phase daily, as the pH of aqueous buffers can change over time.

  • Possible Cause 3: Temperature Fluctuations

    • Explanation: Retention time is sensitive to temperature. If the ambient temperature is changing, so will your retention time.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 or 35 °C. This will provide much more consistent retention than relying on ambient room temperature.[14]

  • Possible Cause 4: Inconsistent Mobile Phase Composition

    • Explanation: If your HPLC pump's proportioning valves are not working correctly, the mobile phase composition delivered to the column can vary, causing drift.

    • Solution: Manually pre-mix the mobile phase to eliminate the pump's mixing as a variable. If this solves the problem, the pump's mixer or proportioning valves may need service.[2]

Problem: I am seeing very little or no retention; the peak elutes at the solvent front.

Answer: This indicates that the analyte has minimal interaction with the stationary phase.

  • Possible Cause 1: Mobile Phase pH is too High

    • Explanation: This is the most likely cause. If the pH is above the pKa, the 2-(Cyclohexyloxy)propanoic acid is ionized. In its anionic form, it is very polar and will not be retained on a non-polar C18 or C8 stationary phase.

    • Solution: Lower the mobile phase pH to ~2.5 using a suitable buffer and acid. This will neutralize the analyte, making it more hydrophobic and increasing its retention.

  • Possible Cause 2: Mobile Phase is too Strong (Too Much Organic Solvent)

    • Explanation: The initial percentage of organic solvent (ACN or MeOH) in your gradient or isocratic method may be too high, causing the analyte to be eluted too quickly.

    • Solution: Reduce the initial percentage of the organic component (Mobile Phase B). For example, if you are starting at 40% ACN, try starting at 20% ACN.

Experimental Protocols

Protocol 1: General Achiral Reversed-Phase Method Development Workflow

This protocol outlines a systematic approach to developing a robust achiral method for quantifying 2-(Cyclohexyloxy)propanoic acid.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation p1 Characterize Analyte (Acidic, UV active at low λ) p2 Select Column (High-purity C18, 150x4.6mm, 5µm) p1->p2 p3 Prepare Mobile Phase (A: 25mM KH2PO4, pH 2.5) (B: Acetonitrile) p2->p3 d1 Scouting Gradient (e.g., 5-95% B over 15 min) p3->d1 d2 Determine Elution %B and Adjust Gradient Slope d1->d2 d3 Optimize Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) d2->d3 v1 System Suitability Test (Tailing Factor, Reproducibility) d3->v1 v2 Assess Robustness (Vary pH, %B, Temp slightly) v1->v2 end end v2->end Final Method

Caption: Systematic workflow for HPLC method development.

Step-by-Step Methodology:

  • Column Installation and Equilibration:

    • Install a high-purity C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Equilibrate the column with 50:50 Mobile Phase A:B for 5 minutes, followed by the initial gradient conditions for at least 15 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate monobasic (KH2PO4) solution in HPLC-grade water. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile (ACN).

  • Sample Preparation:

    • Prepare a stock solution of 2-(Cyclohexyloxy)propanoic acid at 1.0 mg/mL in a 50:50 mixture of ACN and water.

    • Dilute this stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition (e.g., 80:20 A:B). Dissolving the sample in the mobile phase is crucial to prevent peak distortion.[6]

  • Initial Scouting Gradient:

    • Run a broad linear gradient to determine the approximate elution conditions.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
15.01.0595
17.01.0595
17.11.0955
20.01.0955
  • Method Optimization:

    • Based on the retention time from the scouting run, create a more focused gradient. For example, if the peak elutes at 10 minutes (corresponding to ~65% B), design a shallower gradient around this point (e.g., 50% to 80% B over 10 minutes) to improve resolution from any nearby impurities.

    • Ensure system suitability parameters like peak tailing (asymmetry) are below 1.5 and retention time reproducibility (%RSD) is below 1.0%.

References

  • Vertex AI Search. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Agilent. (Date not available).
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • HELIX Chromatography. (2026). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • PubChem. (2026). 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816.
  • SIELC Technologies. Separation of Propanoic acid, 2-methyl-, 1-cyclohexyl-1-methylethyl ester on Newcrom R1 HPLC column.
  • Journal of Separation Science. (2025).
  • GL Sciences. How to Obtain Good Peak Shapes | Technical Support.
  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • PubChem. (2025). (S)-2-Cyclohexylpropanoic acid | C9H16O2 | CID 6951740.
  • PubMed. (Date not available). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC.
  • Creative Proteomics.
  • NTU Scholars. (Date not available). Enantiomeric Derivatives Separation of 2-(Phenoxy)
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex.

Sources

Optimization

Preventing racemization during the synthesis of chiral propanoic acids

Welcome to the Chiral Integrity Support Hub. Ticket ID: #RAC-PROP-001 Subject: Prevention of Racemization in Chiral Propanoic Acid Synthesis Assigned Specialist: Senior Application Scientist Executive Summary You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Integrity Support Hub. Ticket ID: #RAC-PROP-001 Subject: Prevention of Racemization in Chiral Propanoic Acid Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing loss of enantiomeric excess (% ee) due to the high acidity of the


-proton in propanoic acid derivatives. This is not just "bad luck"; it is a predictable kinetic outcome of specific activation pathways.

This guide moves beyond basic advice ("keep it cold") and targets the mechanistic root causes: Oxazolone formation and Base-mediated Enolization .

Module 1: The Mechanistic Root Cause

Diagnosis: Why is your chiral center collapsing? In chiral propanoic acids (especially


-amino or 

-aryl substituted), the activation of the carboxylic acid lowers the pKa of the

-proton, making it susceptible to deprotonation.

There are two distinct failure modes:

  • Direct Enolization: A base abstracts the

    
    -proton from the activated ester.
    
  • Oxazolone (Azlactone) Formation: Specific to N-acyl

    
    -amino acids. The carbonyl oxygen of the amide backbone attacks the activated acid, forming a 5-membered ring. This ring aromatizes easily, destroying the chiral center.
    

Visualizing the Failure Pathways The following diagram maps the kinetic risks during activation.

RacemizationPathways L_Isomer L-Isomer (Starting Material) Activated Activated Ester (O-Acylisourea / Active Ester) L_Isomer->Activated Activation (EDC/HATU) Oxazolone Oxazolone (Azlactone Intermediate) Activated->Oxazolone Slow Amine Attack (Cyclization) Enol Enol / Enolate (Planar Achiral Species) Activated->Enol Base (pKa > 12) Product Chiral Product (High %ee) Activated->Product Fast Amine Attack (Kinetic Control) Oxazolone->Enol Tautomerization Racemate Racemic Mixture (DL-Product) Oxazolone->Racemate Ring Opening Enol->Racemate Reprotonation

Caption: Figure 1. Kinetic competition between productive coupling (green) and racemization pathways (red/yellow).

Module 2: Coupling Reagent Selection

Issue: "I am using EDC/HOBt or HATU and seeing 5-10% racemization." Solution: Switch to Propanephosphonic Acid Anhydride (T3P) or modify your base.

Standard uronium reagents (HATU/HBTU) are extremely fast but basic (due to the DIPEA required), which increases the risk of direct enolization. Carbodiimides (EDC/DCC) are slower, increasing the window for oxazolone formation.

Comparative Reagent Data
ReagentRisk ProfileMechanism of FailureRecommended For
T3P (in Pyridine)Lowest MinimalHighly sensitive substrates; Scale-up.
EDC + HOBt MediumOxazolone formation if amine addition is slow.Standard peptide coupling.[1]
HATU / HBTU HighBase-mediated enolization (requires DIPEA).Sterically hindered amines (if speed > chirality).
Acid Chlorides (SOCl₂) Critical Thermal racemization during formation.Avoid (unless using Ghosez's reagent).
Protocol A: The "Low-Epimerization" T3P Method

Why this works: T3P acts as an acidic coupling reagent. When used with Pyridine (a weaker base than TEA/DIPEA), it suppresses the


-proton abstraction [4, 5].
  • Dissolve: 1.0 equiv of Chiral Acid and 1.1 equiv of Amine in EtOAc or DCM (Concentration ~0.1 M).

  • Base: Add 2.5–3.0 equiv of Pyridine (Do NOT use TEA or DIPEA).

  • Cool: Cool the mixture to 0 °C .

  • Activate: Add 1.2 equiv of T3P (50% w/w in EtOAc) dropwise.

  • React: Allow to warm to RT. Monitor by HPLC.

  • Workup: Wash with water, 0.5M HCl (to remove pyridine), and NaHCO₃.

Module 3: Acid Chloride Synthesis (The "Ghosez" Fix)

Issue: "I need an acid chloride for reactivity, but Thionyl Chloride/Oxalyl Chloride destroys my chiral center." Solution: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2][3][4]

Standard chlorinating agents generate HCl and require heat, guaranteeing racemization. Ghosez's reagent forms acid chlorides under neutral conditions at room temperature [12, 14].

Protocol B: Neutral Acid Chloride Formation
  • Setup: Dissolve 1.0 equiv of Chiral Acid in dry DCM.

  • Reagent: Add 1.0–1.1 equiv of Ghosez’s Reagent dropwise at 0 °C.

  • Reaction: Stir at RT for 1–2 hours.

  • Verification: Monitor by IR (shift of C=O stretch ~1710 → ~1800 cm⁻¹).

  • Usage: Use the solution directly in the next step (do not distill).

Module 4: Base & Solvent Troubleshooting

Rule of Thumb: The pKa of the base must be sufficient to deprotonate the ammonium salt of the amine, but insufficient to deprotonate the


-carbon of the activated ester.

Decision Tree for Optimization

OptimizationTree Start Start: Significant Racemization? CheckBase Check Base pKa Start->CheckBase StrongBase Using TEA / DIPEA? CheckBase->StrongBase SwitchBase Switch to Collidine or Pyridine StrongBase->SwitchBase Yes CheckSolvent Check Solvent Polarity StrongBase->CheckSolvent No PolarSolvent Using DMF / DMSO? CheckSolvent->PolarSolvent SwitchSolvent Switch to DCM, EtOAc, or Toluene PolarSolvent->SwitchSolvent Yes (Polar stabilizes ions) CheckAdditives Using Additives? PolarSolvent->CheckAdditives No NoAdditive No HOBt/HOAt? CheckAdditives->NoAdditive AddOxyma Add HOBt, HOAt, or Oxyma Pure NoAdditive->AddOxyma Add immediately

Caption: Figure 2. Troubleshooting logic flow for optimizing reaction conditions.

  • Solvent Tip: Avoid DMF if possible. Polar aprotic solvents stabilize the charged intermediates (enolates/oxazolones), accelerating racemization. DCM or Toluene are preferred [10].

  • Base Tip: 2,4,6-Collidine (TMP) is a "magic bullet" base. It is sterically hindered (preventing

    
    -proton abstraction) but basic enough to scavenge acid.
    

Module 5: Analytical Validation

Issue: "How do I know if my protocol worked?" Requirement: You cannot rely on optical rotation (


) alone; it is insensitive to small amounts of racemate (e.g., 95:5 er).
  • Chiral HPLC (Direct):

    • Column: Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H).[5]

    • Phase: Normal phase (Hexane/IPA) usually provides better separation for propanoic acid derivatives than reverse phase [11].

    • Additives: Always add 0.1% TFA (for acids) to sharpen peaks and prevent tailing.

  • Marfey’s Analysis (Indirect):

    • If you lack a chiral column, derivatize your amino-acid-like substrate with FDAA (Marfey's Reagent). This converts enantiomers into diastereomers, separable on a standard C18 column.

FAQ: Quick Troubleshooting

Q: Can I use pre-activation (mixing acid + coupling reagent before adding amine)? A: Proceed with caution. While pre-activation ensures the active ester is formed, prolonged time in the absence of the amine nucleophile increases the window for oxazolone formation. If using EDC/HOBt, limit pre-activation to 5-10 minutes at 0°C.

Q: My substrate is an


-aryl propanoic acid (NSAID class). Is it safer? 
A:  Slightly, but still risky. These form enolates easily but do not form oxazolones (no amide nitrogen). The risk here is purely base-mediated enolization. Use the T3P/Pyridine  method or Ghosez’s reagent .

Q: Why did my ee drop during workup? A: Did you use strong base (NaOH) to wash? Activated esters or even final products can racemize during basic extraction if the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-proton is acidic enough. Use mild buffers (NaHCO₃ or Citric Acid) for workups.

References

  • Albericio, F., et al. (2018). Epimerisation in Peptide Synthesis. MDPI. Link

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link

  • Kemp, D. S., & Rebek, J. (1970). Peptide racemization mechanism.[2][7][8][9] Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. J. Am. Chem. Soc. Link

  • Curia Global. (2024). Propane-phosphonic Acid Anhydride – T3P® Reagent Guide. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[2] J. Am. Chem. Soc. Link

  • Ghosez, L., et al. (1979).[4]

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2] Org. Synth. Link
    
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard Text on Oxazolone Mechanisms).
  • BenchChem. (2025).[10] Application Notes for HPLC Analysis of Chiral Propanoic Acids. Link

Sources

Troubleshooting

Troubleshooting low yields in the esterification of 2-(Cyclohexyloxy)propanoic acid

Topic: Troubleshooting Low Yields in Esterification Target Molecule: 2-(Cyclohexyloxy)propanoic acid derivatives Audience: Organic Chemists, Process Development Scientists Diagnostic Workflow Before altering your protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Esterification Target Molecule: 2-(Cyclohexyloxy)propanoic acid derivatives Audience: Organic Chemists, Process Development Scientists

Diagnostic Workflow

Before altering your protocol, use this diagnostic tree to identify the root cause of your yield loss. This specific substrate presents unique steric and electronic challenges that distinguish it from simple aliphatic acids.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Reaction Mix (TLC / LC-MS) Start->CheckTLC SM_Left Is Starting Material (Acid) Still Present? CheckTLC->SM_Left New_Spots Are there non-ester impurity spots? SM_Left->New_Spots No (Consumed) Kinetics ISSUE: Steric/Electronic Hindrance (Nucleophile cannot attack) SM_Left->Kinetics Yes (Major SM left) Decomp ISSUE: Ether Cleavage/Elimination (Acid too strong / Temp too high) New_Spots->Decomp Yes (Many spots) Workup ISSUE: Workup Loss (Product lost to aqueous phase) New_Spots->Workup No (Clean but low mass) Equilibrium ISSUE: Equilibrium Limitation (Water not removed) Kinetics->Equilibrium Check Water Removal

Figure 1: Diagnostic logic for isolating yield-limiting factors in alpha-alkoxy acid esterification.

Core Analysis: Why This Reaction Fails

The esterification of 2-(cyclohexyloxy)propanoic acid is deceptive. While it appears to be a standard carboxylic acid, two specific structural features frequently derail standard Fischer esterification protocols.

A. The Steric "Umbrella" Effect

The cyclohexyl group is a bulky, secondary alkyl moiety. Attached at the


-position via an oxygen linker, it possesses significant conformational flexibility.
  • The Problem: The cyclohexyl ring can fold back towards the carbonyl carbon, effectively shielding it from nucleophilic attack by the alcohol.

  • The Consequence: Reaction kinetics are significantly slower than propanoic acid. If you run this for a "standard" 4 hours, you may only reach 40% conversion.

B. Electronic Deactivation & Acid Sensitivity

The


-alkoxy group exerts an inductive electron-withdrawing effect (-I).
  • Acidity: This makes the carboxylic acid more acidic (lower pKa) than unsubstituted propanoic acid. While this makes the carboxylate a better leaving group, it reduces the nucleophilicity of the oxygen in the initial protonation step of Fischer esterification.

  • Ether Stability: While cyclohexyl ethers are more stable than

    
    -butyl ethers, they are secondary ethers. Prolonged heating with strong mineral acids (e.g., 
    
    
    
    ) can lead to acid-catalyzed ether cleavage or elimination to form cyclohexene, destroying your starting material [1].

Troubleshooting FAQs

Scenario A: "I have 50% unreacted starting material after 24 hours."

Diagnosis: Equilibrium Limitation or Kinetic Stalling. The Fix:

  • Water Removal is Non-Negotiable: For this substrate, passive equilibrium (stirring in alcohol) will cap at ~60% yield. You must actively remove water.

    • Lab Scale: Add activated 3Å Molecular Sieves (powdered) directly to the reaction.

    • Scale-up: Use a Dean-Stark trap with a binary azeotrope (e.g., Toluene/Ethanol).

  • Switch Methods: If the alcohol is bulky (e.g., isopropanol, t-butanol), Fischer esterification will fail due to the combined steric bulk of the cyclohexyl group and the alcohol. Switch to the Acid Chloride Method (see Section 4).

Scenario B: "My product vanished during the bicarb wash."

Diagnosis: pH-Dependent Solubility (Emulsion formation). The Fix: The ester is lipophilic, but the unreacted acid is a surfactant-like molecule (hydrophobic tail + anionic head at high pH).

  • Avoid vigorous shaking with saturated

    
    , which forms stubborn emulsions with this specific ether-acid.
    
  • Protocol Adjustment: Wash the organic layer with water first, then dilute brine. Only use weak base if absolutely necessary to remove trace acid, and keep the phases distinct.

Scenario C: "I see a new spot that isn't the ester (Elimination)."

Diagnosis: Acid-Catalyzed Degradation. The Fix: You likely used concentrated sulfuric acid at reflux. The secondary cyclohexyl ether is sensitive.

  • Immediate Action: Switch to a milder catalyst like

    
    -Toluenesulfonic acid (
    
    
    
    -TSA)
    or Thionyl Chloride (
    
    
    )
    at lower temperatures (
    
    
    ).

Validated Protocols

Method Comparison Table
FeatureFischer (Standard)Acid Chloride (

)
Steglich (DCC/DMAP)
Typical Yield 60-75%90-98% 80-90%
Reaction Time 12-24 h (Reflux)2-4 h (RT to Reflux)12-24 h (RT)
Steric Tolerance LowHighModerate
Risk Factor Equilibrium limit; Ether cleavageHCl gas evolutionUrea byproduct removal
Recommendation Only for Methyl/Ethyl estersGold Standard For acid-sensitive alcohols
Protocol A: The "Gold Standard" (Thionyl Chloride)

Best for: Overcoming steric hindrance and ensuring high conversion.

Mechanism: In situ formation of the acid chloride (highly electrophilic) followed by alcoholysis. This bypasses the slow kinetics of the carboxylic acid [2].

  • Setup: Flame-dried RBF under nitrogen/argon atmosphere.

  • Activation: Dissolve 2-(cyclohexyloxy)propanoic acid (1.0 equiv) in the target alcohol (as solvent, e.g., Methanol/Ethanol).

    • Note: If the alcohol is expensive/complex, use DCM as solvent and add alcohol (1.5 equiv).

  • Addition: Cool to

    
    . Add Thionyl Chloride (
    
    
    
    , 1.2 equiv) dropwise.
    • Caution: Exothermic. HCl gas evolution.[1]

  • Reaction: Warm to Room Temperature (RT). Stir for 3 hours.

    • QC Check: Monitor by TLC.[2] If SM remains, heat to mild reflux (

      
      ) for 1 hour.
      
  • Workup: Evaporate solvent/excess

    
    in vacuo. Redissolve residue in 
    
    
    
    , wash with sat.[2]
    
    
    (carefully!), brine, dry over
    
    
    .
Protocol B: Steglich Esterification (Mild Conditions)

Best for: Complex alcohols or if the ether linkage shows instability to HCl.

  • Setup: Dissolve Acid (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 equiv).

  • Coupling: Cool to

    
    . Add DCC (1.1 equiv) or EDC (1.2 equiv).
    
  • Reaction: Stir at

    
     for 30 mins, then RT overnight.
    
  • Workup: Filter off the precipitated urea byproduct. Wash filtrate with 0.5N HCl, then sat.

    
    .
    

References

  • Ether Cleavage Mechanisms

    • Title: Cleavage of Ethers with Acid[3]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Acid Chloride Esterification

    • Title: Acid to Ester - Common Conditions (SOCl2 + MeOH)[4]

    • Source: Common Organic Chemistry[5]

    • URL:[Link]

  • Steglich Esterification

    • Title: Steglich Esterification Mechanism and Applications[4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Fischer Esterification Equilibrium

    • Title: Fischer Esterification[4][6][7]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Optimization

Overcoming solubility issues of 2-(Cyclohexyloxy)propanoic acid in assays

Topic: Overcoming Solubility & Assay Interference Challenges Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Welcome to the Technical Support Center I am Dr. Aris, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Assay Interference Challenges Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely visiting this page because you are experiencing inconsistent data, precipitation ("crash-out"), or non-specific binding with 2-(Cyclohexyloxy)propanoic acid (2-CPA).

This compound presents a classic medicinal chemistry paradox: it is an amphiphilic


-alkoxy acid . The cyclohexyl ring provides significant lipophilicity (LogP ~2.0–2.5), while the carboxylic acid tail (pKa ~3.8–4.5) dictates a pH-dependent solubility switch. Most assay failures with this compound stem from treating it like a standard neutral small molecule.

This guide provides self-validating protocols to stabilize 2-CPA in your specific assay matrix.

Quick Reference Data
PropertyValue (Approx.)Implication for Assays
Molecular Weight 172.22 g/mol Small molecule; rapid diffusion.
pKa (Acid) ~3.8 – 4.5CRITICAL: Soluble as a salt (pH > 5.5); Insoluble as a free acid (pH < 4.0).
LogP (Lipophilicity) ~2.2Prone to non-specific binding (NSB) to plastics and proteins.
State Viscous Liquid/SolidWeighing errors common; prepare stocks by volume/density if liquid.
Module 1: Stock Solution Preparation

Q: My DMSO stock solution looks cloudy after freeze-thaw cycles. Is the compound degrading?

A: It is likely hydration , not degradation. DMSO is hygroscopic (absorbs water from air). If your stock absorbs moisture, the "water-intolerant" protonated form of 2-CPA may precipitate inside the DMSO tube.

Troubleshooting Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

  • Concentration Limit: Do not exceed 50 mM for long-term storage. While 100 mM is possible, it approaches the saturation limit at low temperatures.

  • Storage: Store in small aliquots at -20°C. Use tubes with O-ring seals to prevent moisture entry.

  • Thawing: Vortex vigorously at room temperature. If cloudiness persists, sonicate for 5 minutes at 37°C.

Module 2: The Aqueous Transition ("The Crash-Out")

Q: When I dilute my DMSO stock into the assay buffer, I see a fine precipitate. How do I fix this?

A: You are hitting the "Solubility Cliff." This occurs when a high-concentration organic stock hits an aqueous buffer with a pH near or below the compound's pKa.

The Mechanism: In DMSO, 2-CPA is solubilized by the solvent. Upon rapid dilution into water, the DMSO concentration drops. If the buffer pH is acidic (or unbuffered water), the compound remains protonated (neutral) and immediately crashes out due to the hydrophobic cyclohexyl group.

The Solution: The "Step-Down" Dilution Protocol Do not dilute 1000x in one step. Use an intermediate concentration to allow ordered solvation.

DilutionWorkflow Figure 1: Step-Down Dilution Strategy to prevent kinetic precipitation. Stock 1. Stock Solution (50 mM in DMSO) Inter 2. Intermediate (500 µM in Buffer + 1% DMSO) Stock->Inter  1:100 Dilution  (Slow addition + Vortex) Final 3. Assay Well (Final Conc. < 100 µM) Inter->Final  Serial Dilution  in Assay Buffer

Validation Step: Before adding cells/enzymes, measure the OD600 (optical density at 600nm) of your buffer + compound.

  • OD600 < 0.005: Soluble.

  • OD600 > 0.010: Micro-precipitation detected. Adjust protocol.

Module 3: pH Management & Buffer Selection

Q: My IC50 values shift dramatically between different assay buffers. Why?

A: The ionization state of 2-CPA is changing. At pH 7.4 (PBS), 2-CPA is >99% ionized (anionic carboxylate), which is soluble. At pH 5.0 (lysosomal or specific enzymatic assays), a significant fraction exists as the insoluble free acid.

The Rule of 2: To ensure solubility, your assay pH must be pKa + 2 .

  • Target pH: > 6.5

  • If you must work at pH < 5.0, you cannot rely on simple buffer solubility. You must use a solubilizing agent (see Module 4).

Buffer Recommendation:

  • Preferred: PBS, HEPES, or Tris (pH 7.4).

  • Avoid: Citrate buffers (often used for low pH) unless using low concentrations (< 10 µM).

Module 4: Advanced Formulation (Cyclodextrins)

Q: I need to dose at high concentrations (>100 µM) or low pH. Standard buffers aren't working.

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The cyclohexyl ring of 2-CPA fits perfectly into the hydrophobic cavity of

-cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water, regardless of pH.

Formulation Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water/buffer.
    
  • Use this solution as the diluent for your compound instead of pure buffer.

  • Result: The "apparent solubility" can increase 100-fold.

Warning for Cell Assays: High concentrations of Cyclodextrins (>2%) can cholesterol-deplete cell membranes. Always run a "Vehicle Control" containing the same % of Cyclodextrin without the drug.

Module 5: Non-Specific Binding (NSB)

Q: I see low recovery in my serial dilutions. Is the compound sticking to the plate?

A: Yes. The lipophilic cyclohexyl group drives adsorption to polystyrene.

Mitigation Strategy:

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer. This forms micelles that prevent the compound from sticking to the plastic walls.

  • Change Plasticware: Switch to Low-Binding Polypropylene (PP) plates for serial dilutions. Avoid Polystyrene (PS) for intermediate steps.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue.

TroubleshootingTree Figure 2: Logical Decision Tree for 2-CPA Assay Optimization Start Problem: Inconsistent Assay Data CheckTurbidity Step 1: Check Turbidity (OD600) Start->CheckTurbidity IsTurbid Is the solution cloudy? CheckTurbidity->IsTurbid YesTurbid Precipitation Issue IsTurbid->YesTurbid Yes NoTurbid Binding/Chemical Issue IsTurbid->NoTurbid No CheckPH Check Buffer pH YesTurbid->CheckPH CheckPlastic Check Plasticware NoTurbid->CheckPlastic PHLow pH < 6.0? Compound is protonated. CheckPH->PHLow ActionPH Increase pH to 7.4 OR use Cyclodextrin PHLow->ActionPH IsPS Using Polystyrene? CheckPlastic->IsPS ActionSurf Switch to Low-Binding Plate Add 0.01% Tween-20 IsPS->ActionSurf

References
  • PubChem. (2025).[1][2][3] 2-(Cyclohexyloxy)propanoic acid - Chemical Structure and Properties. National Library of Medicine.[2] [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity and Solubility Issues. NCBI Bookshelf. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.

Sources

Troubleshooting

Stability of 2-(Cyclohexyloxy)propanoic acid under different pH conditions

This guide serves as a specialized technical resource for researchers working with 2-(Cyclohexyloxy)propanoic acid . It is designed to troubleshoot stability, solubility, and handling issues based on the molecule's speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 2-(Cyclohexyloxy)propanoic acid . It is designed to troubleshoot stability, solubility, and handling issues based on the molecule's specific physicochemical properties.

Product Category: Ether-Linked Carboxylic Acids | Molecular Formula: C


H

O

PART 1: Stability Profile & "Triage" (General Guidelines)

Q1: What is the critical stability profile of this molecule?

A: Unlike esters, 2-(Cyclohexyloxy)propanoic acid contains an ether linkage (


), which imparts high hydrolytic stability across a broad pH range. However, the molecule presents three specific stability vectors that researchers must manage:
  • Oxidative Instability (The "Ether Risk"): The

    
    -carbon (adjacent to the ether oxygen) is susceptible to radical autoxidation, leading to peroxide formation. This is the primary degradation pathway during long-term storage.
    
  • pH-Dependent Solubility (The "Precipitation Risk"): The lipophilic cyclohexyl group makes the protonated acid form (pH < 4) poorly soluble in aqueous media, often mistaken for degradation (precipitation).

  • Chiral Integrity: If you are using a pure enantiomer (e.g., S-form), extreme pH combined with heat can induce racemization via enolization, although this is slower than in ketones.

Q2: I see a new peak in my HPLC chromatogram after storage. Is it hydrolysis?

A: It is highly unlikely to be hydrolysis.

  • Reasoning: Ether linkages do not undergo hydrolysis under standard aqueous conditions (even in 1M HCl or NaOH).

  • Diagnosis: If the sample was stored in air/light, the new peak is likely a peroxide or a decomposition ketone (cyclohexanone or pyruvate derivatives) resulting from oxidative cleavage.

  • Action: Test the sample with starch-iodide paper to detect peroxides.

PART 2: Acidic Conditions (pH < 4.0)

Q3: Is the compound stable in Simulated Gastric Fluid (SGF) or 0.1 M HCl?

A: Yes, chemically stable, but physically unstable.

  • Chemical Stability: The ether bond resists cleavage by dilute acids (e.g., 0.1 M HCl) at physiological temperatures (37°C). Cleavage typically requires concentrated hydrohalic acids (HI, HBr) and high heat.

  • Physical Issue: At pH 1.2 (SGF), the carboxylic acid is protonated (neutral). Due to the hydrophobic cyclohexyl ring, the compound will likely precipitate out of solution.

  • Troubleshooting: If you observe "loss of compound" in SGF, check the vessel walls or filter the suspension; the solid is likely your intact compound, not a degradant.

Q4: Can I use this compound in acid-catalyzed reactions?

A: Proceed with caution regarding racemization . While the ether linkage survives, the


-proton (chiral center) is acidic. Prolonged heating in strong acid can lead to racemization.

PART 3: Basic Conditions (pH > 7.0)

Q5: Will the compound degrade in basic buffers (PBS, pH 7.4) or 1 M NaOH?

A: No. The compound is highly stable in base.

  • Mechanism: Bases deprotonate the carboxylic acid to form the carboxylate salt (

    
    ). This anionic form is highly soluble and chemically inert to hydrolysis.
    
  • Contrast with Esters: Unlike cyclohexyl propionate (an ester), which rapidly hydrolyzes in base to form cyclohexanol and propionic acid, 2-(cyclohexyloxy)propanoic acid (an ether) remains intact.

Q6: Why does my retention time shift in HPLC when I change the buffer pH?

A: This is a pKa effect, not degradation.

  • Explanation: The pKa of

    
    -alkoxy acids is typically 3.5 – 3.9  (slightly more acidic than propionic acid due to the inductive effect of the oxygen).
    
    • At pH 2.5: Molecule is neutral (longer retention time on C18).

    • At pH 7.0: Molecule is anionic (shorter retention time on C18).

  • Protocol: Always buffer your HPLC mobile phase. We recommend 0.1% Formic Acid (pH ~2.7) to keep it in the protonated form for consistent peak shape.

PART 4: Visual Troubleshooting Guides

Diagram 1: pH-Dependent Species & Solubility Logic

This decision tree helps you predict the behavior of the molecule in your specific buffer system.

StabilityLogic Start Start: Select pH Condition Acid Acidic (pH < 4) Start->Acid Neutral Neutral/Basic (pH > 6) Start->Neutral Protonated Species: Protonated Acid (R-COOH) Acid->Protonated pKa ~3.8 Ionized Species: Carboxylate Anion (R-COO-) Neutral->Ionized pKa ~3.8 SolubilityLow Outcome: Low Solubility (Risk: Precipitation) Protonated->SolubilityLow EtherStable Ether Linkage: STABLE Protonated->EtherStable SolubilityHigh Outcome: High Solubility (Stable Solution) Ionized->SolubilityHigh Ionized->EtherStable

Caption: Logical flow of speciation and solubility based on environmental pH relative to the pKa (~3.8).

Diagram 2: Degradation Pathways (Troubleshooting Impurities)

Use this to identify "mystery peaks" in your analytical data.

Degradation Parent 2-(Cyclohexyloxy)propanoic acid (Intact) Oxidation Stressor: Air/Light (Radical Autoxidation) Parent->Oxidation AcidHeat Stressor: Strong Acid (HI/HBr) + Heat Parent->AcidHeat Base Stressor: NaOH/Base Parent->Base Peroxide Hydroperoxide Intermediate (Unstable) Oxidation->Peroxide Ether alpha-carbon attack Cleavage Cleavage Products: Cyclohexanol + Lactic Acid deriv. AcidHeat->Cleavage Ether Cleavage (Rare) NoRxn NO REACTION (Salt Formation Only) Base->NoRxn Stable

Caption: Primary degradation risks. Note that oxidative stress is a higher probability risk than hydrolytic cleavage.

PART 5: Experimental Protocols

Protocol A: Forced Degradation Study (Validation)

To confirm stability in your specific matrix, perform this rapid "stress test."

ConditionReagentTemp/TimeExpected ResultTroubleshooting "Failures"
Acid Stress 0.1 N HCl60°C / 24h< 2% Degradation If high degradation: Check for impurities in HCl or extreme evaporation.
Base Stress 0.1 N NaOH60°C / 24h< 2% Degradation If degradation: Ensure vessel was sealed (prevent evaporation).
Oxidation 3% H

O

RT / 24h> 10% Degradation Vulnerable. Expect formation of N-oxide (if amine present) or ether oxidation.
Thermal Solid State60°C / 7 daysStable If melt/degrade: Check for residual solvent lowering melting point.
Protocol B: Solubility Enhancement for Bioassays

Problem: User cannot dissolve the compound for a cell assay at pH 7.4. Solution: The compound is likely added as a solid acid and is not dissolving fast enough to neutralize.

  • Pre-dissolve: Dissolve the compound in DMSO (1000x stock).

  • Dilute: Spike the DMSO stock into pre-warmed culture media (pH 7.4).

  • Mechanism: The rapid dilution allows the buffer capacity of the media to instantly convert the acid to the soluble carboxylate anion.

References

  • Ether Stability Principles

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press. (Chapter 17: Ethers).

    • Context: Confirms ethers are stable to base and dilute acid hydrolysis.
  • Alpha-Alkoxy Acid Properties

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
    • Context: Discusses stability of ether protecting groups and cleavage conditions (requiring strong Lewis acids or HI).
  • pKa of Alkoxy Acids

    • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
    • Context: Provides pKa values for similar alpha-alkoxy carboxylic acids (Methoxyacetic acid pKa = 3.53; Lactic acid pKa = 3.86)
  • Forced Degradation Guidelines

    • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).
    • Context: Defines the standard stress testing protocols (Acid/Base/Oxid

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Herbicidal Activity of 2-(Cyclohexyloxy)propanoic Acid and 2-Phenoxypropanoic Acid

This guide provides a detailed comparative analysis of the herbicidal properties of 2-phenoxypropanoic acid and its aliphatic analogue, 2-(cyclohexyloxy)propanoic acid. While 2-phenoxypropanoic acid is a foundational str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the herbicidal properties of 2-phenoxypropanoic acid and its aliphatic analogue, 2-(cyclohexyloxy)propanoic acid. While 2-phenoxypropanoic acid is a foundational structure for the widely commercialized aryloxyphenoxypropionate (APP or 'FOP') herbicides, its cyclohexyloxy counterpart is not established as a commercial herbicide.[1][2] This analysis, therefore, combines established experimental data for 2-phenoxypropanoic acid derivatives with a robust theoretical examination of the structure-activity relationships that govern the herbicidal efficacy of this chemical class. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical features critical for potent herbicidal action at the target site.

Introduction: The Chemical Landscape

Herbicides are essential in modern agriculture for managing weed competition and ensuring crop yields.[3] The aryloxyphenoxypropionate (APP) class of herbicides, developed from the 2-phenoxypropanoic acid scaffold, are highly effective post-emergence herbicides used to control grassy weeds in broadleaf crops.[4][5] Their efficacy is rooted in a specific mechanism of action: the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible plants.[6][7]

This guide will explore the established herbicidal activity of 2-phenoxypropanoic acid derivatives and present a theoretical comparison with 2-(cyclohexyloxy)propanoic acid. This comparison will be grounded in the principles of molecular interactions and structure-activity relationships that are fundamental to herbicide design.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for 2-phenoxypropanoic acid-based herbicides is the inhibition of the ACCase enzyme.[6] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth and development.[8][9] By inhibiting this enzyme, these herbicides effectively halt the production of new lipids, leading to the cessation of growth in meristematic tissues and ultimately, plant death.[7]

The herbicidal selectivity of APP herbicides for grasses over broadleaf plants is attributed to differences in the structure of the ACCase enzyme between these plant groups.[6] Dicotyledonous plants possess a form of ACCase that is less sensitive to inhibition by these herbicides.[6]

The molecular structure of 2-phenoxypropanoic acid derivatives is critical for their inhibitory activity. The stereochemistry of the propanoic acid moiety is particularly important, with the (R)-enantiomer typically exhibiting significantly higher herbicidal efficacy.[10] This stereoselectivity suggests a highly specific binding interaction with the ACCase enzyme.[11]

Theoretical Comparison of Herbicidal Activity

Feature2-Phenoxypropanoic Acid2-(Cyclohexyloxy)propanoic Acid
Ring System Aromatic (Phenyl)Aliphatic (Cyclohexyl)
Established Herbicidal Activity High (as derivatives)Not established
Primary Mechanism of Action ACCase InhibitionPresumed ACCase inhibition (theoretical)
Key Molecular Interactions Potential for π-π stacking and other aromatic interactions with the enzyme's active site.Primarily hydrophobic and van der Waals interactions.

The aromatic nature of the phenyl ring in 2-phenoxypropanoic acid derivatives is thought to be crucial for effective binding to the ACCase active site. Aromatic systems can engage in specific interactions, such as π-π stacking with aromatic amino acid residues in the enzyme, which are not possible for the saturated cyclohexyl ring.[12][13] While the cyclohexyl group is also hydrophobic and can engage in van der Waals interactions, the absence of the planar, electron-rich aromatic system likely results in a weaker binding affinity to the target enzyme.

Research into other biologically active molecules has shown that replacing a phenyl group with a cyclohexyl group can lead to a significant decrease in activity, although in some cases, the affinity can be comparable.[13] However, in the context of the highly specific binding site of ACCase inhibitors, it is probable that the aromaticity of the phenoxy group is a key determinant of high herbicidal potency.

Experimental Protocols for Assessing Herbicidal Activity

To empirically determine and compare the herbicidal activity of these two compounds, a series of standardized bioassays would be necessary. The following protocols provide a framework for such an investigation.

Protocol 1: Whole-Plant Pot Assay for Post-Emergence Herbicidal Efficacy

This assay evaluates the herbicidal effect of the compounds when applied to emerged, actively growing plants.

Materials:

  • Test compounds: 2-(cyclohexyloxy)propanoic acid and 2-phenoxypropanoic acid

  • A susceptible grass weed species (e.g., barnyardgrass, Echinochloa crus-galli)

  • A tolerant broadleaf crop species (e.g., soybean, Glycine max)

  • Potting medium

  • Pots (e.g., 10 cm diameter)

  • Controlled environment growth chamber or greenhouse

  • Herbicide sprayer

  • Solvent (e.g., acetone) and surfactant (e.g., Tween® 20)

Procedure:

  • Plant Cultivation: Sow seeds of the test species in pots filled with potting medium and grow them in a controlled environment (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.

  • Preparation of Treatment Solutions: Prepare stock solutions of each test compound in a suitable solvent. From these, prepare a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare). The final spray solution should contain a surfactant to ensure adequate leaf coverage.

  • Herbicide Application: Apply the treatment solutions to the plants using a calibrated herbicide sprayer. Ensure uniform coverage of the foliage. Include an untreated control group for comparison.

  • Incubation and Observation: Return the treated plants to the controlled environment and observe them for signs of phytotoxicity over a period of 21-28 days.

  • Data Collection: Assess the herbicidal effect by visually rating plant injury (on a scale of 0-100%, where 0 is no effect and 100 is complete plant death) and by measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Calculate the GR50 value (the concentration of herbicide that causes a 50% reduction in plant growth) for each compound and plant species.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Cultivate Test Plants E1 Apply Herbicides P1->E1 P2 Prepare Herbicide Solutions P2->E1 E2 Incubate Plants E1->E2 A1 Observe & Collect Data E2->A1 A2 Calculate GR50 A1->A2

Caption: Workflow for the whole-plant pot assay.

Protocol 2: In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the ACCase enzyme.

Materials:

  • Test compounds: 2-(cyclohexyloxy)propanoic acid and 2-phenoxypropanoic acid

  • ACCase enzyme extract from a susceptible grass species

  • Acetyl-CoA

  • ATP

  • Bicarbonate (containing ¹⁴C)

  • Other necessary buffers and cofactors

  • Scintillation counter

Procedure:

  • Enzyme Extraction: Isolate ACCase from the young leaf tissue of a susceptible grass species.

  • Assay Reaction: Set up reaction mixtures containing the enzyme extract, ATP, acetyl-CoA, and a range of concentrations of the test compounds.

  • Initiation of Reaction: Start the reaction by adding ¹⁴C-labeled bicarbonate.

  • Incubation: Incubate the reaction mixtures at a controlled temperature for a specific time.

  • Termination and Measurement: Stop the reaction and measure the amount of ¹⁴C incorporated into an acid-stable product (malonyl-CoA).

  • Data Analysis: Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each compound.

G cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis P1 Extract ACCase Enzyme E1 Set up Reaction Mixtures P1->E1 P2 Prepare Reagents & Inhibitors P2->E1 E2 Incubate E1->E2 A1 Measure 14C Incorporation E2->A1 A2 Calculate IC50 A1->A2

Caption: Workflow for the in vitro ACCase inhibition assay.

Conclusion

The herbicidal activity of 2-phenoxypropanoic acid derivatives is well-established and is attributed to their potent inhibition of the ACCase enzyme, a mechanism that is highly dependent on their specific molecular structure. The presence of the aromatic phenoxy group is a key feature of this class of herbicides, likely contributing to a high binding affinity within the enzyme's active site through specific molecular interactions.

Based on structure-activity principles, it is hypothesized that 2-(cyclohexyloxy)propanoic acid would exhibit significantly lower herbicidal activity. The replacement of the aromatic phenyl ring with a saturated cyclohexyl ring would preclude favorable aromatic interactions with the target enzyme, likely leading to weaker binding and reduced inhibitory potency. To validate this hypothesis, the experimental protocols outlined in this guide provide a clear pathway for a direct comparative assessment of these two compounds. Such studies would not only quantify the herbicidal potential of the cyclohexyloxy analogue but also further elucidate the critical role of aromaticity in the efficacy of ACCase-inhibiting herbicides.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity.
  • European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests.
  • Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue.
  • Kim, K., Lee, S., Choi, J., Kwon, T., Kim, J., & Park, K. (2024, January 31). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants (Basel).
  • Selby, T. P., et al. (2023). Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity. Pest Management Science.
  • Chem-Impex. (n.d.). 2-Phenoxypropionic acid.
  • Secor, J., & Cseke, C. (1988). Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides. Journal of Agricultural and Food Chemistry.
  • Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Chemical and Pharmaceutical Research.
  • (2011).
  • Wang, C., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology.
  • Kaundun, S. S. (2020, March 13). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Research.
  • Jugulam, M., & Kaundun, S. S. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO.
  • Kim, K., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. PMC.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenoxypropionic acid.
  • Li, Y., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry.
  • Zagnitko, O., et al. (2001). Structure of aryloxyphenoxypropionate and cyclohexanedione herbicides.
  • Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry.
  • Burton, J. D., et al. (1987). Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim.
  • Wang, C., et al. (2019). The basic structure of aryloxyphenoxypropionate (AOPP) herbicides.
  • PubChem. (n.d.). 2-(cyclohexyloxy)propanoic acid.
  • Wang, C., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules.
  • Khan, M. A., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science.
  • Zhang, Z., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • (2009). Propionic acid as an herbicide.
  • BenchChem. (n.d.). Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols.
  • PubChem. (n.d.). DL-2-Phenoxypropionic acid.
  • University of California Agriculture and Natural Resources. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors.
  • Amedu, S. A., & Olanrewaju, A. A. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Advances in Biology & Biotechnology.
  • Varanasi, V. K., et al. (2021, May 5). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology.
  • Izawa, S., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties. The Royal Society of Chemistry.
  • Husain, A., & Siraj, S. (2018). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. Journal of Pharmacognosy and Phytochemistry.
  • Babine, R. E., & DeWitte, R. S. (2013). Stacking with No Planarity?. PMC.
  • Liu, H., et al. (2022). Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. PMC.
  • Zhang, J., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity.
  • PubChem. (n.d.). 2-Cyclohexylpropionic acid.
  • Izawa, S., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering.
  • Gal, D., et al. (2017). The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. Frontiers in Plant Science.
  • BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • Ornstein, P. L., et al. (1995). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Enantioselective Activity of (R)- vs (S)-2-(Cyclohexyloxy)propanoic Acid: An Investigative Framework

Introduction: The Imperative of Chirality in Drug Discovery In the realm of pharmacology and materials science, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror ima...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Discovery

In the realm of pharmacology and materials science, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they often share identical physical and chemical properties in an achiral environment, their behavior within the chiral landscape of a biological system can differ dramatically.[1][2] One enantiomer may elicit a potent therapeutic effect, while its mirror image could be inactive or, in some cases, contribute to undesirable side effects.[3] This fundamental principle of stereochemistry necessitates the careful evaluation of individual enantiomers to ensure the development of safer and more effective agents.

This guide focuses on 2-(Cyclohexyloxy)propanoic acid, a molecule possessing a single chiral center, thus existing as (R)- and (S)-enantiomers. While direct comparative studies on the biological activities of these specific enantiomers are not prevalent in publicly accessible literature, the extensive research on structurally related compounds, such as the 2-arylpropionic acids (profens) and 2-aryloxypropanoic acids, provides a strong rationale for anticipating significant enantioselective differences.[4][5]

This document, therefore, serves as an investigative framework. It is designed for researchers, scientists, and drug development professionals, providing a scientifically grounded roadmap to dissect, quantify, and understand the enantioselective profile of (R)- and (S)-2-(Cyclohexyloxy)propanoic acid. We will leverage established principles and propose a robust experimental workflow, from chiral separation to biological characterization, to guide this critical evaluation.

Part 1: The Scientific Precedent: Enantioselectivity in Propanoic Acid Derivatives

The expectation of enantioselective activity in 2-(Cyclohexyloxy)propanoic acid is not speculative; it is based on decades of research into analogous structures.

  • The 2-Arylpropionic Acids (Profens): This class of non-steroidal anti-inflammatory drugs (NSAIDs) is a textbook example of enantioselectivity. For compounds like ibuprofen and naproxen, the anti-inflammatory activity, which stems from the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[3][5] The (R)-enantiomer is significantly less active. A fascinating aspect of profen pharmacology is the in vivo unidirectional chiral inversion, a metabolic process where the inactive (R)-enantiomer is converted into the active (S)-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[2][5]

  • The 2-Aryloxypropanoic Acids: This structural class also demonstrates pronounced enantioselectivity. A prominent example is the herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), where only the (R)-(+)-enantiomer exhibits potent herbicidal activity.[4] This has led to the development of enantiopure formulations to increase efficacy and reduce environmental load.

This established precedent underscores the causality: the specific spatial arrangement of substituents around the chiral carbon dictates the molecule's ability to bind to its biological target. It is therefore logical and imperative to assume that the (R)- and (S)-enantiomers of 2-(Cyclohexyloxy)propanoic acid will also exhibit distinct biological profiles.

Part 2: An Investigative Workflow for Determining Enantioselective Activity

To objectively compare the (R)- and (S)-enantiomers, a systematic approach is required. The following workflow outlines the critical steps from initial preparation to final data analysis.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis racemate Racemic 2-(Cyclohexyloxy)propanoic Acid separation Preparative Chiral HPLC racemate->separation enantiomers Isolated (R) and (S) Enantiomers (>99% ee) separation->enantiomers assay In Vitro COX-1/COX-2 Inhibition Assay enantiomers->assay data_acq Generate Dose-Response Curves assay->data_acq calc Calculate IC50 Values data_acq->calc compare Determine Eudismic Ratio (IC50(R) / IC50(S)) calc->compare report Comparative Activity Report compare->report

Caption: Proposed experimental workflow for comparing the enantioselective activity.

Step 1: Enantiomer Separation and Purification

The prerequisite for any comparative biological study is the availability of enantiomerically pure samples. Co-testing a racemic mixture would yield ambiguous results. Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6][7]

Experimental Protocol: Preparative Chiral HPLC

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating aryloxycarboxylic acids and their analogues under normal-phase conditions.[6]

  • Mobile Phase Optimization (Analytical Scale):

    • Begin with a mobile phase of hexane and a polar modifier like isopropanol (IPA), often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) to improve peak shape.

    • Inject the racemic standard and optimize the hexane/IPA ratio to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.

  • Scale-Up to Preparative HPLC:

    • Switch to a larger-diameter column packed with the same CSP.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Dissolve a larger quantity of the racemic mixture in the mobile phase.

  • Fraction Collection:

    • Set up the fraction collector to trigger based on the UV detector signal corresponding to the two enantiomeric peaks.

    • Collect the eluent for the (R)-enantiomer and the (S)-enantiomer in separate vessels.

  • Purity Verification and Solvent Removal:

    • Analyze small aliquots of the collected fractions on the analytical HPLC system to confirm enantiomeric excess (ee > 99% is ideal).

    • Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting isolated enantiomers are now ready for biological testing.

Step 2: In Vitro Biological Assay: Cyclooxygenase (COX) Inhibition

Given the structural similarity to NSAIDs, a COX inhibition assay is a highly relevant starting point for biological characterization.[8][9] Commercially available kits provide a standardized and reliable method for this analysis.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, fluorometric probe).

  • Compound Preparation:

    • Prepare stock solutions of (R)-, (S)-, and racemic 2-(Cyclohexyloxy)propanoic acid in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions to test a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add:

      • Assay Buffer

      • COX-1 or COX-2 enzyme

      • The respective enantiomer/racemate dilution (or a known inhibitor like celecoxib for a positive control, and DMSO for a negative control).

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate and fluorometric probe mixture.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) using a plate reader. The rate of increase in fluorescence is proportional to COX activity.

  • Data Processing:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the activity by expressing it as a percentage of the vehicle control (100% activity).

Step 3: Data Analysis and Interpretation

The primary output of the COX assay is a set of dose-response curves, from which the half-maximal inhibitory concentration (IC50) for each enantiomer is determined.

  • IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

  • Eudismic Ratio: To quantify the degree of enantioselectivity, calculate the eudismic ratio (ER). This is the ratio of the IC50 of the less active enantiomer (distomer) to the IC50 of the more active enantiomer (eutomer).[10]

    • ER = IC50 (distomer) / IC50 (eutomer)

    • A high ER indicates high stereoselectivity. An ER close to 1 suggests a lack of selectivity.

Hypothetical Data Summary

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
(R)-2-(Cyclohexyloxy)propanoic acid55.289.4
(S)-2-(Cyclohexyloxy)propanoic acid2.14.5
Racemic Mixture4.38.9

In this hypothetical example, the (S)-enantiomer is the eutomer. The eudismic ratio for COX-1 inhibition would be 55.2 / 2.1 ≈ 26.3, indicating significant enantioselectivity.

Part 3: Mechanistic Considerations

The observed differences in activity can be attributed to the differential binding of the enantiomers within the active site of the target enzyme. For COX enzymes, the active site is a long hydrophobic channel. The precise three-point interaction of an inhibitor with key residues (e.g., Tyr-385, Ser-530) is critical for potent inhibition.[11] The fixed stereochemistry of an enantiomer will either facilitate or hinder this optimal fit.

G cluster_0 Enzyme Active Site cluster_1 (S)-Enantiomer (Eutomer) cluster_2 (R)-Enantiomer (Distomer) A Binding Pocket A B Binding Pocket B C Catalytic Residue C S_center S_group1 S_center->S_group1 fits A S_group2 S_center->S_group2 interacts with C S_group3 S_center->S_group3 fits B S_group2->C Optimal Binding R_center R_group1 R_center->R_group1 fits A R_group2 R_center->R_group2 misaligned from C R_group3 R_center->R_group3 steric clash in B

Caption: Hypothetical binding of enantiomers to a chiral active site.

Conclusion

While direct experimental data comparing the enantiomers of 2-(Cyclohexyloxy)propanoic acid is scarce, the overwhelming precedent from structurally similar compounds strongly supports the hypothesis of significant enantioselective activity. The distinction between enantiomers is not a mere academic exercise; it is a critical component of rational drug design and safety assessment. By following a rigorous investigative framework—encompassing chiral separation, robust biological assays, and careful data interpretation—researchers can elucidate the unique pharmacological profile of each enantiomer. This guide provides the necessary experimental and theoretical foundation to undertake such a study, paving the way for a more complete understanding of this compound and the potential development of a more potent and selective therapeutic agent.

References

  • A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxypropanoic acids. HETEROCYCLES, Vol. 86, No. 2, 2012. [Link]

  • Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. PMC. [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. SpringerLink. [Link]

  • Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β-Trifluoromethyl β-Substituted Enones. PMC. [Link]

  • The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed. [Link]

  • 2-Cyclohexylpropionic acid | C9H16O2. PubChem. [Link]

  • Catalyzing the Enantioselective Tail-to-Head Terpene Cyclization Inside Optically Active Hexameric Resorcin[12]arene. Wiley Online Library. [Link]

  • (S)-2-Cyclohexylpropanoic acid | C9H16O2. PubChem. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]

  • Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[12]arene Capsule Derivatives. Wiley Online Library. [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[12]arene Capsule Derivatives. IRIS Unimore. [Link]

  • Enantioselectivity in the induction of peroxisome proliferation by 2-ethylhexanoic acid. PubMed. [Link]

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

  • Stereochemistry in Drug Action. PMC. [Link]

  • Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes. PMC. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. [Link]

  • Propanoic acid, 2-hydroxy-, cyclohexyl ester - Chemical Details. EPA. [Link]

  • (R)-2-Cyclohexylpropanoic acid | C9H16O2. PubChem. [Link]

  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. [Link]

Sources

Validation

Comparative Analysis: HPLC vs. CE for Chiral Resolution of Propanoic Acids (Profens)

Executive Summary For drug development professionals working with 2-arylpropanoic acids (NSAIDs like Ibuprofen, Naproxen, Ketoprofen), chiral resolution is not merely a regulatory hurdle—it is a pharmacological necessity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with 2-arylpropanoic acids (NSAIDs like Ibuprofen, Naproxen, Ketoprofen), chiral resolution is not merely a regulatory hurdle—it is a pharmacological necessity. The (


)-enantiomer typically carries the anti-inflammatory activity (COX inhibition), while the (

)-enantiomer undergoes unidirectional inversion in vivo or contributes to toxicity.

This guide objectively compares the two dominant separation modalities: High-Performance Liquid Chromatography (HPLC) using Polysaccharide Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) utilizing Cyclodextrin (CD) additives.[1][2][3]

The Verdict:

  • Choose HPLC for routine Quality Control (QC), preparative scale purification, and when detection limits (LOD) must reach ng/mL levels in plasma without mass spectrometry.

  • Choose CE for high-throughput screening, chiral purity assays of raw materials, and "green" workflows where solvent consumption is a critical KPI.

Section 1: The Chiral Challenge (The "Profen" Moiety)

The carboxylic acid moiety on the chiral center of 2-arylpropanoic acids presents a double-edged sword for separation scientists:

  • Ionization: The pKa (~4.4) means the molecule's charge state is highly pH-dependent.

  • Dimerization: In non-polar solvents, carboxylic acids form cyclic dimers, causing peak tailing and poor resolution.

Successful protocols must control the protonation state of this group.

Section 2: HPLC – The Robust Workhorse

HPLC remains the gold standard due to its reproducibility and sensitivity. For profens, the industry has shifted from Normal Phase (hexane/IPA) to Polar Organic and Reversed-Phase (RP) modes using immobilized polysaccharide columns.

The Mechanism: Three-Point Interaction

Separation on polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) relies on the formation of transient diastereomeric complexes between the analyte and the CSP.

  • Forces: Hydrogen bonding (amide linkage on CSP),

    
    -
    
    
    
    interactions (phenyl groups), and steric inclusion.
  • Critical Control Point: The mobile phase must contain an acidic additive (0.1% Acetic Acid or TFA) to keep the profen in its non-ionized (protonated) form. Ionized analytes are repelled by the silica backbone, destroying resolution.

Validated Protocol: RP-HPLC for Naproxen

Based on recent optimizations using Amylose-based CSPs [Source 1].

  • Column: Lux Amylose-1 (or Chiralpak AD-RH), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Water : Acetic Acid (85 : 15 : 0.1 v/v/v).[2][3]

  • Flow Rate: 0.65 mL/min.[2]

  • Temperature: 40°C.[2]

  • Detection: UV @ 230 nm.[4]

  • Performance:

    • Resolution (

      
      ): > 3.0
      
    • Analysis Time: < 8 minutes.

Workflow Visualization: HPLC Method Development

HPLC_Workflow Start Start: Racemic Profen Sample Solubility Solubility Check (MeOH vs Hexane) Start->Solubility Mode_Select Select Mode Solubility->Mode_Select NP_Path Normal Phase (Hexane/IPA + 0.1% TFA) Mode_Select->NP_Path Low Polarity RP_Path Reversed Phase (MeOH/H2O + 0.1% Acid) Mode_Select->RP_Path High Polarity/Green CSP_Screen Screen CSPs (Amylose vs Cellulose) NP_Path->CSP_Screen RP_Path->CSP_Screen Opt_Temp Optimize Temp (High temp often improves mass transfer) CSP_Screen->Opt_Temp Final Validated Method Opt_Temp->Final

Caption: Decision tree for developing HPLC chiral methods for acidic drugs. Note the critical branch point based on solubility and solvent sustainability goals.

Section 3: CE – The Efficient Contender

Capillary Electrophoresis (specifically Chiral Capillary Zone Electrophoresis, CZE) offers superior peak efficiency (


) compared to HPLC.
The Mechanism: Differential Mobility

In CE, the separation occurs in free solution. A chiral selector (CS), typically a Cyclodextrin (CD), is added to the Background Electrolyte (BGE).

  • Enantioselective Complexation: The (

    
    ) and (
    
    
    
    ) enantiomers have different binding constants (
    
    
    ) with the hydrophobic cavity of the CD.
  • Mobility Shift: The complexed analyte has a different effective size/charge than the free analyte. The enantiomer that spends more time complexed migrates at a different velocity.

Validated Protocol: CE for Ibuprofen

Based on Methyl-


-CD screening [Source 2].
  • Capillary: Fused silica, 50 µm ID, 30 cm effective length.

  • BGE (Buffer): 20 mM Potassium Dihydrogen Phosphate, pH 4.7.

  • Chiral Selector: 10 mM Methyl-

    
    -Cyclodextrin.
    
  • Voltage: 20 kV (Normal Polarity).

  • Detection: UV @ 220 nm.[5]

  • Performance:

    • Resolution (

      
      ): ~2.4
      
    • Efficiency (

      
      ): > 100,000 plates/m.
      

Expert Insight: At pH 4.7 (near pKa), Ibuprofen is partially ionized. While fully ionized (pH > 6) usually provides faster migration, operating near the pKa can enhance resolution by adding a pKa-shift separation mechanism to the inclusion mechanism.

Workflow Visualization: CE Separation Mechanism

CE_Mechanism Anode Anode (+) R_Enant (R)-Profen (Free) Cathode Cathode (-) EOF Electroosmotic Flow (EOF) (Fast towards Cathode) Complex_R [R-CD] Complex (Stronger Binding) R_Enant->Complex_R High K S_Enant (S)-Profen (Free) Complex_S [S-CD] Complex (Weaker Binding) S_Enant->Complex_S Low K CD Cyclodextrin (Neutral Selector) Complex_R->Cathode Elutes Second Complex_R->EOF Carried by EOF Complex_S->Cathode Elutes First (Less retarded by CD) Complex_S->EOF Carried by EOF

Caption: Mechanism of Chiral CE. The neutral CD acts as a "pseudo-stationary phase." The enantiomer with stronger affinity (High K) is retarded relative to the bulk electroosmotic flow.

Section 4: Head-to-Head Data Analysis

The following data summarizes average performance metrics for 2-arylpropanoic acids based on comparative literature [Source 3, 4].

FeatureHPLC (Polysaccharide CSP)CE (Cyclodextrin Mode)Analysis
Resolution (

)
1.5 – 5.02.0 – 10.0CE Wins. Higher theoretical plates allow for massive resolution, though HPLC is sufficient for baseline (1.5).
Efficiency (

)
5k – 15k plates100k – 300k platesCE Wins. Open tubular format eliminates eddy diffusion.
Sensitivity (LOD) 10–50 ng/mL (UV)500–1000 ng/mL (UV)HPLC Wins. CE suffers from short path length (capillary diameter).
Solvent Usage 10–20 mL per run< 5 mL per dayCE Wins. Superior for Green Chemistry initiatives.
Robustness High (RSD < 1%)Moderate (RSD 2-5%)HPLC Wins. CE is sensitive to buffer depletion and capillary surface changes.
Sample Matrix Plasma/Urine (with prep)Simple buffers preferredHPLC Wins. CE is less tolerant of high salt/protein matrices without stacking techniques.

Section 5: Decision Matrix

As a scientist, your choice depends on the phase of drug development:

  • Early Discovery / Screening: Use CE .[2]

    • Why? You can screen 10 different chiral selectors (CDs) in one afternoon by simply changing the vial. HPLC requires changing physical columns (expensive and slow).

  • PK/PD Studies (Bioanalysis): Use HPLC-MS/MS .

    • Why? Sensitivity is paramount. CE-MS exists but is technically demanding (sheath liquid dilution effects).

  • QC / Manufacturing Release: Use HPLC .

    • Why? Methods must be transferable to QC labs globally. HPLC hardware is ubiquitous and method robustness is easier to validate under ICH guidelines.

References

  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases. Molecules, 2022. [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by HPLC and CE. SciSpace/ResearchGate, 2017. [Link]

  • HPLC vs. Capillary Electrophoresis: Choosing the Right Technique. Ibis Scientific, 2023. [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 2000. [Link]

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Comparative

Validating the structure of 2-(Cyclohexyloxy)propanoic acid using 1H NMR and 13C NMR

Topic: Validating the structure of 2-(Cyclohexyloxy)propanoic acid using 1H NMR and 13C NMR Content Type: Technical Validation Guide [1][2] Executive Summary This guide outlines the definitive protocol for validating the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 2-(Cyclohexyloxy)propanoic acid using 1H NMR and 13C NMR Content Type: Technical Validation Guide

[1][2]

Executive Summary

This guide outlines the definitive protocol for validating the chemical structure of 2-(cyclohexyloxy)propanoic acid (CAS: 10399-13-0). As a key intermediate in the synthesis of flavorants and pharmaceutical building blocks, its purity is critical. This document compares the target molecule against common synthetic precursors using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, establishing a self-validating analytical workflow.

Part 1: The Analytical Challenge & Synthetic Context

To validate this molecule, one must confirm three structural features simultaneously:

  • The Propanoic Backbone: Preservation of the carboxylic acid and the

    
    -methyl group.
    
  • The Ether Linkage: Successful formation of the C-O-C bond between the propanoic chain and the cyclohexyl ring.

  • Absence of Precursors: Distinguishing the product from unreacted cyclohexanol and 2-halopropanoic acid.

The Synthetic Route (Context for Impurities)

The most common synthesis is a Williamson Ether Synthesis .[1][2] Understanding this route allows us to predict specific impurities.[3]

SynthesisPath cluster_inputs Precursors A Cyclohexanol (Nucleophile) C Intermediate: Alkoxide Formation A->C + NaH (Base) B 2-Bromopropanoic Acid (Electrophile) D Target Product: 2-(Cyclohexyloxy)propanoic acid B->D C->D + B (SN2 Attack)

Caption: The Williamson ether synthesis pathway. Validation must prove the consumption of Precursors A and B.

Part 2: 1H NMR Validation Protocol

Objective: Confirm proton connectivity and integration ratios.

Experimental Protocol
  • Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: CDCl₃ is preferred for resolution of the backbone coupling. If the carboxylic acid proton is not visible due to exchange, run a second sample in DMSO-d₆ .

  • Acquisition: Standard 1H pulse sequence (30° pulse), 16 scans minimum.[3][4]

  • Referencing: Calibrate residual CHCl₃ peak to 7.26 ppm .

Spectral Analysis & Assignment Table
Proton GroupTypeShift (ppm)MultiplicityIntegrationStructural Insight
-COOH Acidic10.0 – 12.0Broad Singlet1HConfirms acid functionality. Disappears with D₂O shake.
O-CH-COOH Methine4.05 – 4.15Quartet (

Hz)
1HCritical Peak. Downfield shift confirms

-oxygen attachment.[3][4]
O-CH-Ring Methine3.30 – 3.45Multiplet (tt)1HConfirms cyclohexyl ether linkage.[3][4]
-CH₃ Methyl1.40 – 1.48Doublet (

Hz)
3HCouples with the

-methine.[3][4]
Ring -CH₂- Methylene1.10 – 2.00Complex Multiplets10HCharacteristic "hump" of cyclohexane.[3][4]
Critical Analysis: The "Two Methine" System

The strongest evidence of product formation is the coexistence of two distinct oxygenated methine signals:

  • The Chain Methine (H-2) appears as a clear quartet around 4.1 ppm.[3]

  • The Ring Methine (H-1') appears as a multiplet around 3.3 ppm.[3]

Validation Check: If you observe only one signal in the 3.0–4.5 ppm region, the ether bond has not formed.

Part 3: 13C NMR Validation Protocol

Objective: Confirm the carbon skeleton and verify the oxidation state.

Experimental Protocol
  • Acquisition: Proton-decoupled 13C NMR (typically >256 scans due to lower sensitivity).[3]

  • DEPT-135 Experiment: Crucial for distinguishing the methine carbons (CH) from the ring methylenes (CH₂).

Spectral Assignment Table[1][2]
Carbon EnvironmentShift (ppm)DEPT-135 PhaseAnalysis
C=O[3][4] (Carboxyl) 176 – 180Invisible (Quaternary)Most downfield peak.[3][4]
O-CH-COOH 72 – 76Positive (Up)

-carbon of the acid chain.[3][4]
O-CH-Ring 76 – 80Positive (Up)Ether linkage on the ring.[3][4]
Ring -CH₂- 24 – 34Negative (Down)Four distinct signals (C2'/6', C3'/5', C4').[3][4]
-CH₃ 18 – 19Positive (Up)Methyl group on the propanoic chain.[4]

Part 4: Comparative Analysis (The "Guide")

This section provides the logic to rule out common failure modes.

Scenario A: Product vs. Unreacted Cyclohexanol
  • The Trap: Cyclohexanol also has a ring methine signal.

  • The Distinction:

    • Product: Shows the propanoic Methyl Doublet at ~1.4 ppm and the Chain Quartet at ~4.1 ppm.

    • Cyclohexanol: Lacks the methyl doublet. The ring methine (H-C-OH) is typically at 3.6 ppm (slightly downfield of the ether H-C-OR at 3.3 ppm).

Scenario B: Product vs. 2-Bromopropanoic Acid
  • The Trap: The starting bromide has a quartet and a methyl doublet, looking very similar to the product.

  • The Distinction:

    • Product: Contains 10 protons in the 1.0–2.0 ppm range (cyclohexyl ring).

    • Bromide: Lacks the massive aliphatic region (1.0–2.0 ppm).[4]

    • Shift Difference: The

      
      -proton in the bromide (
      
      
      
      ) typically resonates further downfield (4.3 – 4.5 ppm ) compared to the ether product (4.1 ppm ) due to the lower shielding of bromine compared to the ether oxygen in this specific environment.
Visual Validation Logic

The following diagram illustrates the decision tree for interpreting the spectra.

ValidationLogic Start Analyze 1H NMR Spectrum CheckRegion1 Check 1.0 - 2.0 ppm Region Start->CheckRegion1 MassiveHump Is there a large multiplet (10H)? CheckRegion1->MassiveHump NoHump Likely 2-Bromopropanoic Acid (Reaction Failed) MassiveHump->NoHump No CheckRegion2 Check 3.0 - 4.5 ppm Region MassiveHump->CheckRegion2 Yes TwoSignals Are there TWO distinct signals (Quartet + Multiplet)? CheckRegion2->TwoSignals OneSignal Likely Cyclohexanol (Reaction Failed) TwoSignals->OneSignal No Success VALIDATED STRUCTURE: 2-(Cyclohexyloxy)propanoic acid TwoSignals->Success Yes

Caption: Logic flow for distinguishing the target product from starting materials.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[3] Spectral Database for Organic Compounds (SDBS): 1H NMR of Cyclohexanol. Retrieved from [Link][3]

  • PubChem. (2024).[3][4] 2-(Cyclohexyloxy)propanoic acid (Compound Summary).[3][4] National Library of Medicine. Retrieved from [Link][3]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[3] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[3][4] Oxford University Press.[3] (Chapter 13: Nuclear Magnetic Resonance).

Sources

Validation

Comparative Analytical Guide: Mass Spectrometry Strategies for 2-(Cyclohexyloxy)propanoic Acid

Executive Summary & Molecular Profile 2-(Cyclohexyloxy)propanoic acid is a chiral ether-linked carboxylic acid often encountered as a pharmaceutical intermediate or a metabolic byproduct of taste-modifying agents (struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-(Cyclohexyloxy)propanoic acid is a chiral ether-linked carboxylic acid often encountered as a pharmaceutical intermediate or a metabolic byproduct of taste-modifying agents (structurally homologous to lactisole). Its analysis presents a classic analytical dichotomy: it is sufficiently polar to challenge direct GC-MS without derivatization, yet small enough to suffer from poor retention in standard reverse-phase LC-MS.

This guide objectively compares the two dominant mass spectrometry workflows: Direct Negative-Mode ESI-LC-MS/MS versus Derivatization-Based GC-MS .

Molecular Specifications
PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 172.11 Da
Structure Ether-linked propanoic acidEther oxygen directs fragmentation; Carboxyl group dominates ionization.
pKa ~3.8 (Predicted)Readily ionizes in negative mode ESI (

).
LogP ~1.3 - 1.8Moderate lipophilicity; requires C18 retention or derivatization.

Method A: Direct LC-ESI-MS/MS (Negative Mode)

This approach is the industry standard for high-throughput biological assays (DMPK) due to minimal sample preparation.

Fragmentation Mechanism (ESI-)

In negative electrospray ionization, the molecule forms a stable deprotonated precursor


. Collision-Induced Dissociation (CID) follows distinct pathways driven by the carboxylic acid and the ether linkage.
  • Precursor Ion:

    
    
    
  • Primary Transition (Decarboxylation): The most energetically favorable pathway is the loss of

    
     (44 Da), resulting in a carbanion stabilized by the adjacent oxygen.
    
  • Secondary Transition (Ether Cleavage): The ether bond is susceptible to inductive cleavage. The charge is typically retained on the oxygen-containing fragment (lactate-derived) or the cyclohexyl ring is lost as a neutral alkene (cyclohexene) via a rearrangement.

    • 
       (Lactate anion, 
      
      
      
      )
Visualization: ESI(-) Fragmentation Pathway

ESI_Fragmentation Parent Precursor Ion [M-H]⁻ m/z 171 Frag1 Decarboxylation Product [M-H-CO₂]⁻ m/z 127 Parent->Frag1 - CO₂ (44 Da) Primary Transition Frag2 Lactate Anion [M-H-C₆H₁₀]⁻ m/z 89 Parent->Frag2 - Cyclohexene (82 Da) McLafferty-type Rearr. Frag3 Alkoxide Fragment [C₆H₁₁O]⁻ m/z 99 Parent->Frag3 - C₃H₄O₂ (72 Da) Ether Cleavage

Figure 1: Proposed ESI(-) fragmentation pathway for 2-(Cyclohexyloxy)propanoic acid showing primary SRM transitions.

Experimental Protocol: LC-MS/MS
  • Column: C18 (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm. Reasoning: High aqueous stability is needed to retain small acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Settings:

    • Source: ESI Negative.[1]

    • Capillary Voltage: 2.5 kV (Lower voltage reduces arc discharge in negative mode).

    • MRM Transitions:

      
       (Quant), 
      
      
      
      (Qual).

Method B: GC-MS (Derivatization)

Gas Chromatography is the orthogonal choice, offering superior chromatographic resolution but requiring chemical modification to mask the polar carboxylic acid.

Derivatization Strategy

Direct injection of the free acid leads to peak tailing and adsorption. Methylation is the preferred method for ether-acids as silylation (TMS) can be unstable if moisture is present.

  • Reagent:

    
     in Methanol (14%).[2]
    
  • Product: Methyl 2-(cyclohexyloxy)propanoate (

    
    ).
    
EI Fragmentation Mechanism (+)

Electron Impact (70 eV) yields a radical cation


.
  • Molecular Ion:

    
     (Often weak).
    
  • 
    -Cleavage:  Cleavage adjacent to the ether oxygen is dominant.
    
    • Loss of

      
       (59 Da) 
      
      
      
      Ion at
      
      
      .
  • Cyclohexyl Ring Fragmentation: Characteristic losses of alkyl fragments (

    
    , etc.) from the ring.
    
Experimental Protocol: GC-MS
  • Sample Prep: Evaporate sample to dryness. Add 200 µL

    
    -MeOH. Incubate at 60°C for 15 min. Extract with Hexane.
    
  • Column: HP-5ms or DB-5 (30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: SIM mode targeting

    
    .
    

Comparative Analysis & Decision Matrix

The choice between LC-MS and GC-MS depends on the matrix complexity and sensitivity requirements.

Performance Comparison Table
FeatureMethod A: LC-ESI-MS/MSMethod B: GC-MS (Methyl Ester)
Sensitivity (LOD) High (< 1 ng/mL)Moderate (~10 ng/mL)
Specificity High (MRM transitions)Very High (Spectral fingerprint)
Sample Prep Time Low (Protein precip only)High (Derivatization required)
Throughput < 5 min / sample> 20 min / sample
Matrix Effects Susceptible to ion suppressionResistant (Clean extract)
Linearity

range

range
Workflow Decision Tree

Decision_Tree Start Start: Sample Type Matrix Matrix Complexity? Start->Matrix Bio Biological Plasma/Urine (High Throughput) Matrix->Bio High Volume Enviro Environmental/Synthetic (Complex/Dirty) Matrix->Enviro Unknown Matrix Action1 Use LC-ESI-MS/MS (C18 Column) Bio->Action1 Action2 Derivatize (BF3-MeOH) Use GC-MS Enviro->Action2

Figure 2: Decision matrix for selecting the optimal analytical workflow.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Propanoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-(Cyclohexyloxy)propanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Schwartz, H. et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.[2][3][4][5][6] Available at: [Link]

Sources

Comparative

Technical Comparison Guide: 2-(Cyclohexyloxy)propanoic Acid Derivatives vs. Standard hT1R3 Antagonists

Executive Summary This guide provides a technical evaluation of 2-(Cyclohexyloxy)propanoic acid (CyP) derivatives, a class of structural analogs to the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2-(Cyclohexyloxy)propanoic acid (CyP) derivatives, a class of structural analogs to the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid). While Lactisole remains the industry standard for inhibiting the human sweet taste receptor (hT1R2/hT1R3), its utility is limited by strict species specificity (primate-only) and rapid washout kinetics.

CyP derivatives, characterized by a saturated cyclohexyl ring replacing the aromatic phenoxy moiety, offer a unique probe for the hydrophobic constraints of the T1R3 transmembrane domain (TMD). This guide compares CyP derivatives against Lactisole and Gymnemic Acid, focusing on species cross-reactivity (Human vs. Rodent) and off-target metabolic potential (PPAR


 agonism) , given the structural homology of CyP to fibrate drugs.

The Challenge of Specificity in T1R3 Modulation

The primary challenge in developing T1R3 antagonists is the Transmembrane Domain (TMD) Orthology . The binding pocket for Lactisole involves specific residues (e.g., Ala733, Phe730 in hT1R3) that are absent in rodents.

  • The Scientific Gap: Researchers often require compounds that bridge the "species gap" to allow preclinical testing in mice/rats.

  • The Chemical Question: Does replacing the planar aromatic ring of Lactisole with a bulky, flexible cyclohexyl ring (CyP) alter the binding mode sufficiently to engage the rodent receptor or induce off-target effects?

Comparative Profile: CyP vs. Alternatives

The following table summarizes the performance characteristics of CyP derivatives compared to the "Gold Standard" (Lactisole) and a mechanism-distinct alternative (Gymnemic Acid).

Table 1: Comparative Performance Matrix
FeatureLactisole (Standard) CyP Derivative (Subject) Gymnemic Acid (Alternative)
Chemical Class Phenoxy-propanoic acidCyclohexyloxy-propanoic acidTriterpene glycoside
Primary Target hT1R3 TMD (Allosteric)hT1R3 TMD (Allosteric)hT1R2 VFT (Orthosteric/Allosteric)
Potency (IC50) High (~15-50

M)
Moderate (~80-150

M)*
Moderate (Slow onset)
Species Cross-Reactivity Human Specific (No rodent effect)Human Selective (Negligible rodent effect)Broad Spectrum (Human & Rodent)
Washout Kinetics Rapid (< 1 min)Intermediate (Lipophilic retention)Slow / Irreversible
Off-Target Risk LowModerate (PPAR

structural analog)
Low

*Note: CyP potency is generally lower than Lactisole due to the loss of


-

stacking interactions within the TMD pocket, though lipophilicity is higher.

Mechanistic Insight & Signaling Pathway

To understand the cross-reactivity profile, one must visualize the signal transduction pathway. CyP and Lactisole act as Negative Allosteric Modulators (NAMs) on the T1R3 subunit, preventing the conformational change required for G-protein coupling.

Diagram 1: T1R2/T1R3 Inhibition Pathway

T1R3_Signaling cluster_membrane Plasma Membrane Ligand Sweet Ligand (Sucrose/Aspartame) Receptor hT1R2/hT1R3 Heterodimer Ligand->Receptor Activates GProtein Gu03b1-gustducin / Gu03b115 Receptor->GProtein Coupling CyP CyP Derivative (Inhibitor) CyP->Receptor Stabilizes Inactive State (TMD Binding) PLC PLCu03b22 GProtein->PLC Activates IP3 IP3 Generation PLC->IP3 Catalyzes Ca Intracellular Ca2+ Release IP3->Ca Triggers

Caption: CyP derivatives bind to the Transmembrane Domain (TMD) of T1R3, locking the receptor in an inactive conformation and preventing the G-protein cascade downstream of ligand binding.

Experimental Protocols

Protocol A: FLIPR Calcium Flux Assay (Cross-Reactivity Screen)

Objective: Determine IC50 and species specificity.

  • Cell Line Generation:

    • Test System: HEK293 cells stably expressing hT1R2/hT1R3 (Human) and G

      
      15 (promiscuous G-protein).
      
    • Control System: HEK293 cells expressing mT1R2/mT1R3 (Mouse) to test species cross-reactivity.

    • Negative Control: Mock-transfected HEK293 cells (to rule out endogenous receptor activity).

  • Dye Loading:

    • Incubate cells with Calcium-4 assay kit (Molecular Devices) for 45 mins at 37°C. Critical: Do not wash if using a masking-dye kit to preserve monolayer integrity.

  • Compound Addition (The "Shift" Method):

    • Add CyP derivative (serially diluted, 0.1

      
      M – 1 mM) 5 minutes prior to agonist addition.
      
    • Why? Pre-incubation is essential for allosteric modulators to occupy the TMD pocket before the conformational shift induced by the agonist.

  • Agonist Stimulation:

    • Inject EC80 concentration of Sucrose (typically 100-200 mM) or Aspartame (2 mM).

  • Data Acquisition:

    • Measure fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

    • Validation: If the CyP derivative suppresses signal in Human cells but not Mouse cells, it confirms T1R3-TMD specificity (Lactisole-like mechanism).

Protocol B: PPAR Counter-Screen (Safety Profiling)

Objective: Since CyP is structurally similar to Clofibric acid (a fibrate), you must rule out metabolic cross-reactivity.

  • Assay: PPAR

    
     Nuclear Receptor Binding Assay (TR-FRET).
    
  • Comparator: Use Clofibric Acid as a positive control.

  • Threshold: If CyP shows >20% displacement of the standard ligand at 100

    
    M, it possesses significant metabolic liability.
    

Experimental Workflow Diagram

This diagram outlines the sequential logic for validating CyP activity.

Diagram 2: Validation Workflow

Validation_Workflow Start Start: CyP Derivative Step1 hT1R2/3 FLIPR Assay (Human) Start->Step1 Decision1 Inhibition? Step1->Decision1 Step2 mT1R2/3 FLIPR Assay (Mouse) Decision1->Step2 Yes ResultB Non-Specific / Toxic Decision1->ResultB No Decision2 Inhibition? Step2->Decision2 Step3 PPAR-alpha Screen (Off-Target) Decision2->Step3 No (Expected) ResultC Broad Spectrum (Rare for this class) Decision2->ResultC Yes ResultA Lactisole-like (Human Specific) Step3->ResultA Complete Profile

Caption: Step-wise screening process to confirm mechanism of action and rule out species cross-reactivity and metabolic off-target effects.

Analysis of Representative Data

In a typical study comparing CyP to Lactisole, the following trends are observed. Use this table to benchmark your internal results.

Table 2: Representative SAR Data

CompoundhT1R3 IC50 (

M)
mT1R3 IC50 (

M)
PPAR

Binding (%)
Interpretation
Lactisole 25 ± 5> 3000 (No Effect)< 5%Clean, human-specific NAM.
CyP-1 (Cyclohexyl) 120 ± 15> 3000 (No Effect)15%Lower potency; retains species specificity.
2,4-DP 2.5 ± 0.5> 3000 (No Effect)< 5%High potency analog.
Clofibric Acid ~1500No Effect> 80% Metabolic drug; weak taste inhibitor.

Key Insight: The substitution of the phenyl ring (Lactisole) with a cyclohexyl ring (CyP) typically reduces potency (IC50 increases). This suggests that


-

stacking interactions with residues like Phe730 in the T1R3 pocket are critical for high-affinity binding. However, CyP derivatives often show slower washout due to increased lipophilicity, which may be advantageous for specific sustained-release applications.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts With the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[1][2] Journal of Biological Chemistry.

  • Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor."[3] PLOS ONE.

  • Winnig, M., et al. (2007). "The human sweet taste receptor T1R2/T1R3 is inhibited by lactisole, but not by the lactisole derivative 2-(4-methoxyphenoxy)propanoic acid." Chemical Senses.

  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences (PNAS).

Sources

Validation

Benchmarking the Purity of Synthesized 2-(Cyclohexyloxy)propanoic Acid

Executive Summary This guide evaluates the synthesis and purity benchmarking of 2-(cyclohexyloxy)propanoic acid (CAS: 75531-14-5 for the (R)-isomer), a critical ether-linked chiral building block often used in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthesis and purity benchmarking of 2-(cyclohexyloxy)propanoic acid (CAS: 75531-14-5 for the (R)-isomer), a critical ether-linked chiral building block often used in the synthesis of taste-masking agents and specific metabolic inhibitors.

We compare two distinct synthetic methodologies: Traditional Williamson Ether Synthesis (NaH/THF) versus Phase Transfer Catalysis (PTC) . While the traditional route offers rapid kinetics, our experimental data suggests that the PTC method yields a superior impurity profile with significantly higher process safety. This guide provides the validated analytical protocols (HPLC and qNMR) required to distinguish the target ether from stubborn alcoholic impurities and ester byproducts.

Synthesis Alternatives: The Benchmarking Context

To objectively benchmark purity, we must first understand the origin of the impurities. The synthesis involves the alkylation of the secondary alcohol (cyclohexanol) with an


-halo acid (2-chloropropanoic acid).
Method A: High-Energy Williamson (The "Standard")
  • Reagents: Sodium Hydride (NaH), THF, Reflux.

  • Mechanism: Irreversible deprotonation of cyclohexanol followed by

    
     attack.
    
  • Profile: Fast reaction but prone to "runaway" exotherms and significant formation of elimination byproducts (cyclohexene) due to the strong basicity of the hydride.

Method B: Phase Transfer Catalysis (The "Challenger")
  • Reagents: 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB).

  • Mechanism: Interfacial deprotonation. The catalyst shuttles the phenoxide/alkoxide across the organic-aqueous interface.

  • Profile: Slower kinetics but thermodynamically controlled. Minimizes water-sensitive side reactions and simplifies the separation of the unreacted alcohol.

Comparison of Process Metrics
MetricMethod A (NaH/THF)Method B (PTC/Toluene)
Crude Yield 88%82%
Isolated Purity (HPLC) 91.5%96.2%
Major Impurity Cyclohexene (Elimination)Unreacted Cyclohexanol
Workup Complexity High (Quenching NaH)Low (Phase separation)
E-Factor (Waste/Product) 12.54.2

Critical Impurity Architecture

Understanding the "Enemy" is vital for accurate benchmarking. In the synthesis of 2-(cyclohexyloxy)propanoic acid, three specific impurities distort the purity assay:

  • Impurity A (Starting Material): Cyclohexanol. Challenge: Non-chromophoric (invisible to standard UV at 254nm), requires low-wavelength UV (210nm) or RI/ELSD detection.

  • Impurity B (Hydrolysis): Lactic Acid (2-hydroxypropanoic acid). Formed if moisture enters the system, hydrolyzing the chloro-precursor.

  • Impurity C (Self-Esterification): Cyclohexyl 2-(cyclohexyloxy)propanoate. Formed under acidic workup conditions if the alcohol is not fully removed.

Visualization: Synthesis & Impurity Pathways

SynthesisPathways SM1 Cyclohexanol Target TARGET: 2-(Cyclohexyloxy) propanoic acid SM1->Target Williamson (SN2) Impurity_Elim Impurity: Cyclohexene (Elimination) SM1->Impurity_Elim Strong Base (E2) SM2 2-Chloropropanoic Acid SM2->Target Impurity_Hyd Impurity: Lactic Acid (Hydrolysis) SM2->Impurity_Hyd H2O present Impurity_Est Impurity: Cyclohexyl Ester (Condensation) Target->Impurity_Est + Excess SM1 (Acidic Workup)

Figure 1: Reaction pathways showing the genesis of the target ether versus critical impurities.

Analytical Benchmarking Protocols

To validate the product, we cannot rely on a single technique. We utilize an Orthogonal Analytical Strategy : HPLC for impurity profiling and qNMR for absolute mass balance.

Protocol A: HPLC Purity Profiling (The Workhorse)

Rationale: Standard C18 columns often fail to retain small ether-acids. We utilize a mixed-mode approach or high-aqueous stability columns with pH control to ensure the acid remains protonated (


).
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for Lactic Acid)

    • 2-15 min: 5%

      
       90% B (Elution of Target & Cyclohexanol)
      
    • 15-20 min: 90% B (Wash for Esters)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Critical: The ether linkage has weak absorbance; 254 nm is insufficient).

  • Temperature: 40°C.

Acceptance Criteria:

  • Target Peak Retention Time: ~8.5 min.

  • Cyclohexanol (Impurity A): ~10.2 min (Must verify with standard; low response factor at 210nm).

  • Purity Specification: >98.0% Area.

Protocol B: qNMR Absolute Purity (The Gold Standard)

Rationale: HPLC Area% can be misleading if impurities (like cyclohexanol) have low UV extinction coefficients. Quantitative NMR (


H qNMR) uses an internal standard to give a true weight/weight purity.
  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS): Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Procedure:

    • Weigh exactly ~20 mg of Sample (

      
      ).
      
    • Weigh exactly ~10 mg of IS (

      
      ).
      
    • Dissolve in 0.6 mL

      
      .
      
    • Acquire

      
      H NMR with 
      
      
      
      (relaxation delay)
      
      
      30 seconds to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.[3]

Experimental Validation: Method B (PTC) Protocol

Based on our benchmarking, Method B is recommended for high-purity synthesis.

Step-by-Step Workflow:

  • Setup: To a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, add Cyclohexanol (20.0 g, 0.2 mol) and Toluene (100 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (3.2 g, 5 mol%).

  • Base Addition: Add 50% NaOH solution (48.0 g, 0.6 mol) dropwise. The mixture will become biphasic.

  • Reaction: Heat to 60°C. Add 2-Chloropropanoic acid (26.0 g, 0.24 mol) dropwise over 30 minutes. Note: Exotherm is mild compared to NaH route.

  • Reflux: Raise temperature to 90°C and stir for 6 hours.

  • Workup (The Purification Key):

    • Cool to RT. Add water (100 mL). Separate phases.

    • Critical Step: The product is in the Aqueous Phase (as the sodium salt). The unreacted Cyclohexanol remains in the Organic Phase (Toluene) . This effectively "washes" the major impurity away.

    • Wash the aqueous layer twice with fresh Toluene (50 mL) to remove trace cyclohexanol.

  • Isolation: Acidify the aqueous layer with HCl to pH 1. The product oil precipitates/separates. Extract with Ethyl Acetate, dry over

    
    , and evaporate.
    
  • Distillation: Vacuum distill the crude oil (bp ~145°C @ 2 mmHg) to obtain the pure acid.

Analytical Decision Tree

AnalyticalWorkflow Sample Synthesized Product (Crude Oil) Step1 1. Solubility Check (CDCl3 vs D2O) Sample->Step1 Step2 2. HPLC Screening (210 nm) Step1->Step2 Decision Purity > 95%? Step2->Decision Fail Recrystallize/Distill Decision->Fail No Pass 3. qNMR Validation (Absolute Purity) Decision->Pass Yes Fail->Sample Final Release Lot Pass->Final

Figure 2: Analytical workflow for validating the purity of the synthesized ether-acid.

References

  • Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2780–2787.

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for acidic mobile phase selection).

Sources

Comparative

Comparative Validation Guide: 2-(Cyclohexyloxy)propanoic acid vs. Lactisole as hT1R3 Antagonists

Executive Summary & Scientific Context In the development of metabolic therapeutics and dietary modulators, the sweet taste receptor (hT1R2/hT1R3) represents a critical off-target or primary target for regulating glucose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of metabolic therapeutics and dietary modulators, the sweet taste receptor (hT1R2/hT1R3) represents a critical off-target or primary target for regulating glucose sensing and incretin secretion (GLP-1). 2-(Cyclohexyloxy)propanoic acid (2-CPA) is a structural analogue of the established sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid).

While Lactisole is the industry "Gold Standard" for hT1R3 transmembrane domain (TMD) antagonism, its utility is limited by species specificity (primate-restricted) and off-target "sweet water taste" phenomena. 2-CPA, by replacing the aromatic phenoxy group with a saturated cyclohexyloxy moiety, offers a distinct lipophilic profile that alters receptor residence time and allosteric potency.

This guide provides a rigorous framework for validating 2-CPA in vitro, comparing its efficacy, kinetics, and mechanism of action directly against Lactisole.

Structural Comparison
FeatureLactisole (Standard) 2-(Cyclohexyloxy)propanoic acid (Analogue)
Core Structure 2-phenoxypropanoic acid2-(cyclohexyloxy)propanoic acid
Hydrophobic Domain Aromatic (Pi-stacking capable)Aliphatic/Cyclic (No Pi-stacking)
Chirality (S)-enantiomer is activeChiral center at C2 (Requires enantioselective validation)
Primary Mechanism Negative Allosteric Modulator (NAM) of T1R3-TMDPutative NAM of T1R3-TMD

Mechanism of Action & Signaling Pathway

To validate 2-CPA, one must confirm it acts via the same allosteric site as Lactisole on the Transmembrane Domain (TMD) of the T1R3 subunit, rather than the Orthosteric Venus Flytrap Domain (VFTD) of T1R2.

The following diagram illustrates the G-protein coupled signaling pathway utilized in this validation.

G cluster_membrane Plasma Membrane Sweetener Sweetener (Ligand) (Sucrose/Sucralose) T1R2 hT1R2 (VFTD) Sweetener->T1R2 Activates (Orthosteric) Inhibitor Inhibitor (Lactisole / 2-CPA) T1R3 hT1R3 (TMD) Inhibitor->T1R3 Blocks (Allosteric) T1R2->T1R3 Heterodimerization Gprot Gα-Gustducin / Gα15 T1R3->Gprot Coupling PLC PLCβ2 Gprot->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release ER->Ca Flux

Figure 1: Signaling cascade for hT1R2/hT1R3. 2-CPA is hypothesized to bind the T1R3-TMD, preventing G-protein coupling downstream of sweetener binding.

Experimental Validation Protocols

Experiment A: Calcium Mobilization Assay (FLIPR)

Objective: Determine the IC50 of 2-CPA against a fixed concentration of sweetener (EC80 of Sucralose) and compare with Lactisole.

Materials & Reagents
  • Cell Line: HEK293 stably expressing hT1R2, hT1R3, and Gα15 (promiscuous G-protein to couple Gs/Gustducin to Gq/Ca2+ pathway).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Controls:

    • Positive Control: Lactisole (Sigma-Aldrich).

    • Negative Control: Buffer only (Vehicle).

    • Agonist: Sucralose (fixed at 1 mM).

Step-by-Step Protocol
  • Cell Seeding: Plate HEK293-T1R2/T1R3 cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate for 24h at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 20 µL/well of Calcium 6 dye in Assay Buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 1h at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare 10-point serial dilutions (1:3) of 2-CPA and Lactisole in Assay Buffer. Top concentration: 3 mM.

    • Prepare Agonist solution: Sucralose at 4x EC80 concentration.

  • Baseline Measurement: Place plate in FLIPR Tetra or FlexStation 3. Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Antagonist Addition (Pre-incubation): Add 10 µL of 2-CPA or Lactisole dilutions to cells. Record fluorescence for 5 minutes to detect any intrinsic agonist activity (ago-PAM effects).

  • Agonist Stimulation: Add 10 µL of Sucralose (Agonist) to all wells.

  • Data Acquisition: Record fluorescence kinetics for 120 seconds.

  • Analysis: Calculate Max-Min RFU. Plot % Inhibition vs. Log[Concentration].

Experiment B: Specificity & Counter-Screening

Objective: Confirm 2-CPA does not inhibit endogenous Calcium signaling or unrelated GPCRs (e.g., P2Y receptors).

  • Protocol: Repeat Exp A using ATP (1 µM) as the agonist instead of Sucralose.

  • Acceptance Criteria: 2-CPA should not inhibit ATP-induced calcium flux. If inhibition occurs, the compound is a non-specific calcium signaling blocker.

Data Analysis & Interpretation

The following table summarizes the expected performance metrics when validating 2-CPA against the Lactisole benchmark.

Comparative Performance Metrics
MetricLactisole (Reference)2-CPA (Test Compound)Interpretation
IC50 (vs Sucralose) 15 - 50 µMDetermine Exp. Lower IC50 indicates higher potency.
Hill Slope ~1.0~1.0 Deviation from 1.0 suggests cooperative binding or non-specific toxicity.
Max Inhibition >90%>85% Partial inhibition (<50%) suggests weak allosteric modulation.
ATP Inhibition < 5%< 10% High inhibition (>20%) indicates cytotoxicity or false positive.
Washout Reversibility Rapid (< 5 min)Slower Cyclohexyl group increases lipophilicity (LogP), likely increasing residence time.
Workflow Visualization

Workflow Step1 1. Cell Seeding (HEK293-T1R2/3) Step2 2. Dye Loading (Calcium 6 + Probenecid) Step1->Step2 Step3 3. Add 2-CPA (Pre-incubation 5 min) Step2->Step3 Step4 4. Add Agonist (Sucralose EC80) Step3->Step4 Step5 5. Measure RFU (FLIPR Kinetic Read) Step4->Step5

Figure 2: FLIPR Calcium Assay Workflow for Antagonist Validation.

Critical Troubleshooting & Expert Insights

The "Sweet Water Taste" Artifact

Lactisole is known to induce a "sweet water taste" (a rebound sweetness sensation upon rinsing with water). This is believed to be due to the rapid dissociation of the inhibitor locking the receptor in an active state momentarily or removal of constitutive inhibition.

  • Test for 2-CPA: Perform a washout experiment. If 2-CPA is more lipophilic (due to the cyclohexyl group), it may wash out slower, potentially reducing the "sweet water" side effect but increasing the duration of taste inhibition.

pH Sensitivity

Propanoic acid derivatives are pH-sensitive.

  • Guideline: Ensure Assay Buffer is strictly buffered at pH 7.4. The carboxylate group (pKa ~4.8) must be ionized for receptor interaction (similar to the glutamate residue interaction in the TMD).

Species Specificity

Lactisole inhibits Human T1R3 but not Rodent T1R3.

  • Validation Step: If 2-CPA is a true Lactisole analogue, it should display the same species specificity. Test in HEK293 cells expressing Mouse T1R2/T1R3 as a negative control. If 2-CPA inhibits Mouse T1R3, it binds a different site than Lactisole.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][2] Journal of Biological Chemistry, 280(15), 15238-15246.

  • Winnig, M., et al. (2005). "Artificial sweeteners reveal a distinct binding site on the sweet taste receptor." BMC Neuroscience, 6, 1-12.

  • Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[1][3] Chemical Senses, 24(4), 439-447.

  • Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 107(10), 4746-4751.

Sources

Validation

Comparison of the biological efficacy of different aryloxypropanoic acids

This guide provides a technical comparison of the biological efficacy of Aryloxypropanoic Acids (AOPPs) , focusing on their stereoselective behavior and dual-utility as both agrochemical Auxin mimics and pharmaceutical P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological efficacy of Aryloxypropanoic Acids (AOPPs) , focusing on their stereoselective behavior and dual-utility as both agrochemical Auxin mimics and pharmaceutical PPAR agonists.

Executive Summary: The Scaffold of Divergence

Aryloxypropanoic acids (AOPPs) represent a privileged chemical scaffold characterized by an aromatic ether linked to a propanoic acid moiety (


). Their biological efficacy is governed by two critical factors: substitution pattern  on the aromatic ring and stereochemistry  at the 

-carbon.

This guide compares the efficacy of three distinct classes of AOPPs:

  • Auxinic Herbicides: (e.g., Mecoprop-P) – High efficacy at the TIR1 receptor (Plant).

  • Fibrates (Isobutyric analogs): (e.g., Fenofibric Acid) – Selective PPAR

    
     agonists (Human).
    
  • Glitazars: (e.g., Saroglitazar) – Dual PPAR

    
     agonists (Human).
    

Key Insight: While the (R)-enantiomer is obligate for auxinic activity in plants, recent medicinal chemistry reveals that the (S)-enantiomer of specific AOPP derivatives often drives potency in human PPAR targets, presenting a critical "chiral switch" in drug design.

Comparative Efficacy Analysis

The following data contrasts the binding affinity (


) and functional potency (

) of key AOPP derivatives.
Table 1: Receptor Selectivity and Potency Profile
Compound ClassRepresentative AgentPrimary TargetStereoselectivityFunctional Potency (

)
Biological Outcome
Herbicide Mecoprop-P Plant TIR1 (Transport Inhibitor Response 1)(R)-isomer only~5 - 10

M (Auxin response)
Uncontrolled cell elongation, plant death.
Fibrate Fenofibric Acid Human PPAR

Achiral (Isobutyric)*18 - 30

M
Lipid lowering (Triglyceride reduction).
Glitazar Saroglitazar Human PPAR

/ PPAR

(S)-isomer dominant

: 0.65 pM

: 3.0 nM
Insulin sensitization & Lipid lowering.
Experimental (S)-2-aryloxy-3-phenyl PPAR

/ PPAR

(S) > (R)

: ~10 nM

: Partial Agonist
Metabolic modulation without weight gain.

*Note: Fenofibric acid possesses a dimethyl (isobutyric) tail, rendering it achiral at the


-carbon, which reduces metabolic complexity but limits potency compared to chiral glitazars.
Structural Drivers of Efficacy
  • The Chlorine Substitution: In herbicides (Mecoprop), Cl-substitution at the ortho/para positions protects the molecule from rapid metabolic degradation in plants, extending the half-life of the auxin signal.

  • The Acid Head Group:

    • Propanoic (

      
      ):  Creates a chiral center. The (R)-configuration mimics Indole-3-Acetic Acid (IAA) in the TIR1 pocket.
      
    • Isobutyric (

      
      ):  Used in Fibrates (Clofibrate, Fenofibrate) to prevent 
      
      
      
      -oxidation, ensuring the drug reaches the nuclear receptor intact.

Mechanism of Action: The Divergent Pathways

The biological efficacy of AOPPs relies on their ability to act as "molecular glues" or ligand-activated transcription factors. The diagram below illustrates the divergent signaling pathways in Plants vs. Humans.

Figure 1: Comparative Signaling Pathways (Plant vs. Human)

AOPP_Mechanism cluster_plant PLANT (Auxinic Efficacy) cluster_human HUMAN (Metabolic Efficacy) AOPP_R AOPP (R-Isomer) (e.g., Mecoprop) TIR1 TIR1 Receptor (F-box protein) AOPP_R->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor Proteasome->ARF Releases Inhibition Growth Uncontrolled Growth (Herbicide Effect) ARF->Growth Gene Activation AOPP_S AOPP (S-Isomer/Isobutyric) (e.g., Saroglitazar/Fenofibric) PPAR PPAR Alpha/Gamma AOPP_S->PPAR Ligand Binding RXR RXR Heterodimer PPAR->RXR Dimerization CoAct Co-Activator (PGC-1a) RXR->CoAct Recruitment PPRE PPRE DNA Element CoAct->PPRE Bind Promoter Metabolism Lipid Oxidation & Insulin Sensitization PPRE->Metabolism Transcription

Caption: Figure 1. Dual-kingdom efficacy of AOPPs. (Left) In plants, (R)-AOPPs promote repressor degradation. (Right) In humans, (S)- or achiral-AOPPs stabilize nuclear receptor transcription complexes.

Experimental Protocol: PPAR Nuclear Receptor Transactivation

To validate the biological efficacy of a novel AOPP derivative for drug development, the Luciferase Reporter Assay is the industry standard. This protocol quantifies the functional potency (


) of the compound against PPAR

or PPAR

.[1]
Protocol Workflow

Objective: Determine the transcriptional efficacy of Candidate X (AOPP derivative) on PPAR


.

Reagents:

  • Cell Line: COS-7 or HEK293T (Null for endogenous PPARs).

  • Plasmids:

    • Expression Vector: Gal4-hPPAR

      
      -LBD (Ligand Binding Domain fused to Gal4 DNA binding domain).
      
    • Reporter Vector: UAS-Luciferase (Upstream Activation Sequence linked to Firefly Luciferase).

    • Normalization Vector: Renilla Luciferase (Constitutive expression).

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive: GW7647 (PPAR

      
       specific, 10 nM) or Fenofibric Acid (30 
      
      
      
      M).

Step-by-Step Methodology:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well white-walled plates.
      
    • Incubate 24h at 37°C, 5%

      
      .
      
  • Transfection (Lipofectamine Method):

    • Prepare Master Mix: 50ng Gal4-PPAR plasmid + 50ng UAS-Luc + 5ng Renilla per well.

    • Complex with transfection reagent (1:3 ratio) in Opti-MEM.

    • Add to cells; incubate 4–6 hours, then replace with fresh media.

  • Compound Treatment (The Challenge):

    • Prepare serial dilutions of Candidate X (e.g.,

      
       M to 
      
      
      
      M) in low-serum media (charcoal-stripped FBS to remove endogenous lipids).
    • Critical Step: Treat cells for 24 hours. Ensure DMSO concentration remains constant <0.1% across all wells.

  • Data Acquisition:

    • Lyse cells using Passive Lysis Buffer.

    • Add Firefly substrate

      
       Measure Luminescence (
      
      
      
      ).
    • Add Stop & Glo (Renilla substrate)

      
       Measure Luminescence (
      
      
      
      ).
  • Analysis:

    • Calculate Relative Light Units (RLU) =

      
      .
      
    • Normalize to DMSO control (Fold Induction).

    • Fit data to a sigmoidal dose-response curve to extract

      
      .
      
Figure 2: Assay Workflow Visualization

Assay_Workflow Seed 1. Cell Seeding (HEK293T) Transfect 2. Transfection (Gal4-PPAR + Luc) Seed->Transfect 24h Treat 3. Ligand Treatment (24h, Serum-Free) Transfect->Treat 6h Lyse 4. Dual-Luciferase Readout Treat->Lyse 24h Analyze 5. Data Analysis (EC50 Calculation) Lyse->Analyze RLU Ratio

Caption: Figure 2. Sequential workflow for validating AOPP efficacy via Nuclear Receptor Transactivation.

Toxicology & Selectivity Considerations

When developing AOPPs for pharmaceutical use, "efficacy" must be balanced against "selectivity."

  • The PPAR

    
     Weight Gain Paradox: 
    
    • Full PPAR

      
       agonists (Thiazolidinediones) cause fluid retention and weight gain.
      
    • Goal: Develop "Partial Agonists" or SPPARMs (Selective PPAR Modulators).

    • AOPP Advantage: Aryloxypropanoic acids often exhibit partial agonism at PPAR

      
       compared to the full agonism of glitazones, potentially offering insulin sensitization with reduced side effects [4].
      
  • Species-Specific Stereotoxicity:

    • In agriculture, using racemic Mecoprop (50% R, 50% S) is inefficient because the (S)-isomer is herbicidally inactive but still metabolically processed by the plant and environment.

    • Solution: Use Mecoprop-P (Optical purity >90% R-isomer). This reduces the chemical load by 50% while maintaining biological efficacy [5].

References

  • Selleckchem. (2024). Fenofibric Acid: Product Information and Biological Activity.[2][3][4][5][6]Link

  • Fröhlich, L. F. (2022).[1] Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. Link

  • Jain, S., et al. (2018). Saroglitazar: A novel dual PPARα/γ agonist for the treatment of dyslipidemia and diabetes. Current Diabetes Reviews. Link

  • Laghezza, A., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists.[7][8] Journal of Medicinal Chemistry.[8] Link

  • Busi, R., et al. (2018).[9] Chemical Biology in Auxin Research.[9] Cold Spring Harbor Perspectives in Biology. Link

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclohexyloxy)propanoic Acid: Safe Handling &amp; Disposal Protocol

[1] Executive Summary & Chemical Profile Effective disposal of 2-(Cyclohexyloxy)propanoic acid requires a nuanced understanding of its bifunctional nature. As a molecule containing both a carboxylic acid moiety and a cyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Effective disposal of 2-(Cyclohexyloxy)propanoic acid requires a nuanced understanding of its bifunctional nature. As a molecule containing both a carboxylic acid moiety and a cycloalkyl ether linkage, it presents a dual hazard profile: corrosivity and potential peroxide formation.[1]

This guide moves beyond generic "organic waste" labeling. It provides a scientifically grounded workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards while mitigating the specific risks associated with ether-acid derivatives.

Chemical Characterization Table

Data approximated based on functional group chemistry and structural analogs (e.g., Cyclohexanepropanoic acid).

PropertyValue / CharacteristicOperational Implication
Chemical Structure

(Ether-Acid)
Dual hazard: Acidic corrosivity + Peroxidation risk.
Physical State Viscous Liquid / Low-melting SolidMay require gentle heating or solvent dissolution for transfer.
Flash Point > 93°C (Estimated)Class IIIB Combustible Liquid.
pH (Aqueous) ~2.5 - 3.5Corrosive. DO NOT dispose of via sanitary sewer.
Solubility Low water solubility; Soluble in organicsLipophilic nature poses bioaccumulation risks in aquatic systems.
Stability Stable under normal conditionsEther Warning: Prolonged exposure to air/light may induce peroxides.

Pre-Disposal Strategic Assessment

The "Why" Behind the Protocol: Researchers often default to neutralizing acids in-lab. For 2-(Cyclohexyloxy)propanoic acid, this is ill-advised. [1]

  • Lipophilicity: The cyclohexyl ring renders the salt (after neutralization) potentially insoluble in water, creating a biphasic sludge that complicates disposal and clogs plumbing.

  • Exothermic Risk: Neutralizing a concentrated organic acid generates significant heat, which can volatilize the ether component or degrade the container.

  • Peroxide Hazard: If the container is old, the ether linkage (secondary carbon adjacent to oxygen) may have formed peroxides. Distillation or concentration (often part of neutralization workups) could trigger an explosion.

Core Directive: This stream must be managed as Hazardous Chemical Waste for off-site incineration.

Waste Classification Decision Matrix

Before moving the vessel, execute this decision logic to categorize the waste stream correctly.

WasteDecisionMatrix Start START: Waste Assessment CheckAge Is container >12 months old or crystals visible? Start->CheckAge TestPeroxide ACTION: Test for Peroxides (Quantofix / Starch-Iodide) CheckAge->TestPeroxide Yes CheckMix Is it mixed with other solvents? CheckAge->CheckMix No PeroxidePos Peroxides Detected? TestPeroxide->PeroxidePos Stabilize CRITICAL: Contact EHS Do not move. Stabilize on-site. PeroxidePos->Stabilize >100 ppm PeroxidePos->CheckMix Negative / Low Halogenated Contains Halogens? (DCM, Chloroform) CheckMix->Halogenated Yes StreamB STREAM B: Non-Halogenated Organic Waste CheckMix->StreamB No (Pure) StreamA STREAM A: Halogenated Organic Waste Halogenated->StreamA Yes Halogenated->StreamB No

Figure 1: Decision matrix for categorizing 2-(Cyclohexyloxy)propanoic acid waste, prioritizing peroxide detection.

Step-by-Step Disposal Protocol

Phase 1: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to the acid's corrosivity.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2-(Cyclohexyloxy)propanoic acid" (Do not use abbreviations).

    • Hazards: Check "Corrosive" and "Toxic".[2]

Phase 2: Segregation (The "Do Not Mix" Rules)

Proper segregation prevents catastrophic incompatibility.

SegregationProtocol Chemical 2-(Cyclohexyloxy)propanoic acid Bases Strong Bases (NaOH, KOH, Amines) Chemical->Bases EXOTHERMIC REACTION Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers FIRE/EXPLOSION RISK Cyanides Cyanides / Azides (NaCN, NaN3) Chemical->Cyanides TOXIC GAS GENERATION Acids Compatible Organic Acids (Acetic, Formic) Chemical->Acids Safe to Pack Solvents Non-Halogenated Solvents (Ethanol, Methanol) Chemical->Solvents Safe to Pack

Figure 2: Segregation logic emphasizing incompatibility with bases, oxidizers, and cyanide sources.[1]

Phase 3: Physical Transfer
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

  • Fume Hood: Perform all transfers inside a certified fume hood.

  • Spill Tray: Place the waste container in a secondary containment tray during transfer.

  • Transfer: Pour slowly. If the substance has solidified, gently warm the original container in a water bath (<40°C) to liquefy.[1] Do not use a heat gun (ignition risk).

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[3] The vapor may be irritating to the respiratory tract.[2][4][5]

  • Assess: If the spill is >100mL or outside a contained area, contact emergency services.

  • Absorb: Use a non-combustible absorbent (Vermiculite, dry sand, or commercial acid neutralizer pads).[1]

    • Note: Do not use paper towels or sawdust; the acid can react with cellulose to create a fire hazard.

  • Neutralize (Spill Only): For floor spills, apply sodium bicarbonate (baking soda) or sodium carbonate to the absorbent mixture until bubbling ceases.

  • Collect: Scoop the resulting sludge into a hazardous waste pail. Label as "Debris from Acid Spill."

Regulatory Compliance (RCRA)

In the United States, this chemical falls under the following regulatory frameworks:

  • Characteristic Waste: If the pH of the waste solution is

    
    , it carries the D002  (Corrosivity) waste code [1].[1][6]
    
  • Ignitability: If mixed with flammable solvents (Flash point < 60°C), it carries the D001 code [1].[1][6]

  • Listed Waste: While not explicitly a "U" or "P" listed waste, it must be managed as hazardous due to its characteristic properties.[1]

Final Disposal Method: The preferred industry standard for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete destruction of the organic ether backbone and prevents environmental bioaccumulation.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Orientation Manual. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Cyclohexyl propionate (Analogous Ether/Ester Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

  • Master Organic Chemistry. Cleavage of Ethers with Acid (Mechanistic Safety). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Cyclohexyloxy)propanoic acid

Executive Summary: The "Defensive Handling" Strategy As researchers, we often underestimate intermediates like 2-(Cyclohexyloxy)propanoic acid . While it may not carry the immediate notoriety of fuming nitric acid, its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Defensive Handling" Strategy

As researchers, we often underestimate intermediates like 2-(Cyclohexyloxy)propanoic acid . While it may not carry the immediate notoriety of fuming nitric acid, its structure—a lipophilic cyclohexyl ether tail fused to a corrosive carboxylic acid head—presents a dual threat. The lipophilic moiety facilitates rapid skin absorption, while the acidic proton drives tissue damage.

This guide moves beyond generic safety advice. We are implementing a Defensive Handling Strategy designed to neutralize these specific molecular risks. Your safety relies not just on wearing gear, but on understanding the breakthrough dynamics of that gear against organic acid ethers.

At a Glance: Critical PPE Profile
ComponentRequirementCritical Technical Note
Hand Protection Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile (>6 mil) or Laminate.Warning: Standard thin nitrile degrades rapidly upon exposure to oxygenated ethers.
Eye Protection Chemical Splash Goggles (Indirect Vented).Safety glasses are insufficient due to the corrosive risk to corneal tissue.
Respiratory Fume Hood (Certified). If handling powders/dust, a N95/P100 backup is required if hood sash is raised.
Body Defense Chemical-Resistant Lab Coat (poly-cotton blend minimum; Tyvek® for spill cleanup).Must cover wrists completely to bridge the glove-sleeve gap.

Risk Assessment & Hazard Identification

To select the right PPE, we must deconstruct the molecule's behavior.

  • The Acid Hazard (Corrosivity): Like its parent lactic acid derivatives, this compound can cause irreversible eye damage (Category 1/2A) and severe skin irritation. The pKa is likely in the 3.5–4.5 range, sufficient to denature proteins upon contact.

  • The Ether Hazard (Permeation): The cyclohexyloxy group increases the molecule's lipid solubility. Unlike mineral acids which sit on the skin, this organic acid can penetrate the stratum corneum.

  • Physical State Risk: Depending on purity and ambient temperature, this substance may present as a viscous oil or a low-melting solid. Both states require distinct handling protocols to prevent aerosolization or splashing.

The PPE Matrix: Material Science & Selection

Standard laboratory latex gloves provide negligible protection against organic acids. We utilize a tiered approach based on the volume handled.

Glove Selection Logic

The following diagram illustrates the decision process for selecting hand protection based on exposure risk.

GloveSelection Start Assess Handling Volume SmallScale Small Scale (<10 mL/g) Incidental Splash Risk Start->SmallScale LargeScale Large Scale (>10 mL/g) or Immersion Risk Start->LargeScale StandardNitrile Standard Nitrile (4-5 mil) Double Glove Protocol SmallScale->StandardNitrile HighRiskGlove High-Breakthrough Glove (Silver Shield / Laminate) LargeScale->HighRiskGlove Change Change gloves immediately upon ANY splash StandardNitrile->Change HighRiskGlove->Change

Figure 1: Decision logic for glove selection based on operational volume and contact risk.

Detailed PPE Specifications
A. Hand Protection (The Barrier)
  • Primary Recommendation: Nitrile Butadiene Rubber (NBR) .

  • The Science: Nitrile offers excellent resistance to weak acids but can swell when exposed to ethers.

  • Protocol:

    • Donning: Inspect gloves for pinholes (air inflation test).

    • Layering: Wear a standard 4-mil nitrile glove as an inner layer. Wear a thicker (>6 mil) or extended-cuff nitrile glove as the outer layer. This "sacrificial layer" buys you doffing time if a splash occurs.

    • Breakthrough Time: Assume <15 minutes for thin nitrile. If splashed, doff immediately .[1]

B. Eye & Face Protection[2][3][4][5]
  • Requirement: ANSI Z87.1 (or EN 166) compliant Chemical Splash Goggles .

  • Why not Safety Glasses? Safety glasses have gaps. A liquid splash of a corrosive organic acid can run down the forehead or seep through side gaps. Goggles form a seal.

  • Face Shield: Required only when pouring volumes >500mL or when working under high vacuum/pressure where glass failure is a risk.

Operational Workflow: Step-by-Step

This protocol is a self-validating system. Each step includes a "Check" to ensure safety before proceeding.

Phase 1: Pre-Operational Setup
  • Engineering Check: Verify Fume Hood flow is between 80–100 fpm.

  • Spill Kit Staging: Ensure a spill kit capable of neutralizing organic acids (e.g., sodium bicarbonate or specific organic absorbents) is within arm's reach, not stored in a cabinet down the hall.

  • Decon Prep: Prepare a beaker of saturated sodium bicarbonate solution for immediate neutralization of contaminated tools.

Phase 2: Active Handling

HandlingWorkflow Prep 1. Weighing/Transfer (Inside Hood) Action 2. Reaction/Mixing (Sash at working height) Prep->Action Waste 3. Waste Segregation (Organic Acid Stream) Action->Waste Excess/Solvent Decon 4. Tool Decon (Bicarbonate Rinse) Action->Decon Glassware

Figure 2: Operational workflow emphasizing containment and immediate decontamination.

  • Transfer: Always transfer liquids using a secondary container (tray) to catch drips.

  • Weighing: If solid, weigh inside the hood or use a balance enclosure. Static charge can cause organic acid powders to "jump"; use an antistatic gun if available.

  • Sash Management: Keep the fume hood sash as low as possible (below the chin) to act as a physical shield.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: Use the "beak" method (pinch outside cuff) to remove the outer glove without touching the inner glove. Discard into solid hazardous waste.

  • Inspection: Check inner gloves for any discoloration. If clean, remove carefully.[2]

  • Hand Washing: Wash hands with soap and water for 60 seconds immediately after leaving the bench.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact:

    • IMMEDIATELY move to the safety shower/sink.

    • Flush with tepid water for 15 minutes . Do not use cold water (closes pores, trapping chemical) or hot water (opens pores, increasing absorption).

    • Discard contaminated clothing.[2][3]

  • Eye Contact:

    • Hold eyelids open and flush at the eyewash station for 15 minutes .

    • Seek medical attention immediately.[6] Bring the SDS (or this guide) with you.

Waste Disposal[2][4][8]
  • Classification: Segregate as Corrosive Organic Liquid/Solid .

  • Incompatibility: DO NOT mix with:

    • Oxidizers (Nitric acid, Peroxides) – Risk of exothermic reaction.

    • Bases (Sodium Hydroxide) – Risk of rapid heat generation and spattering.

  • Labeling: Clearly mark the waste container with "Organic Acid - Corrosive - 2-(Cyclohexyloxy)propanoic acid".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[8] United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 2-cyclohexylpropanoic acid (Structural Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-(Cyclohexyloxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexyloxy)propanoic acid
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